4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
Description
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Properties
IUPAC Name |
ethyl 4-[bis(2-hydroxypropyl)amino]-2,3,5,6-tetradeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-4-20-15(19)13-5-7-14(8-6-13)16(9-11(2)17)10-12(3)18/h5-8,11-12,17-18H,4,9-10H2,1-3H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZHHQOZZQEZNJ-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC(C)O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N(CC(C)O)CC(C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675700 | |
| Record name | Ethyl 4-[bis(2-hydroxypropyl)amino](~2~H_4_)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189469-25-7 | |
| Record name | Ethyl 4-[bis(2-hydroxypropyl)amino](~2~H_4_)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopically Labeled Internal Standards
In the landscape of modern pharmaceutical development and metabolic research, stable isotope-labeled compounds are indispensable tools. 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester serves as a critical internal standard for the quantitative analysis of its non-deuterated analog, a molecule of interest in various research and development applications. The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise quantification by mass spectrometry while maintaining nearly identical physicochemical properties to the parent compound. This guide provides a detailed, in-depth technical overview of a robust synthetic route to this deuterated standard, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Overview of the Synthesis
The synthesis of this compound is centered around a core transformation: the N-alkylation of ethyl 4-aminobenzoate with a deuterated epoxide. This reaction proceeds via a nucleophilic ring-opening of the epoxide, a well-established and reliable method for the formation of β-amino alcohols.
The overall synthetic strategy can be visualized as a two-step process, with the second step being the introduction of the deuterated moieties.
Caption: A high-level overview of the synthetic strategy.
Part 1: Precursor Selection and Rationale
Ethyl 4-aminobenzoate: The Aromatic Core
Ethyl 4-aminobenzoate (also known as benzocaine) is a readily available and cost-effective starting material.[1][2] Its primary aromatic amine functionality provides the nucleophilic center for the reaction with the epoxide. The ethyl ester group is relatively stable under the proposed reaction conditions and serves as a suitable protecting group for the carboxylic acid, which can be hydrolyzed in a subsequent step if the free acid is the desired final product.
Propylene Oxide-d4: The Deuterating Agent
The choice of the deuterating agent is critical for the successful synthesis of the target molecule. Propylene oxide-d4, where the four hydrogen atoms on the methyl and methine carbons are replaced with deuterium, is the ideal precursor for introducing the d4 label onto the two hydroxypropyl chains. Commercially available deuterated propylene oxide ensures a high level of isotopic enrichment in the final product.
Part 2: The Core Directive - N,N-Dialkylation via Epoxide Ring-Opening
The central reaction in this synthesis is the nucleophilic attack of the primary amine of ethyl 4-aminobenzoate on the epoxide ring of propylene oxide-d4. This reaction proceeds via an SN2 mechanism.
Mechanistic Insights
The reaction of an amine with an epoxide is a classic example of nucleophilic ring-opening.[3][4] In this specific case, the nitrogen atom of the amino group in ethyl 4-aminobenzoate acts as the nucleophile. The reaction can be catalyzed by either acid or base, though for aromatic amines, which are weaker nucleophiles than aliphatic amines, heating is often required.[5][6]
The reaction proceeds in two successive steps:
-
Mono-alkylation: One molecule of propylene oxide-d4 reacts with the primary amine to form a secondary amine intermediate, 4-[(2-hydroxypropyl-d4)amino]benzoic acid ethyl ester.
-
Di-alkylation: A second molecule of propylene oxide-d4 reacts with the secondary amine to yield the desired tertiary amine, 4-[Bis(2-hydroxypropyl-d4)amino]benzoic acid ethyl ester.
Due to the SN2 nature of the ring-opening of propylene oxide with an amine nucleophile, the attack will occur at the less sterically hindered carbon of the epoxide ring.[7]
Caption: The stepwise mechanism of the N,N-dialkylation reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with in-process checks and a robust purification strategy to ensure the desired product is obtained with high purity and isotopic enrichment.
Materials and Equipment:
-
Ethyl 4-aminobenzoate
-
Propylene oxide-d4 (isotopic purity >98%)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Base catalyst (e.g., potassium carbonate or triethylamine)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-aminobenzoate (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene).
-
Addition of Reagents: Add a catalytic amount of a non-nucleophilic base, such as potassium carbonate (0.2 equivalents). This will facilitate the reaction without competing with the primary amine.
-
Addition of Deuterated Epoxide: Slowly add propylene oxide-d4 (2.2 equivalents) to the reaction mixture. A slight excess of the epoxide is used to ensure complete di-alkylation.
-
Reaction Conditions: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent chosen) and maintain the reflux for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the formation of the mono- and di-alkylated products.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and any other insoluble materials.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Purification: Isolating the Target Molecule
Purification is a critical step to isolate the desired di-alkylation product from unreacted starting material, the mono-alkylated intermediate, and any potential side products. Flash column chromatography on silica gel is the recommended method.[8]
Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The polarity should be gradually increased to first elute the less polar starting material, followed by the mono-alkylated intermediate, and finally the more polar di-alkylated product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, this compound, likely as a viscous oil or a low-melting solid.
Part 3: Authoritative Grounding & Comprehensive Validation
The identity, purity, and isotopic enrichment of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Structure and Deuteration
NMR spectroscopy is a powerful tool for structural elucidation and for confirming the incorporation of deuterium.[9]
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will show the characteristic signals for the aromatic protons and the ethyl ester group. Crucially, the signals corresponding to the protons on the 2-hydroxypropyl chains of the non-deuterated analog will be significantly diminished or absent, confirming successful deuteration.
-
²H NMR (Deuterium NMR): This is a direct method to observe the incorporated deuterium atoms. The ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the propyl chains, providing definitive evidence of successful labeling.[10]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show the signals for all the carbon atoms in the molecule. The signals for the deuterated carbons may appear as multiplets due to C-D coupling, further confirming the location of the deuterium labels.
Table 1: Expected NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.8 | d | Aromatic (ortho to ester) |
| ¹H | ~6.7 | d | Aromatic (ortho to amine) |
| ¹H | 4.3 | q | -OCH₂CH₃ |
| ¹H | 1.3 | t | -OCH₂CH₃ |
| ¹H | ~3.9 | m | -CH(OD)- |
| ¹H | ~3.3 | m | -NCH₂- |
| ¹H | ~1.1 | d | -CD₃ |
| ²H | ~3.8 | br s | -CD(OD)- |
| ²H | ~1.0 | br s | -CD₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS): Validating Isotopic Enrichment
High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the synthesized compound and for quantifying the isotopic distribution.[5][11]
-
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing the target molecule. The mass spectrum will show the molecular ion peak ([M+H]⁺) at the expected mass for the d4-labeled compound.
-
Isotopic Distribution Analysis: The relative intensities of the M, M+1, M+2, etc. peaks will provide a quantitative measure of the isotopic enrichment. A high abundance of the peak corresponding to the d4 isotopologue is expected.
Caption: A workflow for the purification and analytical validation of the final product.
Conclusion: A Robust and Verifiable Synthetic Route
The synthesis of this compound presented in this technical guide provides a clear and reliable pathway for obtaining this essential internal standard. By leveraging a well-understood N-alkylation reaction with a commercially available deuterated precursor, this method is both practical and efficient. The detailed protocol, coupled with a comprehensive analytical validation strategy, ensures the production of a high-purity, isotopically enriched compound suitable for the most demanding research and development applications. The principles and techniques outlined herein are grounded in fundamental organic chemistry and are designed to be adaptable and reproducible in a standard laboratory setting.
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Canadian Science Publishing. (n.d.). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Characterization of Deuterated Roxadustat
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale and Imperative for Characterizing Deuterated Roxadustat
Roxadustat is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), an enzyme that targets HIF-α for degradation under normoxic conditions.[1][2] By reversibly inhibiting HIF-PH, Roxadustat stabilizes HIF-α, leading to a coordinated physiological response that mimics the body's reaction to hypoxia.[3][4] This includes the transcriptional activation of genes responsible for erythropoietin (EPO) production and improved iron metabolism, making it an effective therapeutic for anemia associated with chronic kidney disease (CKD).[2][5][6]
The strategic substitution of hydrogen with its stable isotope, deuterium (²H or D), is a proven strategy in modern drug development to enhance a molecule's metabolic profile. This modification, known as deuteration, can leverage the kinetic isotope effect to slow the rate of enzymatic metabolism at specific sites, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced metabolic burden.[7][8]
While the therapeutic mechanism of the parent molecule is well-understood, the introduction of deuterium necessitates a complete and rigorous physicochemical characterization of the new chemical entity. This guide provides a comprehensive framework for the analytical investigation of deuterated Roxadustat, moving from structural verification to the assessment of critical physical properties and stability. It is designed to equip researchers and drug development professionals with the methodologies required to establish a robust and reliable data package for this next-generation therapeutic candidate.
Section 1: The Molecular and Mechanistic Framework of Roxadustat
A thorough understanding of the non-deuterated parent compound provides the essential baseline against which the deuterated analogue must be compared.
Physicochemical Profile of Non-Deuterated Roxadustat
Roxadustat is a white to pale green solid with both acidic and basic functional groups, and its solubility is pH-dependent.[9][10] The molecule is known to exist in more than one crystalline form, a critical consideration for formulation development due to the impact of polymorphism on solubility, stability, and bioavailability.[10]
| Property | Description | Reference |
| Chemical Formula | C₁₉H₁₆N₂O₅ | [9] |
| Molecular Weight | 352.34 g/mol | [9][11] |
| Appearance | White to pale green solid | [10] |
| Solubility | DMSO: ~30 mg/mLDMF: ~50 mg/mLWater: ~0.1 mg/mL | [10] |
| Polymorphism | Exhibits more than one crystalline form | [10] |
Mechanism of Action: HIF-Prolyl Hydroxylase Inhibition
Under normal oxygen conditions (normoxia), the HIF-α subunit is hydroxylated by HIF-PH enzymes. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize, ubiquitinate, and target HIF-α for proteasomal degradation.[3][9] Roxadustat functions by inhibiting the HIF-PH enzyme, preventing this degradation cascade. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on DNA. This action initiates the transcription of numerous genes, most notably erythropoietin (EPO), and those involved in downregulating hepcidin, which collectively enhance erythropoiesis and improve iron availability.[2][4][5]
Section 2: Comprehensive Physicochemical Characterization of Deuterated Roxadustat
The core objective is to confirm the identity, purity, and physical properties of the deuterated molecule. This process is inherently comparative, referencing the well-characterized non-deuterated parent compound at each step.
Analytical Workflow
A multi-technique approach is not merely recommended; it is essential for a complete and compliant characterization.[7][12] No single method can provide all the necessary information regarding isotopic incorporation, purity, and solid-state properties. The workflow must be logical, beginning with structural confirmation and proceeding to detailed physical analysis.
Structural Verification and Isotopic Purity Determination
This is the foundational step. We must confirm not only that the correct molecule was synthesized but also the precise location and extent of deuterium incorporation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the exact location of deuterium atoms.[8][13] A combination of proton (¹H) and deuterium (²H) NMR is required for an unambiguous assignment.
Protocol: NMR Analysis for Deuteration Assessment
-
Sample Preparation: Prepare highly pure samples of both deuterated and non-deuterated Roxadustat (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H-NMR Acquisition:
-
Acquire a standard ¹H-NMR spectrum for the non-deuterated reference compound to assign all proton signals.
-
Acquire a ¹H-NMR spectrum for the deuterated compound under identical conditions.
-
Causality: The signal corresponding to the proton that has been replaced by deuterium will be absent or significantly diminished in intensity.[7] The integration of this residual signal, relative to a stable, non-deuterated signal within the molecule, provides a quantitative measure of the percent deuteration at that specific site.[8]
-
-
²H-NMR Acquisition:
-
Acquire a ²H-NMR spectrum for the deuterated compound.
-
Causality: A signal will appear at the chemical shift corresponding to the site of deuteration, providing direct and conclusive evidence of the deuterium's location.[13] This spectrum is crucial for confirming that deuteration occurred only at the intended position and to rule out isotopic scrambling.
-
-
Data Analysis: Compare the spectra. The disappearance of a signal in the ¹H spectrum and the appearance of a corresponding signal in the ²H spectrum validates the success and specificity of the deuteration.
B. High-Resolution Mass Spectrometry (HRMS)
MS provides orthogonal confirmation of deuterium incorporation by measuring the mass-to-charge ratio (m/z) and is highly sensitive for determining the overall level of deuteration.[8][14]
Protocol: LC-HRMS for Isotopic Distribution and Purity
-
Sample Preparation: Prepare dilute solutions (~1 µg/mL) of the deuterated compound in a suitable solvent like acetonitrile/water.[8]
-
Chromatographic Separation (LC):
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Run a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the main compound from any impurities.[15]
-
Causality: The chromatographic step is critical to ensure that the mass spectrum is acquired on a pure peak, preventing co-eluting impurities from confounding the isotopic distribution analysis.[7]
-
-
Mass Analysis (HRMS):
-
Acquire a high-resolution mass spectrum of the eluting peak corresponding to Roxadustat.
-
Causality: The high resolution allows for the clear separation of isotopologue peaks (M, M+1, M+2, etc.). For a molecule with 'n' deuterium atoms, the molecular ion peak will be shifted by 'n' mass units compared to the non-deuterated standard. The observed isotopic distribution pattern can be compared to a theoretically calculated pattern to confirm the number of deuterium atoms incorporated per molecule and to quantify the isotopic purity.[14]
-
-
Purity Analysis: The area of the main peak in the chromatogram relative to the total area of all peaks provides the chemical purity (e.g., >99.5%).
Key Physical Properties: A Comparative Analysis
While deuteration is not expected to dramatically alter bulk physical properties, these characteristics must be formally determined and documented as they are critical for formulation, stability, and regulatory compliance.
| Property | Analytical Method | Purpose & Expected Observation |
| Appearance | Visual Inspection | Confirm physical state (e.g., crystalline solid) and color. Should be similar to the non-deuterated form (white to pale green).[10] |
| Solubility | Equilibrium Solubility Assay | Quantitatively determine the solubility in key aqueous and organic solvents. This data is vital for developing oral dosage forms. Deuteration is unlikely to significantly change solubility, but this must be experimentally verified. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Determine the melting temperature and enthalpy of fusion. A sharp, well-defined melting peak is an indicator of high purity. The melting point should be very close to that of the non-deuterated polymorph. |
| Polymorphism | Powder X-Ray Diffraction (PXRD) | Identify the crystalline form. The PXRD pattern of the deuterated compound should be compared to the known polymorphs of non-deuterated Roxadustat to ensure consistency. Controlling the crystal form is critical for consistent bioavailability.[10] |
Section 3: Stability Assessment
The introduction of deuterium could subtly influence molecular stability. Therefore, a forced degradation study is required to understand the degradation pathways and develop a stability-indicating analytical method.
Forced Degradation Studies
This involves subjecting the deuterated drug substance to harsh conditions to accelerate its decomposition. Studies on non-deuterated Roxadustat show it is unstable in acidic, basic, and photolytic conditions but stable to heat and oxidation.[15][16]
Protocol: Forced Degradation via Stability-Indicating HPLC
-
Stress Conditions: Expose solutions of deuterated Roxadustat to the following conditions as per ICH Q1A(R2) guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Solid drug substance at 80°C.
-
Photolytic: Solution/solid exposed to UV/Vis light.
-
-
Time Points: Sample at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze each sample using a validated stability-indicating HPLC-UV method.[15][17]
-
Data Evaluation:
-
Causality: This method must be able to resolve the main deuterated Roxadustat peak from all degradation products and process impurities. The peak purity of the parent drug should be assessed using a photodiode array (PDA) detector.
-
Objective: The primary goal is to identify the degradation pathways. It is expected they will be similar to the non-deuterated form, but any new or significantly different degradation products must be identified (e.g., using LC-MS) and reported.
-
Conclusion
The physicochemical characterization of deuterated Roxadustat is a rigorous, multi-faceted process that forms the bedrock of its pharmaceutical development. It is not a mere formality but a scientific necessity to ensure identity, quality, purity, and stability. By employing a synergistic combination of NMR for structural elucidation, HRMS for isotopic confirmation, and a suite of techniques for physical and stability profiling, researchers can build a comprehensive data package. This authoritative characterization is indispensable for advancing a deuterated drug candidate through preclinical and clinical development, ultimately ensuring a safe and effective therapeutic for patients.
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What is the mechanism of Roxadustat? Patsnap Synapse. (2024-07-17). [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. (2025-11-04). [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. (2025-11-05). [Link]
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Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, via PubMed. (2023-09-20). [Link]
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HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Semantic Scholar. [Link]
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Synthesis of 5-phenoxyisobenzofuran-1(3H)-one as a Key Intermedate of the Drug Roxadustat. ResearchGate. [Link]
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Whether Prolyl Hydroxylase Blocker—Roxadustat—In the Treatment of Anemia in Patients with Chronic Kidney Disease Is the Future? Journal of Clinical Medicine, via MDPI. [Link]
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An In-Depth Technical Guide to 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester: A Key Internal Standard for Pharmacokinetic Analysis
Introduction: The Role of Deuteration in Modern Drug Development
In the landscape of contemporary drug discovery and development, the pursuit of precision and accuracy in bioanalysis is paramount. Pharmacokinetic (PK) studies, which delineate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, form the bedrock of regulatory submissions and clinical success. A critical tool in achieving robust and reliable PK data is the use of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comprehensive technical overview of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester, a deuterated analog of a p-aminobenzoic acid (PABA) derivative, and its application as an internal standard in demanding bioanalytical workflows.
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at non-exchangeable positions in a molecule offers a subtle yet powerful modification. This alteration results in a compound that is chemically identical to the parent drug but possesses a distinct mass, allowing it to be differentiated by a mass spectrometer. When a known quantity of the deuterated standard is spiked into a biological sample, it co-elutes with the analyte and experiences the same variations in sample preparation and instrument response.[1] By measuring the ratio of the analyte to its deuterated internal standard, a highly accurate and precise quantification can be achieved, mitigating the impact of matrix effects and other sources of variability.[1][2]
This guide will delve into the synthesis, physicochemical properties, and, most importantly, the practical application of this compound in a validated bioanalytical method. It is intended for researchers, scientists, and drug development professionals who seek to leverage the power of deuterated standards to enhance the quality and integrity of their pharmacokinetic data.
Compound Profile: this compound
Chemical Structure:
Caption: Molecular structure of this compound.
CAS Number:
It is important to note that there appears to be some ambiguity in the assignment of a single, universally accepted CAS number for this specific deuterated compound. The following CAS numbers have been associated with this compound in various chemical supplier databases and literature:
-
121409-71-0
-
1189469-25-7
For its non-deuterated counterpart, 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester, the established CAS number is 58882-17-0 .[3][4] Researchers should be aware of this multiplicity and verify the specific product information with their supplier.
Physicochemical Properties:
Precise physicochemical data for the deuterated form is not extensively published. However, the properties are expected to be very similar to the non-deuterated analog, with a slight increase in molecular weight due to the four deuterium atoms.
| Property | Value (for non-deuterated analog) | Reference |
| Molecular Formula | C15H23NO4 | [3][4] |
| Molecular Weight | 281.35 g/mol | [3][4] |
| Appearance | Thick Yellow Oil | [] |
| Boiling Point | 450°C at 760 mmHg | [] |
| Density | 1.154 g/cm³ | [] |
| Storage | -20°C Freezer | [] |
| Solubility | Soluble in ethyl alcohol, dilute acids, and ether. Insoluble in water. | [6] |
Synthesis and Deuterium Labeling Strategy
A plausible synthetic approach for the non-deuterated analog involves the N-alkylation of ethyl 4-aminobenzoate with propylene oxide.[7]
Representative Synthesis of the Non-Deuterated Analog:
-
Reaction Setup: To a solution of ethyl 4-aminobenzoate in a suitable solvent (e.g., ethanol or a polar aprotic solvent), add a basic catalyst.
-
Alkylation: Slowly add propylene oxide to the reaction mixture at a controlled temperature. The reaction is typically carried out under reflux.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified using column chromatography.
Deuterium Labeling:
The "d4" designation implies the replacement of four hydrogen atoms with deuterium. Based on the structure, the most probable locations for stable deuteration are on the methyl groups of the two hydroxypropyl chains. A common strategy for introducing deuterium at such positions is to use a deuterated starting material. In this case, deuterated propylene oxide (propylene-d4 oxide) would be used in the alkylation step described above.
Caption: Proposed synthetic pathway for this compound.
Application in a Validated Bioanalytical Method for Pharmacokinetic Studies
The primary and most critical application of this compound is as an internal standard in LC-MS/MS-based bioanalytical methods for the quantification of its non-deuterated analog or other structurally similar drugs in biological matrices.[2] The following section outlines a detailed, representative protocol for such a study.
Experimental Workflow:
Caption: Workflow for a typical bioanalytical method using a deuterated internal standard.
Detailed Protocol:
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample, which can interfere with the analysis and damage the LC column.[8][9]
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[10][11]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (Non-deuterated): Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (Deuterated): Precursor ion (m/z) -> Product ion (m/z)
-
-
3. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[12][13][14] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements.[13]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction process.[12]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[1]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[13]
Quantitative Data Presentation:
The results of the method validation are typically presented in tables.
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 20 | 25,000 | 49,500 | 0.505 |
| 100 | 126,000 | 50,500 | 2.495 |
| 500 | 635,000 | 50,000 | 12.700 |
| 1000 | 1,250,000 | 49,000 | 25.510 |
Table 2: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 3.10 | 103.3 | 6.2 |
| Mid | 150 | 145.5 | 97.0 | 4.8 |
| High | 800 | 812.0 | 101.5 | 5.5 |
Pharmacokinetic Data Analysis:
The validated method is then used to analyze samples from a pharmacokinetic study. The concentration-time data is used to calculate key PK parameters.
Table 3: Representative Pharmacokinetic Parameters
| Parameter | Unit | Value |
| Cmax | ng/mL | 750 |
| Tmax | h | 1.5 |
| AUC(0-t) | ng*h/mL | 4500 |
| t1/2 | h | 6.2 |
Conclusion: Ensuring Data Integrity in Drug Development
This compound serves as a quintessential example of the critical role that deuterated internal standards play in modern bioanalysis. Its use allows for the development of robust, reliable, and accurate LC-MS/MS methods for the quantification of its non-deuterated analog or structurally related compounds in complex biological matrices. By providing a means to correct for inherent variability in the analytical process, this deuterated standard enables researchers to generate high-quality pharmacokinetic data that can be confidently used to make critical decisions in the drug development pipeline. The principles and protocols outlined in this guide are intended to provide a solid foundation for the successful implementation of this and other deuterated internal standards in your own research endeavors, ultimately contributing to the advancement of safer and more effective therapeutics.
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An In-depth Technical Guide to the Structure Elucidation of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
This guide provides a comprehensive technical overview of the methodologies and analytical strategies employed in the structural elucidation of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the characterization of isotopically labeled compounds. This document emphasizes the rationale behind experimental choices and provides detailed protocols for the key analytical techniques involved.
Introduction: The Significance of Isotopic Labeling
This compound is a deuterated analog of a benzocaine-related compound. The introduction of deuterium (a stable, non-radioactive isotope of hydrogen) into a molecule is a powerful tool in pharmaceutical research.[1][2] Deuterium labeling can be used to trace the metabolic fate of a drug, alter its pharmacokinetic profile, or serve as an internal standard in quantitative bioanalysis.[1][2] The precise confirmation of the location and extent of deuteration is therefore a critical aspect of its chemical characterization, ensuring the integrity and reliability of subsequent studies.
The "-d4" designation in the compound's name strongly implies the substitution of four hydrogen atoms with deuterium on the benzene ring. This is a common labeling pattern for derivatives of 4-aminobenzoic acid. This guide will proceed under the assumption of this deuteration pattern and will outline the analytical workflow to confirm it.
Proposed Synthetic Pathway and its Implications for Structure Elucidation
A plausible synthetic route for this compound would likely begin with the deuteration of a suitable 4-aminobenzoic acid precursor, followed by the addition of the bis(2-hydroxypropyl)amino group.
A common method for deuterating the aromatic ring of 4-aminobenzoic acid involves H/D exchange in heavy water (D₂O) under forcing conditions, often with a catalyst such as palladium on charcoal.[3] The amino and carboxylic acid groups direct the deuteration to the ortho and meta positions on the ring.
The subsequent reaction of the deuterated 4-aminobenzoic acid ethyl ester with propylene oxide would introduce the two 2-hydroxypropyl chains onto the amino group. This multi-step synthesis necessitates a thorough structural confirmation to ensure the deuterium labels have remained in their intended positions and that the subsequent reactions have proceeded as expected.
A Multi-faceted Approach to Structure Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structure elucidation of this compound. The core techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Mass Spectrometry: Confirming Molecular Weight and Isotopic Enrichment
Mass spectrometry is the first line of analysis to confirm the successful incorporation of the deuterium atoms by providing the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is chosen over standard resolution MS for its ability to provide a highly accurate mass measurement, which can confirm the elemental composition of the molecule. For the target compound, we expect a molecular weight increase of 4 Da compared to its non-deuterated counterpart.
| Compound | Molecular Formula | Exact Mass (monoisotopic) |
| 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester | C₁₅H₂₃NO₄ | 281.1627 |
| This compound | C₁₅H₁₉D₄NO₄ | 285.1878 |
Trustworthiness: The observation of a molecular ion peak corresponding to the deuterated mass provides strong evidence for the incorporation of four deuterium atoms. The isotopic pattern of the molecular ion cluster will also differ from the non-deuterated compound and can be computationally predicted and compared with the experimental data.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray ionization (ESI) in positive ion mode is a suitable choice for this molecule, as the tertiary amine is readily protonated.
-
Data Acquisition: Infuse the sample directly or via a liquid chromatography system. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Compare the measured accurate mass to the theoretical mass calculated for C₁₅H₁₉D₄NO₄ + H⁺. The mass error should be within 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Pinpointing the Location of Deuterium
NMR spectroscopy is the most powerful technique for determining the precise location of atoms within a molecule. For isotopically labeled compounds, it is indispensable for confirming the sites of deuteration.
¹H (Proton) NMR
Expertise & Experience: In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons on the benzene ring are expected to be absent or significantly diminished. This provides direct evidence of the deuteration at these positions. The integration of the remaining proton signals should correspond to the protons of the ethyl group and the bis(2-hydroxypropyl)amino substituent.
Trustworthiness: The absence of signals in the aromatic region (typically 6.5-8.0 ppm for this type of structure) is a self-validating piece of evidence for the successful deuteration of the benzene ring. The remaining signals can be compared to the spectrum of the non-deuterated analog to confirm the integrity of the rest of the molecule.
²H (Deuterium) NMR
Expertise & Experience: While ¹H NMR shows the absence of protons, ²H NMR directly detects the deuterium nuclei. A signal in the aromatic region of the ²H NMR spectrum confirms the presence of deuterium on the benzene ring. The chemical shift of the deuterium signal will be very similar to that of the corresponding proton in the non-deuterated compound.
Trustworthiness: The direct detection of the deuterium signal provides unambiguous confirmation of the isotopic labeling.
¹³C NMR
Expertise & Experience: The ¹³C NMR spectrum will show characteristic changes for the carbon atoms attached to deuterium. The C-D coupling will cause the signals for the deuterated carbons to appear as multiplets (typically a 1:1:1 triplet for a C-D bond). Furthermore, the signals of carbons directly attached to deuterium will be significantly less intense due to the loss of the Nuclear Overhauser Effect (NOE) from the attached protons.
Trustworthiness: The combination of the change in multiplicity and the reduced intensity of the aromatic carbon signals provides a robust and self-validating confirmation of the deuteration pattern.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region and the integration of all signals.
-
²H NMR Acquisition: If available, acquire a ²H NMR spectrum. This will likely require a longer acquisition time due to the lower gyromagnetic ratio of deuterium.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Observe the multiplicities and intensities of the signals in the aromatic region.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups and Isotopic Effects
IR spectroscopy is used to identify the functional groups present in the molecule. It can also provide evidence of deuteration.
Expertise & Experience: The IR spectrum will show characteristic absorption bands for the ester carbonyl (C=O) group, the hydroxyl (O-H) groups, and the C-N and C-O bonds. Upon deuteration of the aromatic ring, the C-D stretching vibrations will appear at a lower frequency (around 2200 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹).
Trustworthiness: The appearance of C-D stretching bands and the disappearance or reduction of aromatic C-H stretching bands provide complementary evidence for the successful deuteration.
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample, which is likely an oil, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups and look for the presence of C-D stretching vibrations.
Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process, integrating the data from the different analytical techniques.
Caption: Integrated workflow for the structure elucidation of the target compound.
Conclusion
The structure elucidation of this compound requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the incorporation of the deuterium labels, while a suite of NMR experiments (¹H, ²H, and ¹³C) provides definitive evidence for their location on the aromatic ring. Infrared spectroscopy complements this by confirming the presence of key functional groups and the C-D bonds. This rigorous, multi-faceted approach ensures the structural integrity of the isotopically labeled compound, which is paramount for its intended use in pharmaceutical research and development.
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ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_4)benzoate. National Center for Biotechnology Information. [Link] - Wolen, R. L. (1986). The application of stable isotopes to studies of drug bioavailability and bioequivalence. Journal of Clinical Pharmacology, 26(6), 419-424.
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ResearchGate. How to prepare deuterated 4-amino benzoic acid (d4)?. [Link]
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A Technical Guide to the Determination of the Molecular Weight of Deuterated Ethyl Dihydroxypropyl PABA
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of the molecular weight of deuterated Ethyl Dihydroxypropyl PABA. We will first elucidate the chemical structure of this molecule and the fundamental principles of isotopic labeling. The core of this document is a detailed exposition on the theoretical calculation and experimental determination of its molecular weight, with a strong emphasis on high-resolution mass spectrometry (HRMS). Methodologies are explained not merely as procedural steps but with a focus on the underlying scientific rationale, ensuring a deep understanding of experimental choices. This guide also introduces orthogonal techniques for structural validation and is supported by citations from authoritative sources to ensure scientific integrity.
Introduction
The Role of PABA Derivatives in Scientific Research
Para-aminobenzoic acid (PABA) and its derivatives are a class of compounds with significant interest in pharmaceutical and cosmetic sciences.[1][2] PABA itself is a precursor in the folate synthesis pathway in many bacteria.[3] Its derivatives have been explored for a wide range of applications, including use as UV absorbers in sunscreens,[4] and as building blocks for novel therapeutic agents with antimicrobial and cytotoxic properties.[2][5] The structural versatility of PABA allows for extensive derivatization at both the amino and carboxylic acid groups, leading to a vast chemical space for drug discovery.[2]
Isotopic Labeling with Deuterium: Principles and Applications
Isotopic labeling, particularly with deuterium (²H or D), is a powerful tool in modern chemical and biomedical research. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can track the metabolic fate of a molecule, elucidate reaction mechanisms, or create ideal internal standards for quantitative analysis by mass spectrometry. The increase in mass upon deuteration provides a distinct signature that is readily detectable.
Objectives of This Guide
This guide is designed to provide a robust, scientifically-grounded protocol for the accurate determination of the molecular weight of deuterated Ethyl Dihydroxypropyl PABA. It aims to:
-
Clearly define the chemical structure of the parent compound.
-
Explain the theoretical basis for calculating the molecular weight of both the labeled and unlabeled compound.
-
Provide a detailed, step-by-step guide to experimental determination using high-resolution mass spectrometry.
-
Discuss complementary analytical techniques for structural validation.
Elucidating the Structure of Ethyl Dihydroxypropyl PABA
Chemical Nomenclature and Structure
The compound "Ethyl Dihydroxypropyl PABA," also known by the synonym Roxadimate, has the CAS number 58882-17-0.[4][6] Its systematic IUPAC name is ethyl 4-[bis(2-hydroxypropyl)amino]benzoate.[6][7] This structure consists of an ethyl ester of PABA where the amino group has been di-alkylated with two 2-hydroxypropyl groups.
The molecular formula for the non-deuterated compound is C₁₅H₂₃NO₄ .[4][8][6]
Structure:
Sites of Deuteration
Deuteration can be performed at various non-labile C-H positions on the molecule. For the purpose of this guide, we will consider a common deuteration pattern available commercially: deuteration on the benzene ring. For instance, 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester is a deuterated analog where the four hydrogens on the aromatic ring are replaced by deuterium.[9]
The molecular formula for this deuterated analog is C₁₅H₁₉D₄NO₄ .[9]
Theoretical Calculation of Molecular Weight
Fundamental Principles: Monoisotopic vs. Average Mass
When determining molecular weight, it is crucial to distinguish between two values:
-
Monoisotopic Mass: The mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This is the mass that is most precisely measured by high-resolution mass spectrometry.[10]
-
Average Molecular Weight: The weighted average of the masses of all the isotopic variants of a molecule, based on their natural abundance. This is the value often quoted in chemical catalogs (e.g., 281.35 g/mol for the non-deuterated compound).[6]
For accurate mass determination, the monoisotopic mass is the value of interest.[11]
Table of Relevant Isotopic Masses
| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.985 |
| ²H (D) | 2.014102 | 0.015 | |
| Carbon | ¹²C | 12.000000 | 98.9 |
| ¹³C | 13.003355 | 1.1 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.63 |
| ¹⁵N | 15.000109 | 0.37 | |
| Oxygen | ¹⁶O | 15.994915 | 99.76 |
| ¹⁷O | 16.999131 | 0.04 | |
| ¹⁸O | 17.999160 | 0.20 |
Step-by-Step Calculation for Non-Labeled Ethyl Dihydroxypropyl PABA
Molecular Formula: C₁₅H₂₃NO₄
-
Carbon: 15 x 12.000000 = 180.000000
-
Hydrogen: 23 x 1.007825 = 23.179975
-
Nitrogen: 1 x 14.003074 = 14.003074
-
Oxygen: 4 x 15.994915 = 63.979660
-
Total Monoisotopic Mass: 281.162709 Da
Calculating the Mass Shift upon Deuteration: A Case Study (Ring-d4)
Molecular Formula: C₁₅H₁₉D₄NO₄
-
Carbon: 15 x 12.000000 = 180.000000
-
Hydrogen: 19 x 1.007825 = 19.148675
-
Deuterium: 4 x 2.014102 = 8.056408
-
Nitrogen: 1 x 14.003074 = 14.003074
-
Oxygen: 4 x 15.994915 = 63.979660
-
Total Monoisotopic Mass: 285.187817 Da
The commercial product lists a molecular weight of 285.37, which is the average molecular weight.[9] Our calculated monoisotopic mass is the value we aim to confirm experimentally.
Experimental Determination by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is the definitive technique for determining the elemental composition of a sample with high precision.[12] It is capable of measuring mass to within a few parts per million (ppm), which is often sufficient to confirm the molecular formula of a compound.[13]
The Principle of HRMS for Unambiguous Molecular Formula Confirmation
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, possess high resolving power, which is the ability to distinguish between ions of very similar mass-to-charge ratios (m/z).[10][14][15] This capability is essential to separate the analyte of interest from any background interferences, ensuring an accurate mass measurement.[10][15] An accurate mass measurement significantly narrows down the number of possible elemental compositions for an observed ion.[11]
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of deuterated Ethyl Dihydroxypropyl PABA using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
Caption: LC-HRMS workflow for molecular weight determination.
Detailed Protocol
-
Accurately weigh approximately 1 mg of the deuterated Ethyl Dihydroxypropyl PABA standard.
-
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.
-
Perform serial dilutions using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration suitable for LC-MS analysis (typically in the range of 100 ng/mL to 1 µg/mL). The addition of formic acid aids in the protonation of the analyte.
-
Rationale: LC is used to separate the analyte from impurities and the sample matrix before it enters the mass spectrometer. This reduces ion suppression and improves the quality of the mass measurement.
-
Typical Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over several minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Rationale: ESI is a "soft" ionization technique ideal for polar molecules like Ethyl Dihydroxypropyl PABA.[16] It generates ions from a liquid solution with minimal fragmentation, preserving the molecular ion for accurate mass measurement.[17][18]
-
Mechanism: A high voltage is applied to a liquid passing through a capillary, creating a fine spray of charged droplets.[18][19] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and enter the mass spectrometer.[19][20]
-
Mode of Operation: Given the presence of a basic nitrogen atom, positive ion mode ESI is the logical choice. The analyte will be detected primarily as the protonated molecule, [M+H]⁺.
-
Rationale: To confirm an elemental composition, a mass accuracy of <5 ppm is typically required.[13] Both Orbitrap and TOF mass analyzers routinely achieve this level of performance.
-
Calibration: The mass analyzer must be calibrated immediately prior to analysis.[21] Internal calibration (using a lock mass) is preferred as it corrects for instrumental drift during the analysis, ensuring the highest mass accuracy.[21]
Data Interpretation
In positive mode ESI, the primary ion of interest will be the protonated molecule, [M+H]⁺.
-
For non-deuterated C₁₅H₂₃NO₄:
-
Monoisotopic Mass (M): 281.1627 Da
-
Expected [M+H]⁺ (C₁₅H₂₄NO₄⁺): 281.1627 + 1.007825 = 282.1705 Da
-
-
For deuterated C₁₅H₁₉D₄NO₄:
-
Monoisotopic Mass (M): 285.1878 Da
-
Expected [M+H]⁺ (C₁₅H₂₀D₄NO₄⁺): 285.1878 + 1.007825 = 286.1956 Da
-
The mass spectrum of the deuterated compound should show a peak at an m/z value that is approximately 4 Da higher than the non-deuterated compound, confirming the incorporation of four deuterium atoms.
High-resolution instruments can resolve the isotopic peaks (A+1, A+2, etc.) that arise from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O. The measured isotopic distribution can be compared to the theoretical distribution for the proposed formula, providing an additional layer of confirmation for the elemental composition.
Validating the Deuteration Pattern: Orthogonal Methods
While HRMS confirms the number of deuterium atoms, it does not reveal their location. Nuclear Magnetic Resonance (NMR) spectroscopy is the ideal orthogonal technique for this purpose.
The Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of the deuterated compound (C₁₅H₁₉D₄NO₄), the signals corresponding to the aromatic protons will be absent or significantly diminished, confirming that deuteration occurred on the benzene ring.
-
²H (Deuterium) NMR: A ²H NMR experiment will show signals in the aromatic region, directly observing the deuterium nuclei.[22][23] The chemical shifts in ²H NMR are very similar to those in ¹H NMR, making spectral assignment straightforward.[24]
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A Technical Guide to 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester is a deuterated stable isotope-labeled internal standard for its non-labeled counterpart, Roxadimate (also known as Ethyl dihydroxypropyl PABA). In the landscape of pharmaceutical and biomedical research, particularly in pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision in quantitative analysis. This technical guide provides an in-depth overview of the commercial availability, technical specifications, and critical applications of this compound, designed to serve as an essential resource for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical chemistry.
Commercial Availability and Sourcing
The acquisition of high-purity, well-characterized stable isotope-labeled standards is a critical first step in the development of robust analytical methods. This compound is a specialized chemical and is available from a select number of reputable suppliers who focus on the synthesis of complex organic molecules for research purposes.
Leading commercial suppliers for this compound include:
-
Toronto Research Chemicals (TRC): A subsidiary of the LGC Group, TRC is a prominent supplier of complex organic chemicals and analytical standards, including a wide array of stable isotope-labeled compounds. They are known for their comprehensive product documentation and high-quality standards.[1][2][3][4]
-
Parchem: A supplier of a wide range of specialty chemicals, Parchem lists this compound among its product offerings.[5]
-
Isotope Science / Alfa Chemistry: This supplier specializes in isotopically labeled compounds and offers this compound for research applications.[6]
-
ChemicalBook: This platform aggregates data and lists various international suppliers for a vast range of chemical compounds, including the deuterated subject of this guide.[7]
When sourcing this standard, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) to verify the chemical and isotopic purity, as well as to confirm the identity and concentration of the material.
Technical Specifications and Characterization
A comprehensive understanding of the technical specifications of a stable isotope-labeled standard is crucial for its proper use. The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Roxadimate-d4, Ethyl dihydroxypropyl PABA-d4 |
| CAS Number | 121409-71-0[5] |
| Molecular Formula | C₁₅H₁₉D₄NO₄ |
| Molecular Weight | 285.38 (Calculated) |
| Appearance | Typically a solid or oil |
| Storage Conditions | Recommended storage at -20°C for long-term stability |
Isotopic Purity: The isotopic purity is a critical parameter that defines the percentage of the deuterated compound relative to its unlabeled counterpart and other isotopic variants. A high isotopic purity (typically >98%) is essential to minimize crosstalk and ensure accurate quantification.
Chemical Purity: The chemical purity, as determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, should be high (typically >95%) to avoid interference from impurities in the analytical assay.
Application as an Internal Standard in Bioanalysis
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly employing liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the "gold standard" in bioanalysis due to its ability to compensate for variability in sample preparation, matrix effects, and instrument response.[8][9][10]
The Rationale for a Deuterated Internal Standard
A deuterated internal standard is chemically identical to the analyte of interest, with the only significant difference being the increased mass due to the deuterium atoms. This structural similarity ensures that the internal standard co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This co-behavior allows for the correction of any sample-to-sample variations that may occur during the analytical workflow.
Experimental Workflow for Bioanalytical Quantification
Caption: A typical bioanalytical workflow utilizing a deuterated internal standard.
Method Development Considerations
When developing a quantitative method using this compound as an internal standard, several factors should be considered:
-
Chromatographic Co-elution: The chromatographic conditions should be optimized to ensure that the analyte (Roxadimate) and the internal standard co-elute or have very similar retention times.
-
Mass Spectrometric Detection: Unique precursor-to-product ion transitions for both the analyte and the internal standard should be selected in Multiple Reaction Monitoring (MRM) mode to ensure specificity and minimize crosstalk.
-
Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its accuracy, precision, selectivity, and stability.
Pharmacokinetics of the Non-Labeled Analog (Roxadimate)
While specific pharmacokinetic data for the d4-labeled compound is not the primary focus of its use (as it is an internal standard), understanding the pharmacokinetics of the non-labeled drug, Roxadimate, is essential for designing effective bioanalytical studies. Roxadimate's non-deuterated form, roxatidine acetate, is a histamine H2-receptor antagonist.[11][12][13][14] Studies on roxatidine acetate have shown that it is almost completely absorbed after oral administration and is rapidly converted to its active metabolite, roxatidine.[11] The terminal elimination half-life is approximately 6 hours, with a significant portion of the dose being excreted in the urine.[11]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for the deuterated compound may not be readily available, the SDS for the non-labeled analog, Ethyl 4-aminobenzoate, can provide guidance on potential hazards and handling procedures. The non-deuterated compound may cause skin and eye irritation, and may cause an allergic skin reaction.[12] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and reliable quantification of its non-labeled counterpart, Roxadimate, in biological matrices. Its use as an internal standard in LC-MS-based bioanalysis helps to mitigate variability and ensure the integrity of pharmacokinetic and other quantitative data. By carefully selecting a reputable supplier, thoroughly vetting the technical specifications, and adhering to best practices in analytical method development and validation, researchers can confidently employ this deuterated standard to advance their drug development programs.
References
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- Stagni, G., & Brogden, R. N. (1990). Pharmacokinetics of roxatidine in healthy volunteers. Clinical Pharmacokinetics, 18(3), 233–242.
- Gladziwa, U., & Klotz, U. (1992). Pharmacokinetic characteristics of roxatidine. Clinical Pharmacokinetics, 22(5), 339–347.
- Gladziwa, U., et al. (1991). Pharmacokinetics and pharmacodynamics of roxatidine in patients with renal insufficiency. British Journal of Clinical Pharmacology, 31(4), 437–441.
- Cosslett, A. G., et al. (1988). The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men. British Journal of Clinical Pharmacology, 26(4), 415–422.
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved January 15, 2026, from [Link]
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ChemBuyersGuide.com, Inc. (n.d.). Toronto Research Chemicals. Retrieved January 15, 2026, from [Link]
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Chemie Brunschwig. (n.d.). Toronto Research Chemical. Retrieved January 15, 2026, from [Link]
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Chromatographic Specialties Inc. (n.d.). Toronto Research Chemicals. Retrieved January 15, 2026, from [Link]
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Isotope Science / Alfa Chemistry. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Solubility Profile of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester. While specific pre-existing solubility data for this deuterated compound is not publicly available, this document outlines the critical importance of solubility in the context of drug development, particularly for isotopically labeled compounds. It offers a detailed, field-proven protocol for the experimental determination of both kinetic and thermodynamic solubility, emphasizing the rationale behind key procedural steps. This guide is intended to equip researchers with the necessary knowledge to establish a robust solubility profile for this and similar deuterated molecules, ensuring data integrity and supporting downstream applications in preclinical and clinical research.
Introduction: The Significance of Deuteration and Solubility
This compound is the deuterated analogue of Roxadimate, a compound known for its use as a UV absorber in various applications[1][2][]. The introduction of deuterium, a stable, heavier isotope of hydrogen, into a drug candidate molecule is a strategic approach in modern drug discovery aimed at enhancing its metabolic stability. This modification can lead to a more favorable pharmacokinetic profile, potentially reducing dosing frequency and improving the safety and efficacy of the therapeutic agent[4][5][6].
The "kinetic isotope effect" describes the stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond[5]. This has profound implications for drug design, offering a pathway to optimize existing drugs and develop novel therapies[5][6][7].
However, for any compound to be a viable drug candidate, it must first be soluble in physiological media to allow for absorption and distribution to its target site. Solubility is a critical physicochemical parameter that influences bioassay results, formulation strategies, and intestinal absorption[8]. Therefore, a thorough understanding and precise measurement of the solubility of this compound are paramount for its development.
This guide will provide the necessary protocols and theoretical background to empower researchers to determine this crucial parameter.
Physicochemical Properties of the Parent Compound
While specific data for the deuterated (-d4) version is sparse, understanding the properties of the non-deuterated parent compound, 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester (Roxadimate), provides a foundational baseline.
| Property | Value | Source |
| CAS Number | 58882-17-0 | [1][2] |
| Molecular Formula | C15H23NO4 | [1][2] |
| Molecular Weight | 281.35 g/mol | [1][2] |
| Appearance | Thick Yellow Oil | [] |
| Boiling Point | 450°C at 760 mmHg | [] |
| Storage Conditions | Store at < -15°C | [1] |
The deuterated form, this compound, will have a slightly higher molecular weight due to the four deuterium atoms, but its general chemical properties are expected to be similar to the parent compound.
The Rationale for Solubility Testing
Solubility testing is not a monolithic task; the choice of assay depends on the stage of drug development. The two primary types of solubility assessments are kinetic and thermodynamic solubility[9].
-
Kinetic Solubility: This is a high-throughput screening method typically used in the early stages of drug discovery. It measures the solubility of a compound that is already dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer. This method is valuable for quickly identifying compounds that may have precipitation issues in assays[8][9].
-
Thermodynamic (Equilibrium) Solubility: Considered the "gold standard," this method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium[9][10]. This is a more time-consuming but accurate measurement, crucial for late-stage lead optimization and pre-formulation studies[8][11].
The following diagram illustrates the decision-making process for selecting a solubility assay.
Caption: Decision workflow for solubility assay selection.
Experimental Protocol: Determining Thermodynamic Solubility
This section details the Shake-Flask method, a benchmark for determining equilibrium solubility[10]. This protocol is designed to be self-validating by incorporating rigorous controls and precise quantification.
Materials and Reagents
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Syringe filters (0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of the test compound and dissolve it in a suitable organic solvent (e.g., DMSO or acetonitrile) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This calibration curve is essential for the accurate quantification of the dissolved compound.
-
-
Sample Preparation (Shake-Flask):
-
Add an excess amount of the solid this compound to a series of vials containing a precise volume of PBS (pH 7.4). The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached[11].
-
Prepare at least three replicate samples to ensure statistical validity.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatic shaker incubator set to a physiologically relevant temperature (e.g., 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour incubation is standard for most compounds[8]. The goal is to achieve a steady-state concentration in the solution.
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical; the presence of particulates can lead to an overestimation of solubility[11].
-
-
Quantification by HPLC or LC-MS/MS:
-
Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the filtered supernatant from the equilibrated samples into the HPLC or LC-MS/MS system.
-
Determine the concentration of the dissolved compound in the samples by interpolating their peak areas from the standard curve.
-
The following diagram outlines this experimental workflow.
Caption: Thermodynamic solubility determination workflow.
Data Interpretation and Reporting
The solubility of this compound should be reported as the mean concentration (e.g., in µg/mL or mM) from the replicate samples, along with the standard deviation. A commonly accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL[8].
Table for Reporting Results:
| Replicate | Measured Concentration (µg/mL) |
| 1 | Value |
| 2 | Value |
| 3 | Value |
| Mean | Mean Value |
| Std. Dev. | Standard Deviation |
Conclusion
References
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
-
AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 471–486. Retrieved from [Link]
-
Wikipedia. (2023). Deuterated drug. Retrieved from [Link]
-
Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-6. Retrieved from [Link]
-
Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(11), 1644-1668. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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The Strategic Placement of Isotopes: A Technical Guide to Roxadustat-d4 for Advanced Bioanalysis
For researchers, scientists, and professionals in drug development, the quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. The precision of these measurements underpins the safety and efficacy evaluation of new chemical entities. In this context, stable isotope-labeled internal standards are the gold standard, and the deuterated analogue of Roxadustat, Roxadustat-d4, serves as a quintessential example of strategic isotopic labeling for robust bioanalysis. This guide provides an in-depth exploration of the rationale, synthesis, and application of Roxadustat-d4, moving beyond a simple protocol to elucidate the scientific principles that govern its use.
Introduction to Roxadustat and the Imperative for Isotopic Labeling
Roxadustat (FG-4592) is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease.[1][2] It functions by stabilizing HIF, a transcription factor that upregulates the expression of genes involved in erythropoiesis, including erythropoietin (EPO).[3] Accurate measurement of Roxadustat concentrations in plasma and other biological fluids is critical for understanding its pharmacokinetic profile and ensuring patient safety.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity.[4][5] However, the accuracy of LC-MS/MS quantification can be compromised by variations in sample preparation, instrument response, and matrix effects. To mitigate these variables, a stable isotope-labeled internal standard (SIL-IS) is employed.[6][7] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D). By adding a known amount of the SIL-IS to each sample, any variations in the analytical process will affect both the analyte and the internal standard equally, allowing for accurate ratiometric quantification.
The Rationale Behind the Isotopic Labeling Position in Roxadustat-d4
The selection of the isotopic labeling position in a SIL-IS is a critical decision guided by the metabolic fate of the drug. The ideal SIL-IS should be labeled at a position that is not susceptible to metabolic alteration, ensuring that the isotope label is retained throughout the analytical process.
Understanding Roxadustat Metabolism
Roxadustat is primarily metabolized in the liver. The main metabolic pathways are oxidation, mediated by the cytochrome P450 enzyme CYP2C8, and glucuronidation, mediated by UGT1A9. The major metabolites identified are hydroxy-roxadustat and roxadustat O-glucuronide.[8] This metabolic profile dictates that deuterium labeling should be placed on a part of the molecule that is chemically stable and not involved in these transformations.
Strategic Placement of Deuterium in Roxadustat-d4
Based on these principles, a plausible and effective labeling strategy for Roxadustat-d4 would be the substitution of four hydrogen atoms with deuterium on the phenoxy ring.
Table 1: Physicochemical Properties of Roxadustat and Roxadustat-d4
| Property | Roxadustat | Roxadustat-d4 (putative) |
| Chemical Formula | C₁₉H₁₆N₂O₅ | C₁₉H₁₂D₄N₂O₅ |
| Molecular Weight | 352.34 g/mol | 356.37 g/mol |
| Isotopic Purity | Not Applicable | ≥98% |
| Appearance | A crystalline solid | A crystalline solid |
| Solubility | Soluble in DMSO (~30 mg/ml) and DMF (~50 mg/ml) | Expected to be similar to Roxadustat |
Synthesis of Roxadustat-d4: A Conceptual Overview
The synthesis of Roxadustat-d4 would likely follow a similar route to the unlabeled compound, with the introduction of deuterium at a suitable stage. A common method for deuterium labeling of aromatic rings is through electrophilic aromatic substitution using a deuterated acid, such as D₂SO₄ in D₂O.[9][10]
A plausible synthetic approach would involve the synthesis of a deuterated precursor, specifically phenol-d5, which would then be incorporated into the Roxadustat molecule.
Caption: Conceptual synthetic workflow for Roxadustat-d4.
Experimental Protocol: Bioanalysis of Roxadustat in Human Plasma using LC-MS/MS
This protocol outlines a validated method for the quantification of Roxadustat in human plasma using Roxadustat-d4 as an internal standard. The method is designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[6][7][11]
Materials and Reagents
-
Roxadustat reference standard (≥98% purity)
-
Roxadustat-d4 internal standard (≥98% purity, ≥98% isotopic purity)
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Human plasma (with appropriate anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Roxadustat and Roxadustat-d4 in DMSO.
-
Working Solutions: Prepare serial dilutions of the Roxadustat stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of Roxadustat-d4 in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the Roxadustat-d4 working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Caption: Bioanalytical sample preparation workflow.
LC-MS/MS Conditions
Table 2: Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient optimized for separation |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Roxadustat: m/z 353.1 → 250.1 Roxadustat-d4: m/z 357.1 → 254.1 |
| Collision Energy | Optimized for each transition |
Data Analysis and Method Validation
The concentration of Roxadustat in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
The bioanalytical method must be fully validated according to regulatory guidelines, which includes assessing the following parameters:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Calibration Curve: Demonstrating a linear relationship between concentration and response.
-
Matrix Effect: Assessing the impact of matrix components on ionization.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion: The Power of Strategic Isotopic Labeling
Roxadustat-d4 is a powerful tool for the accurate and precise quantification of Roxadustat in biological matrices. The strategic placement of deuterium on the phenoxy ring ensures metabolic stability, a critical requirement for a reliable internal standard. This in-depth understanding of the rationale behind the isotopic labeling, coupled with a robust and validated bioanalytical method, provides the high-quality data necessary to support drug development and ensure patient safety. By moving beyond simple protocols and embracing the underlying scientific principles, researchers can have full confidence in their bioanalytical results.
References
- Cayman Chemical. Roxadustat Product Information. [URL: https://www.caymanchem.
- Chemistry with Caroline. Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. [URL: https://www.youtube.
- PubChem. FG 4592. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11256664]
- MedChemExpress. Roxadustat. Cambridge Bioscience. [URL: https://www.bioscience.co.
- Jetti, R. et al. A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Journal of Pharmaceutical and Biomedical Analysis. 2023.
- Zheng, X. et al. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies.
- Li, W. et al. Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Chinese Journal of Pharmaceutical Analysis. 2021.
- Propose a mechanism to explain the fact that deuterium (D, ^2H) slowly replaces hydrogen (^1H)
- Rivera-Chao, E. et al. Excited-State Basicity Diverts the Site-Selectivity of Aromatic Deuteration: Application to the Late-Stage Labeling of Pharmaceuticals.
- MedChemExpress. Roxadustat (FG-4592). [URL: https://www.medchemexpress.
- Pharmaoffer. Roxadustat API CAS# 808118-40-3 Producers. [URL: https://www.pharmaoffer.
- Farmasino Pharmaceuticals (Anhui) Co., Ltd. Roxadustat factory, Buy good quality Roxadustat products from China. [URL: https://www.farmasino-api.
- Patel, K. et al. Hydrolytic Degradation Study of Roxadustat by RP-HPLC and HPTLC.
- Pharmaceutical and Medical Devices Agency (PMDA).
- Thevis, M. et al. Product ion mass spectra and proposed fragmentation patterns of deprotonated molecules [M − H]⁻ of A, 8 pg of GW1516.
- Compounds with deuterium on the aromatic ring giving different responses to their undeuter
- US Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation.
- Píša, O. et al.
- Thomson, D. et al. Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity. MDPI. 2021.
- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 2025.
- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. 2022.
- CN109776415B - Preparation method of Roxadustat intermediate.
- U.S. Food and Drug Administration.
- Zimmer, D. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR.
- Píša, O. et al. A Scalable Synthesis of Roxadustat (FG-4592). Request PDF.
- Zimmer, D. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. PubMed. 2014.
- European Medicines Agency.
- Fishbane, S. et al. Roxadustat for the treatment of anemia in chronic kidney disease patients not on dialysis: a Phase 3, randomized, double-blind, placebo-controlled study (ALPS).
- Astellas Pharma Inc. A study of roxadustat to treat anemia in children and teenagers with chronic kidney disease. 2022.
- AstraZeneca. Safety and efficacy study of roxadustat to treat anemia in patients with chronic kidney disease (CKD), not on dialysis. AstraZeneca Clinical Trials.
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background information on deuterated benzoic acid derivatives
An In-Depth Technical Guide to Deuterated Benzoic Acid Derivatives in Drug Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of deuterated benzoic acid derivatives, offering a technical resource for researchers, scientists, and professionals engaged in drug development. We will delve into the synthesis, characterization, and application of these compounds, emphasizing the strategic advantages of selective deuteration in medicinal chemistry.
The Deuterium Effect: A Paradigm Shift in Pharmacokinetics
The substitution of hydrogen with its stable, heavy isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This phenomenon, known as the "deuterium effect" or "kinetic isotope effect" (KIE), arises from the fundamental difference in mass between the two isotopes. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond often proceed at a slower rate when a C-D bond is present at the metabolic site.
This seemingly subtle modification can have profound implications for a drug's pharmacokinetic profile, including:
-
Reduced Metabolism: Slower cleavage of C-D bonds can decrease the rate of metabolic inactivation, leading to a longer half-life.
-
Increased Exposure: A reduced metabolic rate can result in higher plasma concentrations of the active drug.
-
Improved Safety Profile: By blocking or slowing the formation of reactive or toxic metabolites, deuteration can enhance the safety and tolerability of a drug.
-
Enhanced Efficacy: Increased exposure and a longer duration of action can lead to improved therapeutic outcomes.
Synthesis of Deuterated Benzoic Acid Derivatives
The strategic incorporation of deuterium into benzoic acid derivatives requires careful consideration of the desired labeling pattern and the available synthetic methodologies.
General Strategies for Deuteration
Several methods can be employed for the synthesis of deuterated aromatic compounds:
-
H-D Exchange Reactions: This is a common method for introducing deuterium into aromatic rings. It typically involves treating the benzoic acid derivative with a deuterium source, such as D₂O, in the presence of a catalyst.
-
Reduction of Halogenated Precursors: The reduction of a halogenated benzoic acid derivative with a deuterium source, like deuterium gas (D₂) and a catalyst (e.g., Pd/C), can introduce deuterium at specific positions.
-
Use of Deuterated Starting Materials: Synthesizing the target molecule from commercially available deuterated building blocks is a straightforward approach for specific labeling.
Experimental Protocol: Palladium-Catalyzed H-D Exchange of Benzoic Acid
This protocol outlines a general procedure for the deuteration of benzoic acid in the ortho positions via a palladium-catalyzed H-D exchange reaction.
Materials:
-
Benzoic acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Palladium on charcoal (Pd/C, 10 wt. %)
-
Nitrogen gas (N₂)
-
Anhydrous solvent (e.g., dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, combine benzoic acid (1.0 eq) and 10% Pd/C (0.05 eq).
-
Evacuate the flask and backfill with N₂ three times.
-
Add anhydrous dioxane to dissolve the benzoic acid.
-
Add D₂O (5.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir vigorously for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Diagram: H-D Exchange Workflow
Caption: Deuteration enhances pharmacokinetic properties.
Conclusion
The strategic use of deuteration in the design of benzoic acid derivatives and other pharmacologically active molecules represents a powerful tool in modern drug development. By modulating metabolic pathways, deuterium substitution can significantly enhance the pharmacokinetic and safety profiles of drug candidates. A thorough understanding of the synthetic methodologies and analytical techniques for characterizing deuterated compounds is essential for harnessing the full potential of this innovative approach.
References
-
Title: The Deuterium Effect: A Review of its Use in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Palladium-Catalyzed H-D Exchange of Benzoic Acid Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Deutetrabenazine for the treatment of chorea in Huntington's disease Source: Expert Review of Neurotherapeutics URL: [Link]
-
Title: Austedo (deutetrabenazine) US Prescribing Information Source: U.S. Food and Drug Administration URL: [Link]
Methodological & Application
Quantitative Analysis of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive protocol for the accurate and robust quantification of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester, a compound of interest in pharmaceutical and cosmetic research, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. We will detail the principles of stable isotope dilution, provide step-by-step protocols for method development, sample preparation, and analysis, and explain the rationale behind key experimental choices. This guide is intended for researchers and drug development professionals seeking to establish a reliable bioanalytical method for this compound class.
Introduction: The Imperative for an Internal Standard
4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester, also known as Roxadimate, is a small molecule utilized as a UV absorber in various formulations.[1][2] Its potential therapeutic applications also make it a compound of interest in preclinical and clinical studies.[1][3] Accurate quantification of such compounds in complex biological matrices like plasma or serum is fundamental to pharmacokinetic and toxicokinetic studies.
LC-MS/MS is the gold standard for such analyses due to its inherent selectivity and sensitivity.[4] However, the analytical process is susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[5] To correct for these potential errors, an internal standard (IS) is incorporated into the workflow.[6] The ideal IS is a stable isotope-labeled version of the analyte—in this case, this compound.
The Principle: Why a Deuterated Internal Standard is Superior
The use of a deuterated internal standard is the cornerstone of the Stable Isotope Dilution (SID) technique.[7] A SIL-IS is chemically identical to the analyte, differing only in isotopic composition (substitution of hydrogen with deuterium).[5] This near-perfect analogy ensures that the IS and the analyte exhibit:
-
Identical Chromatographic Behavior: They co-elute from the LC column.[8]
-
Similar Extraction Recovery: Any loss of analyte during sample preparation is mirrored by a proportional loss of the IS.
-
Comparable Ionization Efficiency: They experience the same degree of ion suppression or enhancement in the mass spectrometer's source.
By adding a known concentration of the SIL-IS to every sample at the beginning of the workflow, quantification is based on the ratio of the analyte's MS signal to the IS's MS signal. This ratio remains constant even if the absolute signal intensity fluctuates, leading to highly accurate and reproducible results.[7][9]
Analyte and Internal Standard Properties
A clear understanding of the physicochemical properties of both the analyte and the internal standard is the first step in method development.
| Property | Analyte (Light) | Internal Standard (Heavy) |
| Compound Name | 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester | This compound |
| Alternate Names | Roxadimate[2] | N/A |
| CAS Number | 58882-17-0[2] | Not specified; vendor-specific |
| Molecular Formula | C₁₅H₂₃NO₄[2] | C₁₅H₁₉D₄NO₄ |
| Molecular Weight | 281.35 g/mol [2] | ~285.38 g/mol |
| General Application | UV absorber, potential therapeutic agent.[1][10] | Internal standard for LC-MS quantification. |
Instrumentation and Reagents
This protocol assumes the use of standard analytical laboratory equipment.
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point for small molecule analysis.[11]
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Reference standards for the analyte and the d4-internal standard
-
Control biological matrix (e.g., human plasma)
-
Protocol Part 1: LC-MS/MS Method Development
The goal of method development is to establish selective, sensitive, and robust conditions for both chromatography and mass spectrometry.
Mass Spectrometry Tuning
The first step is to determine the optimal mass transitions (precursor ion → product ion) for the analyte and the IS in Multiple Reaction Monitoring (MRM) mode.
Step-by-Step Protocol:
-
Prepare Infusion Solutions: Create separate ~1 µg/mL solutions of the analyte and the d4-IS in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse each solution individually into the mass spectrometer at a flow rate of ~10 µL/min.
-
Identify the Precursor Ion: Operate in positive electrospray ionization (ESI+) mode. Acquire a full scan (Q1 scan) to identify the protonated molecule, [M+H]⁺.
-
Rationale: Formic acid provides a source of protons, making ESI+ the logical choice for this molecule which contains a tertiary amine that is readily protonated.
-
For the analyte, this will be m/z 282.2.
-
For the d4-IS, this will be m/z 286.2 (a +4 Da shift).
-
-
Fragment the Precursor Ion: Perform a product ion scan (MS2) on the identified precursor ion for both compounds. This involves isolating the precursor ion in the first quadrupole (Q1), fragmenting it with a collision gas (e.g., argon) in the second quadrupole (Q2), and scanning the resulting fragments in the third quadrupole (Q3).
-
Select Product Ions: Choose 1-2 of the most stable and intense fragment ions for MRM analysis. Avoid fragments resulting from neutral losses of water if possible, as they can be less specific.
-
Optimize Collision Energy (CE): For each selected MRM transition, perform a CE optimization experiment to find the voltage that yields the highest product ion intensity.
Exemplar MS Parameters:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Analyte | 282.2 | To be determined | To be determined |
| d4-Internal Standard | 286.2 | To be determined | To be determined |
Chromatographic Development
The objective is to achieve a sharp, symmetrical peak for the analyte with a retention time that avoids the initial solvent front and any regions of significant matrix effects.[11]
Step-by-Step Protocol:
-
Select Column and Mobile Phases:
-
Column: Start with a C18 reversed-phase column. This is a versatile stationary phase suitable for moderately polar compounds.[11]
-
Mobile Phase A (Aqueous): Ultrapure water with 0.1% formic acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.
-
Rationale: Acetonitrile is often preferred over methanol as it has lower viscosity, allowing for higher flow rates or lower pressures. Formic acid improves peak shape for amine-containing compounds and enhances ionization efficiency in ESI+.
-
-
Develop a Gradient: Inject a neat solution of the analyte and IS onto the LC-MS/MS system. Start with a generic, fast gradient to determine the approximate elution conditions.
-
Example Gradient: 5% B to 95% B over 3 minutes.
-
-
Optimize the Gradient: Adjust the gradient slope and duration to achieve a retention time of approximately 2-3 minutes. Ensure the peak shape is sharp and symmetrical (tailing factor between 0.9 and 1.2).
-
Verify Co-elution: Critically, confirm that the analyte and the d4-IS have identical retention times. Any significant separation could indicate an undesirable isotopic effect and compromise quantification.[12]
Exemplar Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 10% B (0-0.5 min), 10-90% B (0.5-2.5 min), 90% B (2.5-3.0 min), Re-equilibrate |
Protocol Part 2: Sample Preparation (Protein Precipitation)
Protein Precipitation (PPT) is a simple, fast, and effective method for removing the majority of proteins from plasma or serum samples prior to LC-MS analysis.[13]
Step-by-Step Protocol:
-
Aliquot Samples: Pipette 50 µL of each sample (blank matrix, calibration standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add Internal Standard: Add 10 µL of the d4-IS working solution (e.g., 500 ng/mL in methanol) to every tube/well except for the double blank (blank matrix with no IS).
-
Rationale: The IS must be added at the earliest stage to account for variability in all subsequent steps.[6]
-
-
Add Precipitation Solvent: Add 150 µL of ice-cold acetonitrile to each tube/well.
-
Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean set of tubes or a new 96-well plate for analysis. Avoid disturbing the protein pellet.
-
Inject: Inject the supernatant directly into the LC-MS/MS system. If needed, the sample can be diluted with Mobile Phase A to match the initial chromatographic conditions and improve peak shape.
Protocol Part 3: Quantitative Analysis Workflow
A typical analytical batch includes a double blank, a zero blank (blank matrix + IS), calibration standards, quality control (QC) samples at low, medium, and high concentrations, and the unknown samples.[14]
Caption: General workflow for sample analysis using a deuterated internal standard.
Data Analysis and Method Validation
The trustworthiness of the results is established through rigorous data analysis and method validation according to regulatory guidelines.[15][16]
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.
-
Acceptance Criteria:
-
Linearity: The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy & Precision: The back-calculated concentrations of the calibration standards and the measured concentrations of the QC samples should be within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ). The precision (%CV) should also be ≤15% (≤20% at LLOQ).[16]
-
Internal Standard Response: The IS response should be monitored across the entire analytical run. A consistent response indicates a stable process. Significant variability may suggest issues with the extraction or instrument performance.[6][17]
-
Exemplar Calibration Curve Data:
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 148,500 | 0.0102 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 20 | 30,100 | 149,800 | 0.2009 |
| 100 | 155,400 | 152,100 | 1.0217 |
| 500 | 768,900 | 150,500 | 5.1089 |
| 1000 | 1,515,000 | 149,300 | 10.1473 |
Conclusion
This application note provides a robust framework for the quantitative analysis of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester in biological matrices. The use of its corresponding deuterated internal standard, this compound, is critical for mitigating analytical variability and ensuring the generation of high-quality, reliable data suitable for regulatory submission. The outlined protocols for method development, sample preparation, and data analysis serve as a comprehensive guide for researchers to implement this method successfully in their laboratories.
References
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Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). National Institutes of Health. [Link]
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Sample Preparation in LC-MS | PDF. (n.d.). Slideshare. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. [Link]
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Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. (n.d.). Phenomenex. [Link]
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Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT. [Link]
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LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. [Link]
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Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. [Link]
-
Full article: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (n.d.). Taylor & Francis Online. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. [Link]
-
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023, September 18). Clinical Tree. [Link]
-
Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. [Link]
-
Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. [Link]
-
Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. (2020, October 1). Bioanalysis Zone. [Link]
-
Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC–MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. (2019, July 3). ACS Publications. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). National Institutes of Health. [Link]
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Application Notes and Protocols for the Use of Roxadustat-d4 as an Internal Standard in Quantitative Bioanalysis
Introduction: The Critical Role of Internal Standards in Roxadustat Quantification
Roxadustat (FG-4592) is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, approved for the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3][4] Its mechanism involves stimulating endogenous erythropoietin production and improving iron regulation.[5][6] Accurate quantification of Roxadustat in biological matrices such as human plasma and urine is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies.[2][5][7]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high sensitivity and selectivity.[1][2][8] However, the accuracy and precision of LC-MS/MS-based bioanalysis can be compromised by several factors, including variability in sample preparation and instrument response, as well as matrix effects.[9][10][11][12][13] Matrix effects, defined as the alteration of ionization efficiency by co-eluting compounds from the biological matrix, can lead to ion suppression or enhancement, thereby affecting the reliability of the quantitative data.[9][10][11]
To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis.[14][15][16][17][18] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[18] Roxadustat-d4, a deuterated analog of Roxadustat, is an ideal internal standard because it is chemically identical to the analyte and thus exhibits nearly identical chromatographic behavior and ionization efficiency.[14][19] Since it can be distinguished from the native analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer, it effectively compensates for variations throughout the analytical process.[15]
This document provides a comprehensive guide and a detailed protocol for the utilization of Roxadustat-d4 as an internal standard for the accurate and precise quantification of Roxadustat in human plasma using LC-MS/MS.
Physicochemical Properties of Roxadustat and Roxadustat-d4
A fundamental understanding of the analyte and internal standard's properties is crucial for method development.
| Property | Roxadustat | Roxadustat-d4 | Rationale for Bioanalysis |
| Chemical Formula | C₁₉H₁₆N₂O₅[5][20] | C₁₉H₁₂D₄N₂O₅ | The incorporation of four deuterium atoms provides a +4 Da mass shift, allowing for clear differentiation from the analyte in the mass spectrometer while maintaining nearly identical chemical properties. |
| Molecular Weight | 352.34 g/mol [5][20] | 356.37 g/mol | The mass difference is sufficient to prevent isotopic crosstalk while being small enough to ensure co-elution during chromatography. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Electrospray Ionization Positive (ESI+) | The presence of basic nitrogen atoms in the isoquinoline core facilitates efficient protonation, making ESI+ the preferred ionization mode for high sensitivity.[2][8] |
| Key Pharmacokinetics | Oral administration, ~99% plasma protein bound, primarily metabolized via oxidation (CYP2C8) and glucuronidation.[5][21] | Assumed to be identical to Roxadustat | The high plasma protein binding necessitates an effective sample preparation step, such as protein precipitation or liquid-liquid extraction, to release the drug from matrix proteins.[2][8] |
Experimental Protocol: Quantification of Roxadustat in Human Plasma
This protocol is designed as a robust starting point and should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) before implementation for clinical sample analysis.[22][23]
Materials and Reagents
-
Roxadustat analytical standard (≥98% purity)
-
Roxadustat-d4 (≥98% purity, ≥99% isotopic purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Human plasma (with K₂EDTA as anticoagulant), sourced from a certified vendor
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Roxadustat and Roxadustat-d4 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Roxadustat primary stock solution with 50:50 (v/v) ACN:water to prepare working standards for the calibration curve (e.g., concentrations ranging from 10 ng/mL to 50,000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Roxadustat-d4 primary stock solution with ACN to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the Roxadustat working standard solutions into blank human plasma to prepare CC samples covering the desired analytical range (e.g., 1 to 5000 ng/mL).[2] Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Roxadustat from plasma.[8]
-
Label 1.5 mL microcentrifuge tubes for blank, zero, CC, QC, and unknown samples.
-
Aliquot 50 µL of the corresponding plasma sample into the labeled tubes.
-
Add 150 µL of the IS working solution (100 ng/mL Roxadustat-d4 in ACN) to all tubes except the blank. To the blank, add 150 µL of ACN without IS.
-
Vortex mix all tubes for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials containing inserts.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
The following conditions serve as a validated starting point and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system | UHPLC systems offer higher resolution and faster analysis times. |
| Column | C18 or Phenyl reverse-phase column (e.g., Waters XTerra Phenyl, 2.1 x 50 mm, 3.5 µm)[2] | A phenyl column can offer alternative selectivity for aromatic compounds like Roxadustat through pi-pi interactions. A C18 column is also a suitable choice.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ESI+ ionization and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reverse-phase chromatography providing good elution strength for moderately polar compounds. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient Program | 0.0-0.5 min: 30% B0.5-2.5 min: 30% to 90% B2.5-3.0 min: 90% B3.0-3.1 min: 90% to 30% B3.1-4.0 min: 30% B (Re-equilibration) | A gradient elution is necessary to ensure efficient elution of the analyte and separation from matrix components, followed by a re-equilibration step for reproducibility. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Roxadustat | Roxadustat-d4 | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for Selected Reaction Monitoring (SRM) for optimal selectivity and sensitivity.[24][25] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive | As previously discussed, ESI+ is optimal for these compounds.[2][8] |
| Precursor Ion (Q1) | m/z 353.1 | m/z 357.1 | These values correspond to the [M+H]⁺ ions of the respective compounds. The +4 Da shift for the IS is clearly observed. |
| Product Ion (Q3) | m/z 250.1 | m/z 254.1 | This major product ion likely results from the neutral loss of the glycine moiety and other fragments, providing a specific and stable transition for quantification.[8] The corresponding +4 Da shift is maintained in the fragment. |
| Dwell Time | 100 ms | 100 ms | A sufficient dwell time ensures an adequate number of data points across the chromatographic peak for accurate integration. |
| Collision Energy (CE) | Instrument Dependent (e.g., 25-35 eV) | Instrument Dependent (e.g., 25-35 eV) | Must be optimized to maximize the signal of the specific product ion. The SIL-IS should have a nearly identical optimal CE to the analyte. |
| Source Temperature | Instrument Dependent (e.g., 500-600°C) | Instrument Dependent (e.g., 500-600°C) | Optimized for efficient desolvation of the ESI droplets. |
| Declustering Potential (DP) | Instrument Dependent (e.g., 60-80 V) | Instrument Dependent (e.g., 60-80 V) | Optimized to prevent adduct formation and in-source fragmentation. |
Workflow and Data Processing
The overall analytical process is visualized in the workflow diagram below.
Caption: Bioanalytical workflow for Roxadustat quantification.
Data are processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of Roxadustat to Roxadustat-d4 against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression analysis is typically applied to the data. The concentrations of Roxadustat in QC and unknown samples are then calculated from this regression equation.
System Validation and Trustworthiness
For the protocol to be considered trustworthy, it must undergo a full validation process. Key validation parameters include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. This is assessed by analyzing at least six different sources of blank plasma.
-
Matrix Effect: Quantitatively assessed by comparing the response of the analyte in post-extraction spiked plasma samples to its response in a neat solution.[9][12] The use of Roxadustat-d4 is crucial for compensating for any observed matrix effects.[19]
-
Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at a minimum of four concentration levels on at least three separate occasions. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
Calibration Curve: The linearity and range of the assay must be established.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of Roxadustat in plasma must be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Conclusion
The use of a stable isotope-labeled internal standard, such as Roxadustat-d4, is indispensable for the development of a robust, accurate, and precise bioanalytical method for the quantification of Roxadustat. The protocol detailed herein provides a comprehensive framework for researchers in drug development and clinical pharmacology. By co-eluting and co-ionizing with the analyte, Roxadustat-d4 effectively normalizes for variability in sample recovery and matrix-induced ionization suppression or enhancement, thereby ensuring the highest level of data integrity for pharmacokinetic and other clinical studies. Adherence to rigorous validation guidelines is essential to guarantee that the method is reliable and fit for its intended purpose.
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Mahajan, R., Kumar, P., & Singh, G. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367. Retrieved from [Link]
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Chinese Pharmaceutical Association. (2023). Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Chinese Pharmaceutical Journal, 58(24), 2133-2138. Retrieved from [Link]
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Application Note: A Guide to the Use of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester in Quantitative Bioanalysis for DMPK Studies
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester as a stable isotope-labeled internal standard (SIL-IS) in Drug Metabolism and Pharmacokinetics (DMPK) studies. The core principle of quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is predicated on accuracy and precision, for which the use of an appropriate internal standard is paramount. This guide explains the fundamental rationale for using a deuterated internal standard, offers key considerations for its implementation, and provides a comprehensive, step-by-step protocol for bioanalytical method development and validation in line with global regulatory standards.
Part 1: The Foundational Principle: Isotope Dilution Mass Spectrometry
In quantitative bioanalysis, the goal is to accurately measure the concentration of an analyte (a drug or its metabolite) within a complex biological matrix like plasma or urine. However, the analytical process is subject to variability at multiple stages, including sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for this variability.[2]
While structurally similar molecules can be used as an IS, the gold standard is a stable isotope-labeled version of the analyte itself.[3][4] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes such as deuterium (²H or D), ¹³C, or ¹⁵N.[5] This near-perfect chemical mimicry ensures that the SIL-IS behaves identically to the analyte during sample preparation and analysis, thereby providing the most accurate correction for analytical variability.[6] This technique is known as isotope dilution mass spectrometry.
The fundamental advantages of using a SIL-IS like this compound are:
-
Correction for Matrix Effects: Biological matrices contain endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate measurements.[7] Since the SIL-IS co-elutes and has the same ionization properties as the analyte, it experiences the same matrix effects, allowing the ratio of analyte-to-IS to remain constant and yield a reliable result.[8]
-
Compensation for Recovery Variability: Losses during sample extraction and processing are inevitable. A SIL-IS compensates for this by being lost at the same rate as the analyte.[7]
-
Improved Precision and Accuracy: By mitigating the effects of analytical variability, SIL-IS significantly enhances the overall precision and accuracy of the assay, a critical requirement for regulatory submissions.[5]
Caption: A typical protein precipitation workflow for plasma samples.
Step 3: LC-MS/MS Instrumentation and Conditions
These parameters are hypothetical and must be optimized during method development. The goal is to achieve chromatographic separation from matrix interferences and obtain stable, specific MS/MS signals for both the analyte and the IS.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Common for small molecule analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for good peak shape in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 3 minutes | A generic starting gradient to be optimized. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective reaction monitoring (SRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | To be determined based on compound structure. |
| Analyte SRM Transition | Q1: 282.2 -> Q3: 164.1 (Hypothetical) | Parent ion [M+H]⁺ and a stable product ion. |
| SIL-IS SRM Transition | Q1: 286.2 -> Q3: 164.1 (Hypothetical) | Parent ion [M+D₄+H]⁺ and the same product ion (if label is not on the fragment). |
Step 4: Bioanalytical Method Validation
A full validation must be performed to demonstrate that the method is suitable for its intended purpose. [9][10]The experiments and acceptance criteria are mandated by regulatory agencies. [11][12] Table 3: Summary of Method Validation Experiments and Acceptance Criteria (based on FDA/EMA Guidance)
| Validation Parameter | Purpose | General Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of LLOQ response for the analyte and <5% for the IS. [11] |
| Calibration Curve | Define the relationship between concentration and response. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) > 0.99. [11] |
| Accuracy & Precision | Determine the closeness of measured values to nominal (accuracy) and the variability of measurements (precision). | For QC samples, mean concentration must be within ±15% of nominal (±20% at LLOQ). Precision (%CV) must be ≤15% (≤20% at LLOQ). [11][13] |
| Matrix Effect | Assess the impact of matrix components on ionization. | The IS-normalized matrix factor %CV should be ≤15%. [11] |
| Recovery | Measure the efficiency of the extraction process. | Not required to be 100%, but should be consistent and reproducible. [13] |
| Stability | Ensure the analyte is stable under various conditions (freeze-thaw, bench-top, long-term storage, processed sample). | Mean concentration of stability samples should be within ±15% of nominal (compared to fresh samples). [13] |
Part 4: Application in a Hypothetical Pharmacokinetic Study
Once validated, the method can be used to analyze study samples. For example, in a preclinical PK study, blood samples are collected from rats at various time points after dosing with 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester.
-
Sample Analysis: The collected plasma samples are processed using the validated workflow (Part 3, Step 2). Each analytical run includes a calibration curve and QC samples at low, medium, and high concentrations to ensure the validity of the run.
-
Quantification: The LC-MS/MS system measures the peak area of the analyte and the SIL-IS.
-
Calculation: The concentration of the analyte in the unknown sample is calculated from the calibration curve using the ratio of the analyte peak area to the IS peak area.
-
Data Interpretation: The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve), which describe the absorption, distribution, metabolism, and excretion of the drug candidate.
Conclusion
This compound serves as an ideal internal standard for the quantitative analysis of its unlabeled analogue in DMPK studies. Its use, when combined with a rigorously developed and validated LC-MS/MS method, adheres to the principles of isotope dilution and provides the high level of accuracy and precision required to make critical decisions in the drug development process. Adherence to the protocols and validation standards outlined in this guide will ensure the generation of reliable, defensible data that meets global regulatory expectations.
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bioanalytical method development with 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
Application Note & Protocol
Topic: Bioanalytical Method Development for the Quantification of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester using its Deuterated Analog as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
A Modern Approach to Bioanalytical Method Development: Quantifying 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester in Human Plasma
Introduction
The accurate quantification of xenobiotics in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic and toxicokinetic studies. This application note details a comprehensive, robust, and validated bioanalytical method for the determination of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester (the Analyte) in human plasma. The method employs its stable isotope-labeled (SIL) analog, 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester, as an internal standard (IS) to ensure the highest degree of accuracy and precision.[1][2][3] The use of a SIL IS is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing reliable correction for variability during sample processing and analysis.[2][4][5]
This document provides a detailed walkthrough of the method development process, from mass spectrometric tuning and chromatographic optimization to sample preparation and final validation, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7][8][9][10][11]
Analyte and Internal Standard
| Compound | Structure | Molecular Formula | Molecular Weight | Role |
| Analyte: 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester | [Image of the chemical structure of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester] | C15H23NO4 | 281.35 g/mol [12] | Analyte |
| Internal Standard (IS): this compound | [Image of the chemical structure of this compound] | C15H19D4NO4 | 285.37 g/mol | Internal Standard |
Part 1: Method Development
The primary goal of method development is to establish a reliable and reproducible procedure for the quantification of the analyte in the specified biological matrix.[9] This involves a systematic evaluation of each component of the analytical process.
Mass Spectrometry Optimization
The initial step is to optimize the mass spectrometric parameters for both the analyte and the IS to achieve maximum sensitivity and specificity. This is typically performed by infusing a standard solution of each compound into the mass spectrometer.
-
Ionization Mode: Given the chemical structure, which includes a tertiary amine, positive ion electrospray ionization (ESI+) is selected as the most probable mode for efficient protonation.
-
Precursor and Product Ions: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) will be the protonated molecule [M+H]+. The most stable and abundant product ion (Q3) is selected after fragmentation in the collision cell.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Analyte | 282.2 | To be determined | 150 | To be optimized | To be optimized |
| IS | 286.2 | To be determined | 150 | To be optimized | To be optimized |
Chromatographic Separation
The objective is to achieve a sharp, symmetrical peak for the analyte, with good separation from endogenous matrix components to minimize ion suppression.[13]
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is a suitable starting point for small molecules of moderate polarity.[14]
-
Mobile Phase: A gradient elution with water and acetonitrile (or methanol), both containing an additive like 0.1% formic acid, is employed. The formic acid aids in the protonation of the analyte in the ESI source, enhancing the MS signal.[14][15]
-
Gradient: A fast gradient is developed to ensure a short run time, suitable for high-throughput analysis.[13] The gradient should be optimized to ensure the analyte elutes in a region free from significant matrix interference.
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix, removing proteins and other interfering substances that can affect the analysis.[11][16] Three common techniques were evaluated: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.[17][18][19][20] While quick, it may result in a less clean extract, potentially leading to matrix effects.[16]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether).[17][21][22] It generally provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.[21][23][24][25]
For this application, Protein Precipitation was chosen due to its simplicity, speed, and suitability for high-throughput environments, with the understanding that chromatographic separation must be robust enough to handle potential matrix effects.[17][18]
Part 2: Detailed Analytical Protocol
This protocol outlines the step-by-step procedure for the quantification of the analyte in human plasma.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the Analyte and the IS into separate volumetric flasks and dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the Analyte stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS at a concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate Analyte working solutions to create a calibration curve ranging from 1 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ: 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Extraction Protocol (Protein Precipitation)
LC-MS/MS Analysis
Inject the prepared samples onto the LC-MS/MS system using the optimized parameters detailed in sections 1.1 and 1.2. The data is acquired and processed using appropriate software. The concentration of the analyte in each sample is determined by calculating the peak area ratio of the analyte to the IS and comparing it against the calibration curve.
Part 3: Method Validation
The developed method must be validated to ensure it is fit for purpose and provides reliable data. The validation is performed in accordance with the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidelines.[6][9][10][26]
Summary of Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-assay accuracy within ±15% of nominal value. Precision (%CV) ≤ 15%. (For LLOQ, accuracy within ±20% and precision ≤ 20%). |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). |
Conclusion
This application note presents a detailed and robust bioanalytical method for the quantification of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester in human plasma using its deuterated internal standard. The method utilizes a simple and rapid protein precipitation for sample preparation followed by a sensitive and selective LC-MS/MS analysis. The described workflow and validation parameters provide a solid foundation for researchers to implement this method for pharmacokinetic studies, ensuring data of the highest quality and integrity in line with global regulatory standards.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Scheijen, J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]
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van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Vaghela, A., et al. (2019). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research. [Link]
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Rocchitta, G., et al. (2021). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules. [Link]
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Waters Corporation. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Mercolini, L., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. International Journal of Molecular Sciences. [Link]
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Pike, E. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. [Link]
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Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
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Application Note: Bioanalytical Sample Preparation for the Quantification of Roxadustat-d4 in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide to sample preparation techniques for the quantitative analysis of Roxadustat-d4 in human plasma. Roxadustat (FG-4592) is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease.[1][2] Accurate quantification of its stable isotope-labeled internal standard, Roxadustat-d4, is paramount for pharmacokinetic (PK), toxicokinetic (TK), and clinical studies. This application note details three robust sample preparation methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with a causal explanation for experimental choices, expected performance metrics, and a visual workflow diagram to ensure reproducibility and scientific integrity. The methodologies are designed to be compliant with major regulatory guidelines for bioanalytical method validation.[3][4]
Introduction: The Analytical Imperative for Roxadustat
Roxadustat stimulates erythropoiesis by mimicking the body's response to hypoxia, stabilizing HIF and thereby increasing endogenous erythropoietin production.[1][5] Its pharmacokinetic profile is characterized by high plasma protein binding (approximately 99%) and extensive metabolism, primarily through oxidation (CYP2C8) and glucuronidation (UGT1A9).[5][6]
Physicochemical Properties of Roxadustat:
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₆N₂O₅ | [5][7][8] |
| Molecular Weight | 352.34 g/mol | [5][7][8] |
| Plasma Protein Binding | ~99% | [5][6][7][9] |
| logP | 2.1 (Calculated) | [10] |
| Solubility | Low in water (0.1 mg/mL), soluble in DMSO and DMF. | [11] |
The high degree of protein binding and the complexity of biological matrices like plasma present significant analytical challenges.[6] Effective sample preparation is the most critical step to mitigate these challenges, ensuring the removal of interfering substances like proteins and phospholipids, which can cause ion suppression in mass spectrometry and compromise data quality.[12][13][14]
The use of a stable isotope-labeled internal standard (SIL-IS) like Roxadustat-d4 is the gold standard for quantitative LC-MS/MS. It co-elutes with the analyte and shares identical physicochemical properties, allowing it to accurately compensate for variations in sample extraction, matrix effects, and instrument response, thus ensuring the highest level of accuracy and precision.
Core Methodologies for Sample Preparation
The choice of sample preparation technique is a balance between the required level of cleanliness, throughput, cost, and method complexity.[13] We present three widely adopted methods, ranging from high-throughput screening to highly selective purification.
Method 1: Protein Precipitation (PPT)
Causality & Rationale: PPT is the simplest and fastest method for removing the bulk of proteins from a plasma sample.[15] It involves adding a water-miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH), which alters the dielectric constant of the solution, causing proteins to denature and precipitate.[16] ACN is often preferred as it tends to produce a denser protein pellet, leading to cleaner supernatants.[17] A solvent-to-sample ratio of at least 3:1 is recommended for efficient protein removal.[16] While fast, this method is the least selective and may leave significant amounts of other matrix components, like phospholipids, in the final extract.[13]
-
Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Roxadustat-d4 working solution (e.g., 100 ng/mL in 50% MeOH) to each sample, except for double blanks.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. The acid helps to disrupt protein binding.
-
Mixing: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge one last time (5 min at 14,000 x g) to pellet any remaining particulates before injection into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Method 3: Solid-Phase Extraction (SPE)
Causality & Rationale: SPE is the most powerful technique for sample cleanup, offering high selectivity and concentration capabilities. I[18][19][20][21]t operates on chromatographic principles, where analytes are retained on a solid sorbent while interferences are washed away. F[20]or Roxadustat, a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a mixed-mode cation exchange sorbent is ideal. The reversed-phase mechanism captures the lipophilic molecule, while the ion-exchange mechanism can provide additional selectivity for its acidic functionality. This multi-step process (condition, load, wash, elute) results in the cleanest possible extract, minimizing matrix effects and maximizing sensitivity.
[19][22]##### Experimental Protocol: SPE (Reversed-Phase)
-
Sample Pre-treatment: In a microcentrifuge tube, mix 100 µL of plasma with 10 µL of Roxadustat-d4 IS and 200 µL of 2% phosphoric acid in water. Vortex and centrifuge (4,000 x g for 5 min). The acid disrupts protein binding and ensures the analyte is retained on the sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of ultrapure water. Do not allow the sorbent bed to dry.
-
Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences without eluting the analyte.
-
Elution: Elute Roxadustat and Roxadustat-d4 from the cartridge using 1 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.
-
Injection: Vortex briefly and inject into the LC-MS/MS system.
Caption: Solid-Phase Extraction (SPE) Workflow.
Method Performance and Validation
A validated bioanalytical method is a self-validating system that ensures data reliability. A[3]ll protocols described should be fully validated according to the principles outlined in the FDA Bioanalytical Method Validation Guidance and the EMA Guideline.
[4][23][24]Comparison of Sample Preparation Techniques:
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extract Cleanliness | Low | Medium | High |
| Matrix Effect | High Potential | Moderate | Low |
| Recovery | High (>90%) | Moderate to High (70-95%) | High (>85%) |
| Throughput | Very High | Medium | Medium to High (96-well format) |
| Cost per Sample | Low | Low to Medium | High |
| Complexity | Low | Medium | High |
| Automation Potential | High | Medium | Very High |
Typical Validation Acceptance Criteria (per FDA/EMA Guidelines):
| Validation Parameter | Acceptance Criteria |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV of IS-normalized matrix factor should be ≤15% |
| Stability | Analyte concentration within ±15% of baseline |
A study quantifying Roxadustat in human plasma using protein precipitation reported recoveries over 90.0% with good accuracy and precision. A[25]nother study using LLE for Roxadustat in plasma and urine also demonstrated successful validation and application to pharmacokinetic studies. T[26]hese findings underscore that with careful optimization, all three methods can be suitable, but SPE generally provides the most robust performance for minimizing matrix effects.
Conclusion
The successful quantification of Roxadustat-d4 in plasma is fundamentally dependent on the chosen sample preparation strategy.
-
Protein Precipitation offers a rapid, high-throughput solution ideal for early discovery or when matrix effects are minimal.
-
Liquid-Liquid Extraction provides a cleaner extract and is a cost-effective choice for many bioanalytical applications.
-
Solid-Phase Extraction delivers the highest purity extracts, minimizing ion suppression and maximizing sensitivity, making it the preferred method for regulatory submission and challenging low-level quantification.
The selection of the optimal method should be guided by the specific requirements of the study, including desired sensitivity (LLOQ), sample volume, throughput needs, and available resources. Regardless of the method chosen, rigorous validation is mandatory to ensure the integrity and reliability of the resulting bioanalytical data.
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Roxadustat: Not just for anemia - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed. (n.d.). PubMed. Retrieved from [Link]
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Czock, D., & Keller, F. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. ResearchGate. Retrieved from [Link]
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What is Solid Phase Extraction (SPE)? (n.d.). Organomation. Retrieved from [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. Retrieved from [Link]
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Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. Retrieved from [Link]
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Groenendaal-van de Meent, D., et al. (2020). Effect of Kidney Function and Dialysis on the Pharmacokinetics and Pharmacodynamics of Roxadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor. PubMed. Retrieved from [Link]
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Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Retrieved from [Link]
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Groenendaal-van de Meent, D., et al. (2020). Effect of Kidney Function and Dialysis on the Pharmacokinetics and Pharmacodynamics of Roxadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, S., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ScienceDirect. Retrieved from [Link]
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Solid-Phase Extraction. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Center for Biotechnology Information. Retrieved from [Link]
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Souverain, S., et al. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. e-pub.unige.ch. Retrieved from [Link]
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An Overview of Solid-Phase Extraction. (2025). WelchLab. Retrieved from [Link]
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Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.d.). Hawach. Retrieved from [Link]
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Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG. (n.d.). Allumiqs. Retrieved from [Link]
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Al-Ghobashy, M. A., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. National Center for Biotechnology Information. Retrieved from [Link]
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What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. (2012). ResearchGate. Retrieved from [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Retrieved from [Link]
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de Oliveira, A. R. M., et al. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. Retrieved from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved from [Link]
-
A Comparison of the Extraction of Beta Blockers from Plasma Using Solid-Supported Liquid-Liquid Extraction and Traditional Liquid-Liquid Extraction. (n.d.). LabRulez LCMS. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
-
Kvamsøe, M. M., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI. Retrieved from [Link]
-
Al-Daghri, N., et al. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
-
UPLC-MS-Based Procedures to Detect Prolyl-hydroxylase Inhibitors of HIF in Urine. (n.d.). Chromatography Today. Retrieved from [Link]
-
ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. Retrieved from [Link]
-
Zhang, L., et al. (2025). Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Chinese Pharmaceutical Journal. Retrieved from [Link]
-
ICH guideline M10 on bioanalytical method validation. (2022). International Council for Harmonisation. Retrieved from [Link]
-
Effect of roxadustat on serum metabolome and lipidome in patients with end-stage renal disease and erythropoiesis-stimulating agent resistance. (2022). PubMed Central. Retrieved from [Link]
-
FG 4592. (n.d.). PubChem. Retrieved from [Link]
-
ROXADUSTAT. (n.d.). precisionFDA. Retrieved from [Link]
-
Zheng, X., et al. (2022). Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. PubMed. Retrieved from [Link]
-
Liu, W., et al. (2020). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in Patients with Renal Anemia: A Meta-Analysis of Randomized Trials. Karger Publishers. Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Separation and Quantification of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
Abstract
This application note presents a detailed and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester. This deuterated standard is crucial for accurate bioanalytical and pharmacokinetic studies of its non-deuterated analogue, a UV absorber and component in various formulations.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring excellent peak shape, resolution, and reproducibility. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.
Introduction
This compound (Et-PABA-d4) is the deuterated form of 4-[Bis(2-hydroxypropyl)amino]benzoic acid ethyl ester (also known as Roxadimate).[1] The non-deuterated compound is used as a UV absorber.[1] In quantitative analysis, particularly in complex matrices such as plasma or tissue homogenates, the use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies to ensure the highest accuracy and precision.[2][3] Deuterated standards exhibit nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects during LC-MS analysis.[3][4][5]
The development of a reliable HPLC method is fundamental to resolving the analyte from potential impurities and matrix components. Aromatic compounds, such as the target analyte, are well-suited for reverse-phase chromatography.[6][7] This application note provides a comprehensive protocol for the HPLC separation of this compound, detailing the rationale behind the selection of chromatographic parameters to achieve optimal separation.
Experimental
Materials and Reagents
-
This compound (CAS: 1189469-25-7)[8]
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)
-
Orthophosphoric Acid (85%)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. For higher sensitivity and selectivity, coupling with a mass spectrometer is recommended.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Detailed Protocols
Mobile Phase Preparation
-
Mobile Phase A (20 mM KH2PO4, pH 3.0):
-
Weigh 2.72 g of KH2PO4 and dissolve it in 1 L of deionized water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile.
-
Filter through a 0.45 µm membrane filter if necessary.
-
Standard Solution Preparation
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with acetonitrile.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using a mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) to create calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
HPLC System Setup and Operation
-
Ensure all solvent lines are properly placed in the respective mobile phase reservoirs.
-
Purge the pump with both mobile phases to remove any air bubbles.
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared standard solutions.
Rationale and Discussion
The selection of the chromatographic parameters is critical for achieving a successful separation.
Caption: Rationale for HPLC method development.
-
Stationary Phase: A C18 column was chosen due to the aromatic and moderately hydrophobic nature of the analyte.[6][11] The C18 alkyl chains provide the necessary hydrophobic interactions to retain the compound, allowing for effective separation from more polar and less retained species.
-
Mobile Phase: A combination of acetonitrile and an acidic phosphate buffer was selected. Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength for aromatic compounds.[6] The acidic pH (3.0) of the buffer ensures that the tertiary amine in the analyte is protonated, leading to more consistent interactions with the stationary phase and improved peak shape.
-
Gradient Elution: A gradient elution was employed to ensure that the analyte is eluted with a good peak shape and in a reasonable time. The initial condition with a lower percentage of acetonitrile allows for strong retention of the analyte on the column. As the concentration of acetonitrile increases, the analyte is eluted more rapidly. This approach is also effective for separating compounds with a wider range of polarities.
-
Detection: The UV detection wavelength was set to 230 nm, a common wavelength for the detection of aromatic compounds, which is expected to provide good sensitivity for the analyte.[9][10]
Expected Results
Under the specified conditions, a sharp, symmetrical peak for this compound is expected with a retention time of approximately 8.5 minutes. The method should demonstrate excellent linearity over a typical concentration range with a correlation coefficient (r²) > 0.999.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the separation and quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and a phosphate buffer ensures excellent chromatographic performance. This method is well-suited for quality control, stability studies, and as a component of a more comprehensive LC-MS bioanalytical method.
References
- Benchchem. Technical Support Center: Troubleshooting Deuterated Internal Standards in HPLC.
- Unknown. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Biosynth. 4-[Bis(2-hydroxypropyl)amino]benzoic acid ethyl ester, 90% | 58882-17-0.
- Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
- PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?.
- Sigma-Aldrich. Developing HPLC Methods.
- ResearchGate. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products.
- Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.
- ResearchGate. Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry.
- Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE.
- ChemicalBook. This compound | 1189469-25-7.
- Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
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The Gold Standard: A Guide to Using Deuterated Standards for Pharmacokinetic Studies
<
Application Note & Protocol
Authored by: Senior Application Scientist
Abstract
In the critical path of drug discovery and development, a precise understanding of a candidate's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is non-negotiable for advancing safe and efficacious therapeutics.[1] The bedrock of reliable PK data is the bioanalytical method, where liquid chromatography-tandem mass spectrometry (LC-MS/MS) reigns as the industry's gold standard for its unparalleled sensitivity and selectivity.[1] Integral to the accuracy of these methods is the use of an appropriate internal standard (IS). Among the available choices, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior option for quantitative bioanalysis.[1] This technical guide provides a comprehensive exploration of the principles, best practices, and detailed protocols for the effective use of deuterated standards in pharmacokinetic studies.
The Principle of Isotope Dilution Mass Spectrometry: Why Deuterated Standards are Superior
Bioanalytical methods are inherently susceptible to variations that can compromise data integrity. These include inconsistencies in sample preparation, fluctuations in instrument response, and matrix effects—where components in a biological sample like plasma or urine interfere with the analyte's ionization, causing suppression or enhancement of the signal.[2] An internal standard (IS), a compound of known concentration added to all samples, calibrators, and quality controls, is used to normalize these variations.[2]
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][3][4] This subtle alteration increases the molecular weight, allowing the mass spectrometer to differentiate it from the non-labeled analyte.[1][4] However, its physicochemical properties, such as chromatographic behavior, extraction efficiency, and ionization response, remain nearly identical to the parent drug.[1][4]
This near-identical behavior is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS) .[5][6][7] The deuterated standard co-elutes with the analyte, ensuring both experience the same matrix effects and potential losses during sample processing.[1][8] By calculating the ratio of the analyte's response to the IS's response, these variabilities are effectively canceled out, leading to highly accurate and precise quantification.[2][5][9]
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Rationale for Superiority of Deuterated IS |
| Chromatographic Behavior | Co-elutes with the analyte.[1] | May have a different retention time.[1] | Co-elution ensures both analyte and IS experience the same matrix effects at the same time.[1] |
| Ionization Efficiency | Virtually identical to the analyte. | Can differ significantly from the analyte. | Similar ionization ensures that matrix effects impact both compounds equally.[8] |
| Extraction Recovery | Mirrors the analyte's recovery. | May have different recovery due to structural differences. | Identical recovery ensures the ratio remains constant even with incomplete extraction. |
| Matrix Effect Compensation | High | Variable and often incomplete. | The deuterated IS acts as a true surrogate for the analyte in the presence of interfering matrix components.[8] |
Selection and Characterization of Deuterated Standards: A Critical First Step
The successful implementation of a deuterated standard begins with its careful selection and characterization.
Key Selection Criteria
-
Position of Deuteration: The placement of deuterium atoms is critical.[10] Labeling should be at metabolically stable positions to prevent in-vivo exchange of deuterium for hydrogen. Avoid labeling at exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, as these can readily swap with hydrogen in aqueous environments.[4][10][11]
-
Degree of Deuteration: Typically, incorporating 3 to 6 deuterium atoms is ideal.[10] This provides a sufficient mass shift to avoid interference from the natural isotopic abundance of the analyte (e.g., ¹³C isotopes) while minimizing the potential for chromatographic separation from the analyte (isotopic effect).[12][13]
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment (≥98%) and high chemical purity (>99%).[4][14] Low isotopic purity, meaning a significant presence of the unlabeled analyte in the standard, will lead to an overestimation of the analyte's concentration.[12]
-
Absence of Metabolic Switching: In some cases, deuteration at a primary site of metabolism can slow down that pathway, causing the body to metabolize the drug through alternative routes—a phenomenon known as "metabolic switching".[15][16][17][18] This can alter the drug's pharmacokinetic profile and should be evaluated.
Characterization Workflow
It is essential to verify the identity, purity, and isotopic enrichment of the deuterated standard. This is typically achieved through a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and assess isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position of deuterium labeling and assess isotopic purity.[12][19]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): To determine chemical purity.
Caption: Decision workflow for sourcing and qualifying a deuterated internal standard.
Protocol: Pharmacokinetic Study of Compound X in Rat Plasma
This protocol outlines a typical workflow for a preclinical pharmacokinetic study using a deuterated internal standard.
Materials and Reagents
-
Compound X (Analyte)
-
Deuterated Compound X (d4-Compound X, Internal Standard)
-
Control rat plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well collection plates
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Compound X and d4-Compound X in an appropriate solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.
-
Analyte Working Solutions (for Calibration Curve and QCs): Serially dilute the Compound X primary stock solution with 50:50 ACN:Water to prepare working solutions for spiking into plasma.
-
Internal Standard Working Solution (50 ng/mL): Dilute the d4-Compound X primary stock solution with ACN. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Prepare Calibration Standards and Quality Controls (QCs): Spike 47.5 µL of control rat plasma with 2.5 µL of the appropriate Compound X working solution to create a calibration curve (e.g., 1-1000 ng/mL) and QCs (Low, Mid, High).
-
Aliquot Samples: Pipette 50 µL of standards, QCs, and unknown study samples into a 96-well plate.
-
Protein Precipitation: Add 200 µL of the Internal Standard Working Solution (50 ng/mL in ACN) to each well.
-
Mix: Mix thoroughly on a plate shaker for 10 minutes.
-
Centrifuge: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample preparation and analysis.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation and co-elution of the analyte and IS.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Optimized transitions for both Compound X and d4-Compound X.
Data Analysis and Pharmacokinetic Calculations
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Apply a linear regression model with 1/x² weighting.
-
Determine the concentrations of the unknown samples from the calibration curve.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[1]
Method Validation According to Regulatory Guidelines
A bioanalytical method using a deuterated standard must be fully validated to ensure its reliability for PK studies, in accordance with guidelines from regulatory bodies like the FDA and EMA.[8][20][21][22][23][24][25]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that endogenous matrix components do not interfere with the analyte or IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | To assess the impact of matrix components on ionization. | The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Should be consistent and reproducible, but does not need to be 100%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
Troubleshooting Common Pitfalls
While deuterated standards are the gold standard, they are not without potential challenges.
-
Isotopic Interference (Crosstalk): The M+2 or M+3 natural isotope peak of the analyte may interfere with the deuterated IS, especially if the mass difference is small (e.g., d2-IS).[12][13] This can lead to an underestimation of the analyte concentration.[12]
-
Solution: Use an IS with a higher degree of deuteration (e.g., d4 or higher) to ensure sufficient mass separation.[12]
-
-
Isotope Effect on Chromatography: In some cases, particularly with a high degree of deuteration, the deuterated standard may exhibit a slightly different retention time than the analyte.[11][26] If this shift causes the IS to elute in a region of different matrix effects, the normalization can be compromised.[27]
-
Solution: Verify co-elution during method development. If a shift is observed, ensure that the matrix effect is consistent across the peak elution window.
-
-
Impurity in the Internal Standard: The presence of unlabeled analyte in the IS stock will lead to a positive bias in the results.
Sources
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Troubleshooting & Optimization
optimizing mass spectrometry parameters for Roxadimate-d4
Technical Support Center: Roxadustat-d4
A-Note-From-Your-Senior-Application-Scientist: This guide is designed to be a pragmatic resource for optimizing the mass spectrometric parameters for Roxadustat-d4, a common internal standard for the quantitative analysis of Roxadustat. My goal is to move beyond simple step-by-step instructions and provide the underlying rationale for each decision in the method development process. A robust and reliable bioanalytical method is built on a foundation of understanding, not just replication. The principles discussed here are grounded in established bioanalytical method validation guidelines to ensure your results meet the highest standards of scientific integrity.[1][2][3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Roxadustat-d4 and what are its expected precursor and product ions?
Answer: Roxadustat-d4 is the deuterated form of Roxadustat, an orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase used to treat anemia.[6][7] In quantitative LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS) like Roxadustat-d4 is crucial for correcting variations in sample preparation and matrix effects.
The non-deuterated form of Roxadustat has a molecular weight of 352.3 g/mol .[7] Mass spectrometry methods typically detect it in positive electrospray ionization (ESI+) mode as the protonated molecule, [M+H]⁺, at m/z 353.1.[8] Therefore, for Roxadustat-d4, we expect the precursor ion to be at m/z 357.1 (353.1 + 4).
Published methods show a common fragmentation transition for Roxadustat is m/z 353.1 → 250.1.[8] This suggests a primary fragmentation pathway. For Roxadustat-d4, the analogous transition would be m/z 357.1 → 254.1 (assuming the deuterium labels are not on the fragment lost). However, it is imperative to confirm this experimentally through a product ion scan.
| Compound | Expected Precursor Ion [M+H]⁺ | Common Product Ion |
| Roxadustat | 353.1 | 250.1 |
| Roxadustat-d4 | 357.1 | ~254.1 (to be confirmed) |
Q2: I'm starting from scratch. How do I systematically optimize my mass spectrometer for Roxadustat-d4?
Answer: A systematic approach is key to developing a robust method. The process involves two main stages: optimizing the ion source to efficiently create ions, and then optimizing the mass analyzer to specifically detect your molecule.
Below is a workflow diagram illustrating the logical progression of parameter optimization.
Caption: Workflow for MS parameter optimization.
This structured approach ensures that you maximize ion generation before you begin optimizing the fragmentation and detection, saving time and preventing suboptimal results.
Troubleshooting Guides & Detailed Protocols
Q3: My signal is weak or unstable during direct infusion. What source parameters should I adjust?
Answer: An unstable signal during infusion is almost always related to the electrospray ionization (ESI) source settings. The goal is to achieve a stable, fine mist of charged droplets, which requires a balance of gas flows, temperatures, and voltages. In-source fragmentation, where the molecule breaks apart before entering the analyzer, is a common issue that can be mitigated by optimizing these parameters.[9][10]
Troubleshooting Protocol: ESI Source Optimization
-
Prepare the Infusion Solution : Create a solution of Roxadustat-d4 at approximately 100-500 ng/mL in a solvent that mimics your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11]
-
Initial Infusion : Set a moderate flow rate (e.g., 5-10 µL/min) using a syringe pump teed into the MS inlet.
-
Monitor the Precursor Ion : Set the mass spectrometer to monitor the expected precursor ion (m/z 357.1) in profile mode without any fragmentation.
-
Systematic Parameter Adjustment : Adjust one parameter at a time, observing the effect on the signal intensity and stability. Aim for a plateau in the response curve rather than a sharp peak for maximum robustness.[12]
| Parameter | Typical Starting Value | Optimization Rationale | Potential Issue if Incorrect |
| Drying Gas Temp. | 300-350 °C | Aids in solvent evaporation.[13] | Too low: Incomplete desolvation, unstable signal. Too high: Thermal degradation of the analyte. |
| Drying Gas Flow | 8-12 L/min | Removes neutral solvent molecules.[13] | Too low: Ion suppression. Too high: Can blow the spray away from the inlet. |
| Nebulizer Pressure | 35-50 psi | Assists in forming a fine aerosol. | Too low: Large droplets, unstable spray. Too high: Can cool the source, reducing efficiency. |
| Capillary Voltage | 3000-4000 V (ESI+) | Creates the charge separation needed for ionization. | Too low: Insufficient ionization. Too high: Can cause in-source fragmentation or discharge. |
Note: Optimal values are highly instrument-dependent. These ranges are typical starting points for many common platforms.[6][13][14]
Q4: How do I select the best MRM transitions and optimize the collision energy (CE)?
Answer: This is the most critical step for ensuring the specificity and sensitivity of your assay. After identifying potential product ions from a product ion scan, you must optimize the collision energy for each one to maximize its signal.
Detailed Protocol: MRM Transition & Collision Energy Optimization
-
Perform a Product Ion Scan : While infusing Roxadustat-d4, set the instrument to isolate the precursor ion m/z 357.1 in Q1 and scan a range of masses in Q3 (e.g., m/z 50-360) to see all fragments generated at a nominal collision energy.
-
Select Candidate Product Ions : Choose the 2-3 most abundant product ions. Avoid very low mass fragments, which can be less specific.
-
Create a CE Ramp Experiment : For each candidate transition (e.g., 357.1 → 254.1, 357.1 → Product Y, etc.), create a method where you acquire data while ramping the collision energy across a relevant range (e.g., 10-50 eV).
-
Plot the Results : For each transition, plot the fragment ion intensity versus the collision energy. The optimal CE is the voltage that gives the maximum signal intensity.
-
Select Final Transitions :
-
Quantifier: The transition with the highest signal-to-noise ratio. This will be used for calculating the concentration.
-
Qualifier: A second, abundant transition. The ratio of the qualifier to the quantifier peak area must remain constant across all samples and standards, confirming the identity of the analyte.
-
Caption: The MRM process in a triple quadrupole MS.
Q5: I'm using a deuterated standard. Are there any special considerations?
Answer: Yes. While SIL-IS are excellent tools, there are two key considerations:
-
Isotopic Purity : Ensure the Roxadustat-d4 standard has high isotopic purity. If it contains a significant amount of unlabeled Roxadustat (d0), it will interfere with the quantification of the actual analyte.
-
Deuterium Scrambling : In some cases, hydrogen-deuterium exchange can occur in the ion source.[15] This is less common with chemically stable labels but is something to be aware of. If you observe unexpected ions or poor reproducibility, consider whether source conditions are promoting H/D exchange and try using milder settings (e.g., lower temperatures).[15] It is also important to select transitions where the deuterium labels are retained on the fragment ion being monitored to maintain the mass difference.
By following these structured optimization and troubleshooting protocols, you can develop a sensitive, specific, and robust LC-MS/MS method for Roxadustat-d4 that adheres to the principles of sound bioanalytical science.[3][5]
References
- Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Chinese Pharmaceutical Journal.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration.
- USFDA guidelines for bioanalytical method validation. Slideshare.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration.
- Bioanalytical Method Validation. U.S. Food and Drug Administration.
- Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. PubMed.
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
- A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ScienceDirect.
- Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications.
- Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infi nity Analytical SFC System with Agilent 6230 TOF LC/MS. ResearchGate.
- Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.
- Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health (NIH).
- Tips for Optimizing Key Parameters in LC–MS. LCGC International.
- Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate.
- HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Semantic Scholar.
- Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI.
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- 8. Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study [journal11.magtechjournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Hydrogen-Deuterium Exchange in Protic Solvents
Welcome, Researchers, Scientists, and Drug Development Professionals.
This guide is designed to be your comprehensive resource for understanding and mitigating unwanted hydrogen-deuterium (H/D) exchange in protic solvents. As a Senior Application Scientist, I've structured this center to provide not just protocols, but the critical reasoning behind them, ensuring you can adapt these principles to your specific experimental needs. Uncontrolled H/D exchange, particularly back-exchange, can compromise the integrity of your data, leading to misinterpretation of results.[1][2] This resource will equip you with the knowledge to maintain the isotopic fidelity of your molecules.
Troubleshooting Guide: Common H/D Exchange Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.
Issue 1: Significant Loss of Deuterium Label During Sample Preparation and Analysis
Symptoms:
-
Lower than expected mass shifts in mass spectrometry (MS) analysis.
-
Inconsistent deuteration levels across replicate injections.
-
Complete loss of label on rapidly exchanging sites.
Root Cause Analysis: This is a classic case of "back-exchange," where deuterium on your molecule is replaced by hydrogen from protic solvents (like water in your HPLC mobile phase) or atmospheric moisture.[1][3] The rate of this exchange is highly sensitive to pH, temperature, and exposure time.[2][4][5]
Mitigation Strategy: The "Quench and Rush" Protocol
The core principle is to rapidly slow down the exchange reaction and minimize the time the sample spends in a protic environment post-labeling.[6] This is achieved by creating "quench conditions."[7]
Step-by-Step Protocol:
-
Rapid Quenching: Immediately stop the labeling reaction by drastically lowering the pH and temperature.
-
Action: Add a pre-chilled quench buffer (e.g., 0.1 M phosphate buffer) to achieve a final pH of approximately 2.5-2.6.[2] This pH is the point of minimum exchange for amide protons.[2][8]
-
Causality: Both acid and base conditions catalyze H/D exchange.[5][9] By bringing the pH to the minimum exchange rate point, you effectively "freeze" the label in place.
-
Temperature: Perform this step on ice (~0°C). A drop from 25°C to 0°C can reduce the exchange rate significantly.[6]
-
-
Proteolytic Digestion (for HDX-MS): If your workflow involves protein digestion, use an acid-stable protease like pepsin.
-
Optimized Chromatography: The liquid chromatography (LC) step is a major source of back-exchange.[2]
-
Action: Use a rapid LC gradient to minimize the analysis time. Keep all columns and solvent lines chilled.[8][10]
-
Causality: Reducing the time your deuterated peptides are exposed to the aqueous mobile phase directly limits the opportunity for back-exchange.[6] While shortening the LC gradient provides some benefit, it's part of a multi-faceted approach.[4][11]
-
-
Aprotic Solvents: Where possible, replace protic solvents with aprotic alternatives.
-
Action: For reconstituting standards, use aprotic solvents like acetonitrile (CD3CN), DMSO-d6, or THF-d8.[6][12][13] In chromatography, consider mobile phase modifiers like dimethylformamide (DMF) which can reduce the concentration of water.[14]
-
Causality: Aprotic solvents lack exchangeable protons and therefore cannot contribute to back-exchange.[14]
-
Issue 2: Inconsistent Deuteration Levels in Fully Unstructured Peptides or Molecules
Symptoms:
-
Even in peptides expected to be fully deuterated (e.g., in a maximally deuterated control), the deuterium uptake is variable and less than 100%.
-
This variability complicates the correction for back-exchange.
Root Cause Analysis: This issue often points to inconsistent quenching or variations in the LC-MS system performance. The back-exchange rate itself can be dependent on the peptide sequence, leading to variability that cannot be corrected by a single global factor.[4][15]
Mitigation Strategy: Rigorous Control and System Optimization
Step-by-Step Protocol:
-
Standardize Quench Conditions: Ensure the final pH and temperature of your quenched samples are highly consistent.
-
Action: Always use fresh, pre-chilled quench buffer. Verify the final pH of a test sample mixture.
-
Causality: Minor variations in pH can lead to significant differences in exchange rates, especially for highly solvent-accessible amides.[16]
-
-
System Suitability Tests: Before running your experimental samples, run a fully deuterated peptide standard.
-
Action: Analyze a standard peptide mixture that has been deuterated to its maximum level. The observed deuterium loss will be your system's back-exchange level. Monitor this value throughout your experiment sequence.
-
Causality: This provides a baseline for the minimum back-exchange inherent to your system (LC setup, columns, etc.) and helps identify any drift in performance.
-
-
Ionic Strength Considerations: An often-overlooked factor is the ionic strength of the solutions.
-
Action: Maintain a higher salt concentration during the initial proteolysis and trapping steps, followed by a lower salt concentration during the final elution into the mass spectrometer.[4][11]
-
Causality: Ionic strength can shift the pH of minimum exchange rate.[11] By optimizing salt conditions at different stages, you can further minimize back-exchange.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor in preventing H/D back-exchange?
A1: While several factors are important, maintaining a low temperature (~0°C) and a quench pH of ~2.5 throughout your sample handling and analysis workflow is the most critical step to minimize back-exchange.[2][3][7] This combination creates an environment where the exchange kinetics are slowest.
Q2: Can I use any deuterated solvent to dissolve my sample?
A2: No. You must distinguish between protic and aprotic deuterated solvents.
-
Deuterated Protic Solvents: (e.g., D₂O, Methanol-d4 (CD₃OD)) still contain exchangeable deuterium atoms (O-D bonds).[12][17] While they are used for the initial labeling reaction, they can still participate in exchange.
-
Deuterated Aprotic Solvents: (e.g., Acetonitrile-d3 (CD₃CN), Chloroform-d (CDCl₃), DMSO-d6) do not have exchangeable deuterium atoms.[12][13][18] These are ideal for reconstituting standards and preparing working solutions to prevent label loss during storage and handling.[6]
Q3: How much does shortening my LC gradient really help?
A3: Shortening the LC gradient does reduce back-exchange, but the effect may be modest on its own. For instance, one study found that a 3-fold reduction in gradient time only reduced back-exchange by about 2%.[4][11] However, when combined with optimized pH, temperature, and solvent conditions, it becomes a crucial part of an overall strategy to achieve high deuterium recovery (e.g., 90% ± 5%).[4][11]
Q4: My protein is very stable and hard to digest with pepsin under quench conditions. What can I do?
A4: This is a common challenge, especially with proteins containing extensive beta-sheets.[19]
-
Organic Solvents: You can include organic solvents like acetonitrile or isopropanol in your digestion buffer. These can act as denaturants to improve digestion efficiency without compromising the ability to perform HDX analysis.[19]
-
Denaturants: For maximally deuterated controls where structure is not a concern, denaturants like guanidine or urea can be used at low pH to ensure complete unfolding and labeling.[20]
Q5: How should I properly store my deuterated compounds to maintain their integrity?
A5: Proper storage is essential.[6]
-
Long-Term: Store standards as recommended by the manufacturer, typically as a lyophilized powder or in an aprotic solvent at -20°C or -80°C.[6]
-
Working Solutions: Prepare these in a suitable aprotic solvent. Avoid storing standards in aqueous (H₂O) or protic alcoholic solutions for extended periods.[6]
-
Moisture Protection: Always handle deuterated compounds under an inert, dry atmosphere (e.g., nitrogen or argon) to protect them from atmospheric moisture, which is a source of protons.[17][18]
Data & Diagrams
Quantitative Data Summary
The stability of deuterated molecules is highly dependent on environmental factors. The tables below summarize the impact of pH, temperature, and solvent choice on the rate of H/D exchange.
Table 1: Influence of pH and Temperature on H/D Exchange Rate
| Parameter | Condition | Relative Exchange Rate | Key Insight |
| pH | pH 7.0 | High | Exchange is catalyzed at neutral pH. |
| pH 2.5 - 3.0 | Minimum | The "sweet spot" for quenching the reaction.[2][8][9] | |
| pH < 2.0 | Increasing | Acid-catalysis begins to dominate.[5] | |
| Temperature | 25°C | High | Standard room temperature promotes rapid exchange.[5] |
| 0°C | Low | Significantly slows exchange kinetics.[6][21] |
Table 2: Solvent Selection Guide for Minimizing H/D Exchange
| Solvent Type | Examples | Use Case | Rationale |
| Protic | D₂O, CD₃OD | Labeling Reactions | Provides the source of deuterium for initial exchange. |
| Aprotic | CD₃CN, CDCl₃, DMSO-d₆ | Sample Reconstitution, Storage, Dilution | Lacks exchangeable protons, thus preventing back-exchange.[6][14][18] |
Experimental Workflow Diagram
The following diagram outlines the critical steps in a typical HDX-MS experiment designed to minimize back-exchange.
Caption: Workflow for an HDX-MS experiment emphasizing quench conditions.
Logical Relationship Diagram
This diagram illustrates the key factors influencing H/D back-exchange and the corresponding preventative measures.
Caption: Key factors that increase H/D back-exchange and their mitigation.
References
- Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.
- Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.Source unavailable.
- MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT.PMC - NIH.
- Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment.PubMed.
- Addressing deuterium-hydrogen exchange issues with deuter
- Deuterium-hydrogen exchange issues with deuter
- Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks.PubMed Central.
- A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins.Analyst (RSC Publishing).
- Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain.NIH.
- Fundamentals of HDX-MS.Essays in Biochemistry - Portland Press.
- Hydrogen–deuterium exchange.Wikipedia.
- Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuter
- Fundamentals of HDX-MS.PMC - NIH.
- Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry.YouTube.
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems.
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example.YouTube.
- Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.NIH.
- Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes.NIH.
- Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry.PMC - NIH.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- (PDF) Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments.
- Organic Solvents for Enhanced Proteolysis of Stable Proteins for Hydrogen-Deuterium Exchange Mass Spectrometry.PubMed.
- Deuter
- NMR Solvents.Sigma-Aldrich.
- Selection Guide on Deuter
- Deuterated Solvents: Essential Reagents for Accur
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- 11. researchgate.net [researchgate.net]
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Technical Support Center: Managing Matrix Effects with Deuterated Internal Standards in LC-MS/MS
Welcome to the technical support center for managing matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing your analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and your data is reliable.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions often encountered when working with deuterated internal standards to mitigate matrix effects.
Q1: What is the "matrix effect" in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, often undetected, components in the sample matrix.[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3] The "matrix" itself refers to all components within a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1]
Q2: How, in principle, does a deuterated internal standard correct for matrix effects?
A2: A deuterated internal standard (IS) is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[2] The core principle is that the deuterated standard has nearly identical physicochemical properties to the analyte.[2][4] This similarity should ensure that it behaves identically during sample extraction, chromatography, and ionization.[5] Consequently, it should co-elute from the LC column and experience the same degree of ion suppression or enhancement as the analyte.[1][2] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[1]
Q3: Why is perfect co-elution of the analyte and the deuterated internal standard so critical?
A3: Complete co-elution is paramount because the composition of the matrix entering the mass spectrometer's ion source is constantly changing during the chromatographic run. If the analyte and its deuterated IS elute at even slightly different times, they are exposed to different profiles of co-eluting matrix components.[2][4] This differential exposure means they will experience different degrees of matrix effects, rendering the normalization of the signal ratio inaccurate and leading to scattered and imprecise results.[2][4]
Q4: Are deuterated internal standards a guaranteed solution for matrix effects?
A4: While considered the "gold standard," deuterated internal standards are not always a perfect solution.[2][6] Unexpected behaviors can arise. For instance, the "deuterium isotope effect" can alter the lipophilicity of the molecule, causing it to have a slightly different retention time than the non-labeled analyte, which undermines the principle of co-elution. In some cases, the analyte and its stable isotope-labeled (SIL) internal standard can suppress each other's ionization. Furthermore, the stability of the deuterium label can be a concern, with reports of hydrogen-deuterium exchange occurring in certain conditions.
Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-oriented approach to troubleshooting issues you may encounter when using deuterated internal standards.
Issue 1: Poor precision and accuracy despite using a deuterated internal standard.
Probable Cause: Differential matrix effects due to incomplete co-elution of the analyte and the internal standard.
In-Depth Explanation: This is one of the most common failure modes. Even a small chromatographic separation between the analyte and the deuterated IS can lead to significant quantitative errors if they elute during a region of steep change in ion suppression.[4] This separation is often caused by the deuterium isotope effect, where the replacement of hydrogen with the slightly larger and heavier deuterium atom can subtly alter the molecule's interaction with the stationary phase.
Solution Workflow:
-
Confirm the Chromatographic Shift: Overlay the chromatograms of the analyte and the deuterated IS from a neat solution. Carefully examine the retention times. A consistent offset, even a small one, confirms a chromatographic shift.
-
Modify Chromatographic Conditions: Your goal is to force co-elution.
-
Reduce Column Resolution: While counterintuitive to normal chromatographic goals, using a column with slightly lower resolution can sometimes merge the analyte and IS peaks, ensuring they experience the same matrix environment.[4]
-
Adjust Mobile Phase: Modify the gradient, temperature, or mobile phase composition to minimize the separation.[1]
-
-
Consider an Alternative Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N-labeled internal standard. These heavier isotopes are less likely to cause a significant chromatographic shift compared to deuterium.[4]
Experimental Protocol: Assessing Matrix Factor (MF)
This protocol helps quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS in a pure solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and IS at the same concentration as Set A.
-
Set C (Matrix-Matched): Blank matrix spiked with the analyte and IS before the extraction process.
-
-
Analyze and Calculate:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Evaluate IS Tracking: Compare the MF of the analyte to the MF of the IS. If they are significantly different, the IS is not effectively compensating for the matrix effect.
Issue 2: High variability in internal standard response across a sample batch.
Probable Cause: Significant and variable matrix effects, often due to high concentrations of phospholipids in biological samples.
In-Depth Explanation: Phospholipids are a major component of cell membranes and are notorious for causing significant ion suppression in ESI-MS.[7][8] They are often co-extracted with analytes, particularly in simple protein precipitation protocols, and can build up on the LC column, eluting erratically and causing unpredictable ion suppression.[7] High variability in the IS response is a red flag that the sample cleanup is insufficient to handle the matrix complexity.[9]
Solution Workflow:
-
Diagnose Phospholipid Interference: Use a generic MRM transition for phospholipids (e.g., m/z 184 -> 184) to monitor their elution profile. If a large phospholipid peak co-elutes with your analyte and IS, it is the likely cause of the suppression.
-
Optimize Sample Preparation: The goal is to remove phospholipids before injection.
-
Liquid-Liquid Extraction (LLE): Can be effective but may suffer from low recovery for polar analytes.[10]
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts than protein precipitation.[10]
-
Phospholipid Depletion Plates/Cartridges: These products (e.g., HybridSPE) use specific chemistry to selectively remove phospholipids and are highly effective.[7][11]
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Reduction in Matrix Effect | Throughput |
| Protein Precipitation | High | Poor | Low | High |
| Liquid-Liquid Extraction | Variable | Good | Moderate | Low |
| Solid-Phase Extraction | Good | Moderate to Good | Moderate to High | Moderate |
| Phospholipid Depletion | High | Excellent | High | High |
Issue 3: Analyte-to-IS ratio changes with concentration.
Probable Cause: Mutual ion suppression or enhancement between the analyte and the deuterated internal standard.
In-Depth Explanation: It has been demonstrated that an analyte and its SIL internal standard can suppress or enhance each other's ionization, and this effect can be concentration-dependent in a non-linear fashion. This is more pronounced when the concentration of the IS is significantly higher than the analyte concentration at the lower end of the calibration curve.
Solution Workflow:
-
Optimize IS Concentration: The concentration of the IS should be carefully chosen. It should be high enough to provide a robust signal but not so high that it "drowns out" the analyte at low concentrations. A common practice is to set the IS concentration near the mid-point of the calibration curve.
-
Evaluate Different Ionization Sources: If available, test different ionization sources like APCI (Atmospheric Pressure Chemical Ionization). In some cases, pairs that suppress each other in ESI may enhance each other in APCI, potentially altering the concentration-dependent effects.
Visualizing the Workflow
A clear understanding of the troubleshooting logic is essential for efficient method development.
Diagram: Troubleshooting Workflow for IS-Related Issues
Caption: A logical workflow for troubleshooting common issues when using deuterated internal standards.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuter
- Technical Support Center: Correcting for Matrix Effects in LC-MS with Deuter
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. PubMed.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
- The Value of Deuter
- Do deuterium labeled internal standards correct for m
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- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester Solutions
Welcome to the technical support guide for 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability of this compound in solution. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and stability of this compound solutions.
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, the primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This [1][2]reaction would yield the corresponding carboxylic acid, 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4, and ethanol. The r[1]ate of hydrolysis is dependent on pH and temperature.
-
[3]Oxidation: The tertiary amine and the aminobenzoic acid moiety can be susceptible to oxidation. Oxidi[4]zing agents or exposure to atmospheric oxygen can lead to the formation of N-oxide derivatives or other oxidative degradation products.
-
[5][6]Photodegradation: Aromatic compounds can be sensitive to light, particularly UV radiation. Expos[7][8]ure to light can lead to the formation of various photoproducts.
[10][11]Q2: What are the recommended storage conditions for solutions of this compound to ensure long-term stability?
A2: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Red[]uces the rate of chemical degradation reactions, including hydrolysis and oxidation. |
| [10]Light Exposure | Protect from light (use amber vials or store in the dark) | Min[10]imizes photodegradation of the aromatic structure. |
| [10]Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Pre[11]vents oxidation of the tertiary amine and aminobenzoic acid moieties. |
| [10]pH of Solvent | Neutral pH (if applicable for the solvent system) | Minimizes acid or base-catalyzed hydrolysis of the ethyl ester. |
| Container | Tightly sealed, appropriate container | Prevents solvent evaporation and exposure to moisture and air. |
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating analytical method is crucial for assessing the stability of your solution. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) is the preferred method.
The [12][13]method should be capable of separating the intact parent compound from all potential degradation products. To va[14]lidate that the method is stability-indicating, a forced degradation study should be performed. This [12][15]involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, and light) to ensure that the resulting degradation products are resolved from the main peak.
[19]Q4: Is there a risk of deuterium-hydrogen (D-H) exchange, and how would that affect my results?
A4: The deuterium atoms in this compound are on the benzoic acid ring, which is an aromatic system. Aromatic deuterons are generally stable under typical storage and analytical conditions. However, significant exposure to strong acidic or basic conditions, or certain catalytic metals, could potentially facilitate D-H exchange.
If D-H exchange occurs, it would alter the isotopic purity of the compound. This is a critical issue if the compound is being used as an internal standard for quantitative mass spectrometry-based assays, as it would lead to inaccurate quantification. Monitoring the isotopic distribution using mass spectrometry is essential to detect any potential D-H exchange.
I[20]I. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments, with a focus on identifying and resolving stability issues.
Problem 1: I observe a new peak in my chromatogram during a stability study. How do I identify it?
This is a common indication of degradation. The following workflow can help in identifying the new peak:
Caption: Workflow for identifying unknown peaks in a chromatogram.
Detailed Steps & Rationale:
-
Analyze a Blank: Always inject a blank (solvent without the analyte) to rule out contamination from the solvent, vial, or system.
-
Review Experimental Conditions: Correlate the appearance of the new peak with the specific stress condition applied (e.g., acidic pH, light exposure). This provides clues about the degradation pathway.
-
LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying unknown compounds. *[14] The mass-to-charge ratio (m/z) of the molecular ion of the new peak can provide the molecular weight of the degradant.
-
Fragmentation patterns (MS/MS) can help in elucidating the structure of the degradant.
-
-
[13]Predict Degradants: Based on the structure of this compound, you can predict the molecular weights of likely degradants:
-
Hydrolysis Product: 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4. The molecular weight will be 28.03 g/mol less than the parent compound.
-
Oxidation Product (N-oxide): The molecular weight will be 16.00 g/mol greater than the parent compound.
-
-
Confirmation: The definitive identification of a degradant requires comparison with a synthesized and characterized reference standard.
Problem 2: The concentration of my stock solution is decreasing over time, even when stored at low temperatures.
A gradual decrease in concentration, even under recommended storage conditions, suggests slow degradation.
Caption: Troubleshooting unexpected decreases in stock solution concentration.
Detailed Steps & Rationale:
-
Verify Container Seal: Ensure that the vial caps are tightly sealed to prevent solvent evaporation, which would artificially increase the concentration of the analyte. Parafilm can be used for extra security.
-
Consider Adsorption: Highly lipophilic compounds can sometimes adsorb to plastic surfaces. If you are using plastic vials, consider switching to glass or silanized glass vials.
-
Solvent Quality: Use high-purity, HPLC-grade solvents. Impurities in the solvent can catalyze degradation. Degassing the solvent can remove dissolved oxygen, reducing the risk of oxidation.
-
Re-evaluate Storage: Even at -20°C, some degradation can occur over extended periods. For highly sensitive compounds, storage at -80°C might be necessary. Overl[11]aying the solution with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidation.
[14]Problem 3: My solution changes color after preparation or during an experiment.
A color change is a visual indicator of a chemical reaction, often oxidation or the formation of highly conjugated systems.
Possible Causes and Solutions:
-
Oxidation: The aminobenzoic acid moiety can be susceptible to oxidation, which can lead to the formation of colored products.
-
Solution: Prepare solutions using degassed solvents and store them under an inert atmosphere. Avoid exposure to air as much as possible. The addition of an antioxidant may be considered if it does not interfere with the downstream application, but this should be carefully validated.
-
-
Photodegradation: Exposure to ambient laboratory light, especially for extended periods, can cause photodegradation.
-
Solution: Work in a dimly lit area or use amber-colored glassware and vials to protect the solution from light.
-
-
[10]pH-related changes: The pH of the solution can influence the stability and the electronic structure of the molecule, potentially leading to color changes.
-
Solution: If applicable, buffer the solution to a neutral pH and ensure the buffer components are compatible with the compound.
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to perform a forced degradation study to identify potential degradation products and to validate a stability-indicating analytical method. This is a crucial step in pharmaceutical development.
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UHPLC system with UV and/or MS detector
-
pH meter
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation.
[16]* Acid Hydrolysis:
- Mix the stock solution with 0.1 M HCl.
- Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
- Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Heat the stock solution at a high temperature (e.g., 70°C) for a specified time.
-
-
Photodegradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [17][18] * A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
-
[18]Sample Analysis:
-
At each time point, take an aliquot of the stressed solution, dilute it to a suitable concentration, and analyze it using the developed HPLC/UHPLC method.
-
Analyze an unstressed control sample for comparison.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Ensure that all degradation peaks are well-resolved from the parent peak (peak purity analysis).
-
If using a mass spectrometer, identify the mass of the major degradation products.
-
IV. References
-
A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. Benchchem.
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
-
hydrolysis of esters. Chemguide.
-
How To Properly Store Your Radiolabeled Compounds. Moravek.
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
-
Ich guidelines for stability studies 1. Slideshare.
-
Ester to Acid - Common Conditions. Organic Chemistry Portal.
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
-
Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. INIS-IAEA.
-
Q1A(R2) Guideline. ICH.
-
A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery.
-
The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. ACS Publications.
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor.
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.
-
Managing Storage of Radiolabeled Compounds. ORS News2Use - NIH.
-
(PDF) Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. ResearchGate.
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
-
15.9: Hydrolysis of Esters. Chemistry LibreTexts.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
-
Analytical Characterization. Isotope Science / Alfa Chemistry.
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.
-
Para-Aminobenzoic Acid (PABA) - CHEM 342L. YouTube.
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.
-
Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. ResearchGate.
-
Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
-
Flavor Compounds Identification and Reporting. MDPI.
-
Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry - ACS Publications.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
-
Photostability of CdSe Quantum Dots Functionalized With Aromatic Dithiocarbamate Ligands. PubMed.
-
Photostability testing theory and practice. Q1 Scientific.
-
Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester. ResearchGate.
-
This compound. ChemicalBook.
-
Degradation pathway of 2,4-dichlorobenzoic acid by strain... ResearchGate.
-
4-[bis-(2-Hydroxypropyl)amino]benzoic acid ethyl ester. BOC Sciences.
-
4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester. SCBT.
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect.
-
4-aminobenzoic acid ethyl ester. Sigma-Aldrich.
-
Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica.
-
Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides. Glycoscience Protocols (GlycoPODv2) - NCBI.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
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- 8. Photostability of CdSe quantum dots functionalized with aromatic dithiocarbamate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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improving chromatographic resolution between analyte and deuterated standard
From the desk of a Senior Application Scientist: Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who leverage deuterated internal standards in quantitative LC-MS analysis. It is a common and often perplexing issue to observe a deuterated internal standard eluting at a slightly different retention time than the non-deuterated analyte. This phenomenon, known as the Chromatographic Isotope Effect (CIE), can compromise the accuracy of quantitative results if not properly managed.[1][2]
This resource provides in-depth troubleshooting strategies, step-by-step protocols, and a foundational understanding of the mechanisms behind this effect to help you achieve robust and reliable co-elution.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard separating from my analyte?
This separation is due to the "chromatographic isotope effect".[1] Deuterium (²H) atoms are heavier and infinitesimally larger than protium (¹H) atoms. In reversed-phase chromatography, C-D bonds are slightly less polar and exhibit weaker van der Waals interactions with the stationary phase compared to C-H bonds.[3][4] This typically results in the deuterated standard having slightly less retention and eluting just before the native analyte.[5] The magnitude of this effect often increases with the number of deuterium substitutions.[3][6]
Q2: Is a small amount of separation acceptable?
While perfect co-elution is the ideal, a minor, consistent separation may be acceptable. However, if the separation is significant, the analyte and the internal standard may be exposed to different matrix effects during elution and ionization in the mass spectrometer.[2][3] This differential matrix effect can negate the primary benefit of using a stable isotope-labeled internal standard, leading to inaccurate and unreliable quantification.[2] A resolution (Rs) value of less than 0.5 is generally desirable to ensure both peaks experience similar ionization conditions.
Q3: What is the quickest parameter to adjust to improve co-elution?
Adjusting the column temperature is often the fastest and most effective initial step. Lowering the temperature can increase the interaction differences between the isotopologues and the stationary phase, which can sometimes reduce the separation. Conversely, in some cases, increasing the temperature may be beneficial.[7][8] Another rapid approach is to make small adjustments to the mobile phase composition, such as slightly altering the organic solvent ratio.[9]
Q4: Should I consider using a different stable isotope label?
Yes. If you consistently face issues with deuterated standards, using an internal standard labeled with ¹³C or ¹⁵N is an excellent alternative.[1][2] These heavier isotopes do not typically exhibit a measurable chromatographic isotope effect, meaning they will have virtually identical retention times to the analyte.[5]
In-Depth Troubleshooting Guide
When partial separation between your analyte and deuterated internal standard is compromising your data, a systematic approach to method optimization is required. The following sections detail the key chromatographic parameters you can adjust, explaining the rationale behind each change.
Troubleshooting Workflow
The diagram below outlines a logical workflow for addressing the chromatographic separation of analytes and their deuterated internal standards.
Caption: A systematic workflow for troubleshooting and resolving chromatographic separation between an analyte and its deuterated internal standard.
Mobile Phase Composition
The mobile phase is a powerful tool for manipulating selectivity.[10][11] Subtle changes can significantly alter the interactions of your analyte and its deuterated analog with the stationary phase.
-
Organic Modifier Type: The choice between acetonitrile (ACN) and methanol (MeOH) can influence selectivity. Due to differences in their dipole moments and hydrogen bonding capabilities, switching from one to the other can alter the retention characteristics of the isotopologues differently, potentially reducing their separation.
-
Organic/Aqueous Ratio: Fine-tuning the isocratic composition or the gradient slope can impact resolution. A shallower gradient or a lower percentage of organic solvent increases the interaction time with the stationary phase, which can sometimes amplify the isotope effect. Experiment with slightly stronger (more organic) or weaker (less organic) mobile phase conditions.[9]
-
pH and Additives: For ionizable compounds, the pH of the mobile phase is critical.[12] Deuteration can slightly alter the pKa of a molecule. Operating at a pH far from the analyte's pKa (where it is fully ionized or fully neutral) can sometimes minimize separation. Buffers and additives can also influence the interactions that contribute to the isotope effect.[11]
Column Temperature
Temperature affects the thermodynamics of the partitioning process between the mobile and stationary phases.[13][14]
-
Mechanism: Generally, increasing the column temperature decreases the retention time of compounds.[8] This is because the higher kinetic energy reduces the interaction time with the stationary phase. This can sometimes "blur" the subtle differences between the deuterated and non-deuterated compounds, leading to better co-elution. Conversely, decreasing the temperature can sometimes enhance selectivity, which might be counterproductive but is worth investigating as chromatographic systems can be complex.[8]
-
Practical Approach: Adjust the column temperature in increments of 5-10°C (e.g., from 40°C down to 30°C or up to 50°C) and observe the effect on resolution. Ensure your system has adequate time to equilibrate at the new temperature before analysis.
Stationary Phase Selection
The chemistry of the stationary phase dictates the primary interaction mechanism.[15][16] If mobile phase and temperature adjustments fail, a different column chemistry may be the solution.
-
Interaction Mechanisms: Standard C18 columns separate primarily based on hydrophobicity. Deuterated compounds are slightly less hydrophobic, leading to earlier elution.[3][4]
-
Alternative Chemistries: Consider a stationary phase that offers alternative interaction mechanisms. For example:
-
Phenyl-Hexyl: Provides π-π interactions, which may interact differently with the deuterated and non-deuterated forms of an aromatic analyte, potentially masking the isotope effect.
-
Pentafluorophenyl (PFP): Offers a combination of hydrophobic, aromatic, and dipole-dipole interactions.
-
-
Deliberately Reducing Resolution: In some cases, the goal is not to improve but to reduce the overall column efficiency just enough to force the two peaks to merge. This can be achieved by using a shorter column or a column with a larger particle size.[2] This strategy should be used cautiously as it may compromise the separation of the analyte from other matrix components.
Quantitative Data Summary: Parameter Adjustment Effects
| Parameter Adjusted | Typical Change | Expected Outcome on Resolution (Rs) | Rationale |
| Temperature | Decrease by 10°C | May Increase or Decrease Rs | Alters partitioning thermodynamics; effect is compound-dependent.[8] |
| Increase by 10°C | Usually Decreases Rs | Reduces interaction time with stationary phase, can mask subtle differences.[7] | |
| Mobile Phase | Switch ACN to MeOH | May Decrease Rs | Changes selectivity due to different solvent properties. |
| Increase % Organic | Usually Decreases Rs | Reduces retention and interaction time with the stationary phase. | |
| Stationary Phase | Switch C18 to Phenyl | May Decrease Rs | Introduces alternative (π-π) interaction mechanisms.[17] |
| Flow Rate | Decrease Flow Rate | May Increase Rs | Increases efficiency, which can sometimes worsen the isotope separation. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to improve co-elution.
-
Establish Baseline: Analyze your sample using the current method and accurately calculate the resolution (Rs) between the analyte and the deuterated internal standard.
-
Solvent Type Evaluation:
-
Prepare two sets of mobile phases, one with acetonitrile (ACN) and the other with methanol (MeOH) as the organic modifier.
-
If using a gradient, ensure the starting and ending percentages of the organic modifier are the same.
-
Inject the sample and compare the Rs value obtained with MeOH versus ACN.
-
-
Gradient Slope Modification:
-
Using the better solvent from Step 2, adjust the gradient slope.
-
To make the gradient shallower: Double the gradient time (e.g., from 5 minutes to 10 minutes).
-
To make the gradient steeper: Halve the gradient time (e.g., from 5 minutes to 2.5 minutes).
-
Analyze the sample with each gradient profile and evaluate the impact on Rs.
-
-
Temperature Screening:
-
Using the best mobile phase conditions identified, set the column temperature to 30°C. Equilibrate the system for at least 15 minutes.
-
Analyze the sample.
-
Increase the column temperature to 50°C, allow the system to equilibrate, and re-analyze.
-
Compare the Rs values at both temperatures to determine the optimal setting.
-
-
Final Assessment: Combine the best-performing solvent, gradient, and temperature conditions. Run a final analysis to confirm that the resolution is minimized and acceptable for your assay requirements.
References
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. (2014). Analytical Chemistry - ACS Publications. [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Journal of Chromatographic Science. [Link]
-
Application of screening experimental designs to assess chromatographic isotope effect upon isotope-coded derivatization for quantitative liquid chromatography-mass spectrometry. UNT Health Science Center. [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). LCGC International. [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. ResearchGate. [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. [Link]
-
The Effect of Temperature on the Isotope Effects of Neodymium Observed by Ion Exchange Chromatography. ResearchGate. [Link]
-
Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2020). Analytical Chemistry - ACS Publications. [Link]
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters. [Link]
-
How Does Temperature Affect Chromatography?. (2023). YouTube. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Internal standard in LC-MS/MS. Chromatography Forum. [Link]
-
Temperature Effect on the Separation Performance of Chromatography. ResearchGate. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
How Does Temperature Affect a Compound's Retention Time?. Phenomenex. [Link]
-
Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]
-
Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]
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- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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addressing ion suppression issues with 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
Welcome to the technical support resource for 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve ion suppression issues that may arise during LC-MS/MS analysis. As a stable isotope-labeled internal standard (SIL-IS), this compound is critical for accurate quantification, and understanding its behavior within a complex matrix is paramount for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound (CAS No. 1189469-25-7) is the deuterated form of Roxadimate.[1][2][3] Its primary application in a research setting is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled counterpart, 4-[Bis(2-hydroxypropyl)amino]benzoic acid ethyl ester (Roxadimate), in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[4]
Q2: What is ion suppression and why is it a concern?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5][6][7][8] This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, and can negatively impact the sensitivity of the assay.[9][10][11] It is a significant challenge in LC-MS-based bioanalysis.
Q3: How does a stable isotope-labeled internal standard like this one help with ion suppression?
A: A SIL-IS is chemically identical to the analyte, with the only difference being a slight increase in mass due to the isotopic label (in this case, deuterium).[4] Because of this, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[12][13] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved because the variability introduced by the matrix effect is normalized.[7][12]
Q4: Can the deuterium label on this compound cause chromatographic separation from the non-labeled analyte?
A: Yes, this is a phenomenon known as the "isotope effect".[12] Deuterium-labeled compounds can sometimes elute slightly earlier than their non-labeled counterparts in reverse-phase chromatography.[14] While often negligible, significant separation can lead to differential ion suppression for the analyte and the internal standard, compromising the accuracy of the results.[12] It is crucial to verify co-elution during method development.
Q5: Are benzoic acid derivatives, in general, susceptible to any particular issues in LC-MS/MS?
A: Yes, benzoic acid derivatives can be prone to forming adducts, particularly with sodium ([M+Na]+ in positive mode or [2M-2H+Na]- in negative mode), which can complicate the mass spectra and potentially affect quantitative accuracy if not properly addressed.[15][16] The mobile phase composition, especially the presence of salts, can influence the extent of adduct formation.[15]
Troubleshooting Guide: Ion Suppression & Related Issues
This section provides a systematic approach to identifying and resolving common issues encountered when using this compound as an internal standard.
Problem 1: Low or inconsistent signal intensity for the internal standard.
This is a primary indicator of potential ion suppression or issues with sample preparation.
Diagnostic Workflow:
-
Assess Absolute Response in Neat Solution: Prepare a standard of this compound in a clean solvent (e.g., methanol or acetonitrile) at the concentration used in your assay. Inject this solution and verify that the instrument response is strong and reproducible. This confirms the functionality of the instrument and the integrity of the standard.
-
Post-Extraction Spike Analysis:
-
Extract a blank matrix sample (e.g., plasma, urine) using your established protocol.
-
Spike the extracted blank matrix with the internal standard at the working concentration.
-
Inject and compare the peak area to the response in the neat solution.
-
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100
-
A value significantly less than 100% indicates ion suppression. A value significantly greater than 100% indicates ion enhancement.
-
Troubleshooting Diagram:
Caption: Troubleshooting workflow for low internal standard signal.
Corrective Actions:
-
Optimize Chromatography: Adjust the gradient or mobile phase composition to shift the retention time of the internal standard away from regions of significant ion suppression.[5] A post-column infusion experiment can identify these regions.
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components.[6] Switching from protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is often effective.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression.[7][8] However, this may compromise the limit of quantification for the analyte.
Problem 2: Analyte to Internal Standard ratio is not consistent across the calibration curve or in QC samples.
This suggests that the analyte and the internal standard are not experiencing the same degree of ion suppression.
Diagnostic Workflow:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. They should have nearly identical retention times and peak shapes.
-
Check for Isotope Effect: If the deuterated internal standard is eluting noticeably earlier, this can cause differential matrix effects.[12]
-
Evaluate Matrix Effects Across Different Lots: Prepare samples using different lots of blank matrix to determine if the variability is matrix-dependent. It has been shown that matrix effects can vary between different sources of biological samples.[12]
Corrective Actions:
-
Chromatographic Adjustments: If there is a slight separation due to the isotope effect, try using a shallower gradient or a different column chemistry to improve co-elution.
-
Use a Different Labeled Standard: If co-elution cannot be achieved and differential matrix effects persist, consider using a ¹³C or ¹⁵N labeled internal standard if available, as these typically exhibit a smaller isotope effect.[14]
-
Matrix-Matched Calibrators: If the issue is due to variability between matrix lots, preparing calibration standards in the same matrix as the samples can help compensate for these effects.[5]
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
Objective: To create an "ion suppression map" of your chromatographic method.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Solution of this compound (e.g., 50 ng/mL in mobile phase)
-
Extracted blank matrix sample
Procedure:
-
System Setup:
-
Connect the output of the LC column to a T-connector.
-
Connect the syringe pump, containing the internal standard solution, to the second port of the T-connector.
-
Connect the third port of the T-connector to the mass spectrometer's ion source.
-
-
Infusion: Begin infusing the internal standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquisition: Start acquiring data on the mass spectrometer, monitoring the MRM transition for the internal standard. You should observe a stable, continuous signal.
-
Injection: While infusing, inject the extracted blank matrix sample onto the LC column and run your chromatographic method.
-
Analysis: Monitor the baseline of the infused internal standard. Any dips or decreases in the signal intensity correspond to regions where co-eluting matrix components are causing ion suppression.
Workflow Diagram:
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Navigating the Deuterium Frontier: A Technical Support Center for Researchers
Prepared by a Senior Application Scientist
Welcome to the Technical Support Center for Deuterated Compounds. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the power of deuterium in their work. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic fate, offering a powerful tool to enhance pharmacokinetic profiles and improve therapeutic outcomes.[1][2][3][4][5] However, the unique physicochemical properties of deuterated compounds present a distinct set of challenges throughout the experimental workflow.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis, analysis, and handling of deuterated compounds. Our goal is to equip you with the knowledge to anticipate these challenges, interpret your results accurately, and optimize your experimental design for success.
Part 1: Synthesis and Purification Challenges
The synthesis of deuterated compounds often requires specialized reagents and techniques to achieve the desired level of isotopic enrichment and regioselectivity.[6][7][8] Subsequent purification can also be complicated by the subtle physical differences between deuterated and non-deuterated isotopologues.
Frequently Asked Questions (FAQs): Synthesis & Purification
Q1: My deuteration reaction resulted in low isotopic enrichment. What are the common causes and how can I improve it?
A: Low isotopic enrichment is a frequent challenge and can stem from several factors. A primary cause is often incomplete reaction or the presence of protic impurities in your reaction setup. Even trace amounts of water or other protic solvents can compete with your deuterium source, leading to the incorporation of hydrogen instead of deuterium.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use freshly distilled anhydrous solvents.
-
High-Purity Deuterium Source: Verify the isotopic purity of your deuterium source (e.g., D₂O, deuterated solvents, or reagents).
-
Optimize Reaction Conditions: Reaction time, temperature, and catalyst choice can significantly impact the efficiency of deuterium incorporation.[9] Consider extending the reaction time or increasing the temperature, if the stability of your compound allows.
-
Choice of Deuteration Method: The method of deuteration is critical. Methods like hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration each have their own efficiencies and substrate scopes.[8] For example, HIE reactions are useful but can sometimes be reversible.[10]
Q2: I am observing poor regioselectivity in my deuteration reaction. How can I target specific sites for deuteration?
A: Achieving high regioselectivity is crucial, especially in drug development where deuteration at a specific metabolic "soft spot" is desired.[3] The choice of catalyst and directing groups plays a pivotal role in controlling the position of deuterium incorporation.
Expert Insights:
-
Catalyst Selection: Different metal catalysts (e.g., iridium, rhodium, palladium) exhibit different selectivities for C-H activation and subsequent deuteration.[9] The choice of ligands on the metal center can further tune this selectivity.
-
Directing Groups: The presence of certain functional groups on your substrate can direct the catalyst to specific C-H bonds.
-
Protecting Groups: Strategically using protecting groups can block certain reactive sites, thereby directing deuteration to the desired position.
-
Stepwise Synthesis: In some cases, a multi-step synthesis starting from a deuterated precursor may be necessary to achieve the desired regioselectivity.
Q3: I am having difficulty separating my deuterated product from its non-deuterated counterpart using chromatography. Why is this happening and what can I do?
A: The separation of deuterated and non-deuterated compounds can be challenging due to their very similar polarities and molecular structures. However, subtle differences in their physicochemical properties can be exploited. This phenomenon is known as the chromatographic isotope effect (CIE) or deuterium isotope effect (DIE).[11]
Key Concepts:
-
Reverse-Phase Chromatography (RPLC): In RPLC, deuterated compounds are often slightly less lipophilic and may elute slightly earlier than their non-deuterated analogs.[11][12] This is often referred to as an "inverse isotope effect".[11]
-
Normal-Phase Chromatography (NPLC): In NPLC, the opposite effect may be observed, with deuterated compounds sometimes being retained longer.[11]
Troubleshooting Protocol:
-
High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-efficiency columns to maximize the chances of separation.
-
Optimize Mobile Phase: Small changes in the mobile phase composition (e.g., the ratio of organic solvent to water) can influence the separation.[11]
-
Gradient Elution: Employ a shallow gradient elution to enhance the resolution between the closely eluting peaks.
-
Column Chemistry: Experiment with different stationary phase chemistries (e.g., C18, C8, phenyl-hexyl) to find one that provides the best selectivity for your compounds.
Part 2: Analytical Challenges: NMR and Mass Spectrometry
The analysis of deuterated compounds requires careful consideration of the unique spectroscopic properties imparted by the deuterium nucleus. Both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) present specific challenges and opportunities.
Diagram: Troubleshooting Workflow for Analytical Issues
Caption: Troubleshooting workflow for common NMR and MS issues.
Frequently Asked Questions (FAQs): NMR Spectroscopy
Q4: I am observing a very weak or no signal in my ²H (Deuterium) NMR. What could be the issue?
A: The intrinsic sensitivity of ²H NMR is significantly lower than that of ¹H NMR due to the lower magnetogyric ratio of deuterium.[13] Therefore, a weak signal is a common observation.
Troubleshooting Steps:
-
Increase Concentration: If possible, increase the concentration of your deuterated analyte.
-
Increase the Number of Scans: A longer acquisition time with a higher number of scans will improve the signal-to-noise ratio.[13]
-
Check Deuterium Enrichment: For compounds with low levels of deuteration, the signal will naturally be weak.[13]
Q5: The lock signal for my deuterated solvent is weak or unstable. How does this affect my experiment?
A: A stable lock signal is crucial for obtaining high-quality NMR spectra. The spectrometer uses the deuterium signal from the solvent to stabilize the magnetic field.[13] A weak or fluctuating lock level indicates poor magnetic field homogeneity, which will result in broad and weak signals in your spectrum.[13]
Common Causes and Solutions:
-
Poor Shimming: The sample needs to be properly shimmed to homogenize the magnetic field.[13]
-
Incorrect Sample Positioning: Ensure the NMR tube is positioned correctly within the probe.
-
Precipitate in the Sample: Any solid material in the sample can disrupt the magnetic field homogeneity.
Q6: A peak in my ¹H NMR spectrum disappeared after adding a drop of D₂O. What does this signify?
A: This is a classic experiment to identify exchangeable protons, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups.[14][15] These labile protons readily exchange with deuterium from D₂O. Since deuterium is not observed in a ¹H NMR experiment, the corresponding peak disappears, confirming the presence of an exchangeable proton.[14][15]
Frequently Asked Questions (FAQs): Mass Spectrometry
Q7: My deuterated internal standard is not co-eluting with my non-deuterated analyte in LC-MS. Why is this happening and how does it affect quantification?
A: This is a manifestation of the chromatographic isotope effect (CIE).[11] The slight difference in physicochemical properties between the deuterated and non-deuterated compounds can lead to their separation on the chromatographic column.[11][12] If the two compounds elute at different times into regions of varying ion suppression or enhancement in the mass spectrometer source, it can lead to inaccurate and variable quantification.[12]
Mitigation Strategies:
-
Chromatographic Optimization: Adjust the chromatographic method (e.g., gradient, mobile phase) to minimize the separation between the analyte and the internal standard.
-
Isotope Dilution Mass Spectrometry (IDMS): While complete co-elution is ideal, the principle of IDMS can still provide accurate quantification as long as the response of the mass spectrometer is linear over the concentration range of interest.
Q8: I suspect my deuterated compound is losing its deuterium label during analysis. How can I confirm and prevent this?
A: This phenomenon is known as "back-exchange," where deuterium atoms on your compound are replaced by protons from the solvent or mobile phase.[12][16] This is particularly common for deuterium atoms attached to heteroatoms (e.g., -OD, -ND₂) or at acidic or basic sites.[17]
Confirmation and Prevention:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can be used to accurately determine the isotopic distribution of your compound and confirm any loss of deuterium.[18][19][20][21]
-
Use of Aprotic Solvents: Whenever possible, use aprotic solvents for sample preparation and chromatography to minimize the source of exchangeable protons.
-
Anhydrous Conditions: Maintain anhydrous conditions during sample handling and analysis.
Q9: How can I accurately determine the isotopic purity of my deuterated compound?
A: Determining the isotopic purity is crucial for many applications.[18] A combination of analytical techniques is often employed for a comprehensive assessment.
Recommended Methods:
-
Mass Spectrometry: High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution and calculating the percentage of isotopic enrichment.[18][19][20][21]
-
NMR Spectroscopy: Both ¹H and ²H NMR can provide information about the isotopic purity. ¹H NMR can be used to quantify the amount of residual non-deuterated material, while ²H NMR can directly probe the deuterated sites.
| Analytical Technique | Information Provided | Key Considerations |
| ¹H NMR | Quantifies residual protons at deuterated sites. | Can be used to determine the percentage of deuteration. |
| ²H NMR | Directly observes the deuterium nuclei. | Lower sensitivity compared to ¹H NMR. |
| High-Resolution MS | Determines the isotopic distribution of the molecule. | Provides accurate isotopic enrichment values.[18][19][20][21] |
Part 3: Stability and Handling
The stability of deuterated compounds is paramount to ensure the integrity of your experimental results. Proper storage and handling procedures are essential to prevent degradation and isotopic exchange.[2]
Frequently Asked Questions (FAQs): Stability & Handling
Q10: What are the optimal storage conditions for deuterated compounds?
A: The primary concerns for the storage of deuterated compounds are moisture, light, and temperature.[2] Many deuterated compounds are hygroscopic and can absorb atmospheric moisture, which can lead to H/D exchange.[2][17]
Best Practices for Storage:
-
Inert Atmosphere: Store compounds under a dry, inert atmosphere such as argon or nitrogen.
-
Sealed Containers: Use tightly sealed vials to prevent exposure to air and moisture.
-
Desiccator: For long-term storage, place the sealed vial in a desiccator.
-
Refrigeration: For thermally sensitive compounds, refrigeration may be necessary. However, be mindful of condensation when removing the compound from cold storage.
-
Protection from Light: Store light-sensitive compounds in amber vials.[22]
Q11: Can deuterated solvents go bad?
A: Deuterated solvents themselves are generally stable.[23] However, their purity can be compromised over time due to contamination with atmospheric moisture.[17] For example, chloroform-d can decompose over time, especially when exposed to light and oxygen, leading to the formation of acidic byproducts.[22]
Handling Deuterated Solvents:
-
Use Single-Use Ampoules: Whenever possible, use single-use ampoules to avoid repeated exposure of the solvent to the atmosphere.[17]
-
Proper Sealing: If using a larger bottle, ensure it is tightly sealed after each use.
-
Storage: Store deuterated solvents in a dry, dark place. For chloroform-d, refrigeration is recommended to maximize its shelf life.[22]
Q12: I am working with a deuterated drug candidate. Are there any special considerations for in vitro or in vivo studies?
A: The primary reason for using deuterated drugs is to leverage the kinetic isotope effect (KIE) to alter their metabolic profile.[24][25][][27] The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage.[2][8]
Key Considerations:
-
Metabolic Stability: Deuteration at a metabolic "soft spot" can significantly increase the metabolic stability of a drug, leading to a longer half-life and potentially reduced dosing frequency.[3][4][8]
-
Toxicity Profile: By slowing down metabolism, deuteration can also reduce the formation of potentially toxic metabolites.[]
-
Pharmacokinetics: It is essential to perform thorough pharmacokinetic studies to understand how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.
References
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Shao L, Hewitt MC. The kinetic isotope effect in the search for deuterated drugs. Drug News Perspect. 2010;23(6):398-404. Available from: [Link]
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Heurtefeu A, et al. A general, versatile and divergent synthesis of selectively deuterated amines. Chem Sci. 2017;8(11):7349-7354. Available from: [Link]
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Di Martino RMC, Maxwell BD, Pirali T. Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov. 2023;22(7):562-584. Available from: [Link]
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ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available from: [Link]
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Wikipedia. Hydrogen–deuterium exchange. Available from: [Link]
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ACS Publications. Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. The Journal of Organic Chemistry. 2021. Available from: [Link]
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Ingenza. Deuterium: Slowing Metabolism One C–H Bond At A Time. Available from: [Link]
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Di Martino RMC, Maxwell BD, Pirali T. Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov. 2023;22(7):562-584. Available from: [Link]
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Guengerich FP. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods Enzymol. 2018;603:227-243. Available from: [Link]
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ResearchGate. Synthesis of selectively α-deuterated amines. Available from: [Link]
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PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available from: [Link]
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MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Available from: [Link]
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ResearchGate. Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Available from: [Link]
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ACS Publications. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. 2025. Available from: [Link]
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PubMed. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Available from: [Link]
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Chromatography Forum. Question on MS/MS techniques. 2017. Available from: [Link]
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ResearchGate. Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. 2025. Available from: [Link]
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ResearchGate. Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. 2025. Available from: [Link]
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OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Available from: [Link]
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YouTube. Does Deuterium Have A Shelf Life? - Chemistry For Everyone. 2025. Available from: [Link]
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PubMed. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. 2024. Available from: [Link]
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Chemistry LibreTexts. Deuterium Exchange. 2023. Available from: [Link]
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ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. 2025. Available from: [Link]
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Cambridge Isotope Laboratories, Inc. Deuterated Chloroform. Available from: [Link]
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Alfa Chemistry. How to Choose Deuterated NMR Solvents. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Comparative Analysis Featuring 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise quantification of therapeutic agents in biological matrices is paramount. The integrity of pharmacokinetic and toxicokinetic data hinges on the robustness of the bioanalytical methods employed. A cornerstone of a reliable liquid chromatography-mass spectrometry (LC-MS) bioanalytical method is the appropriate use of an internal standard (IS). This guide provides an in-depth comparison of internal standards, with a focus on the application and performance of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester as a stable isotope-labeled internal standard (SIL-IS).
The Critical Role of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, prior to sample processing.[1] Its primary function is to correct for variability throughout the analytical process, from sample extraction to instrumental analysis.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the necessity of a well-justified internal standard to ensure the accuracy and precision of bioanalytical data.[3][4]
The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics.[2] This allows it to compensate for fluctuations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response.[5][6]
Types of Internal Standards: A Comparative Overview
The two main categories of internal standards used in LC-MS bioanalysis are structural analogs and stable isotope-labeled internal standards.
-
Structural Analogs: These are compounds with a chemical structure similar to the analyte. While often more readily available and less expensive than SIL-ISs, they may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies, potentially leading to inadequate correction for variability.[7]
-
Stable Isotope-Labeled Internal Standards (SIL-ISs): These are compounds in which one or more atoms have been replaced with their stable, heavier isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[8] SIL-ISs are considered the gold standard for quantitative bioanalysis as their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process.[9] Deuterated standards are commonly used due to the abundance of hydrogen in organic molecules and the relative ease of synthesis.[2]
Introducing this compound
This compound is the deuterated form of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester, a di-substituted resorcinol.[10][11] The "-d4" designation indicates the replacement of four hydrogen atoms with deuterium. This modification results in a molecule with a higher mass that can be distinguished from the unlabeled analyte by the mass spectrometer, while retaining nearly identical chemical and physical properties.
Experimental Comparison: this compound vs. A Structural Analog
To illustrate the superior performance of a SIL-IS, we present a comparative analysis of a hypothetical bioanalytical method for the quantification of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester (the analyte) in human plasma. The method was validated using either this compound (SIL-IS) or a structural analog internal standard (Analog-IS).
Experimental Workflow
The following diagram outlines the general workflow for the bioanalytical method validation experiments.
Caption: General workflow for the bioanalytical method validation.
Methodology
A stock solution of the analyte and both internal standards were prepared separately. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with known concentrations of the analyte and a constant concentration of either the SIL-IS or the Analog-IS. Sample preparation involved a protein precipitation step, followed by evaporation and reconstitution. The samples were then analyzed using a validated LC-MS/MS method.
Comparative Data
The following tables summarize the key performance parameters of the bioanalytical method when using the SIL-IS versus the Analog-IS.
Table 1: Precision and Accuracy
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| SIL-IS | LLOQ | 1 | 1.02 | 102.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 4.2 | |
| Medium | 50 | 51.1 | 102.2 | 3.1 | |
| High | 80 | 79.2 | 99.0 | 2.5 | |
| Analog-IS | LLOQ | 1 | 1.15 | 115.0 | 18.2 |
| Low | 3 | 3.21 | 107.0 | 12.5 | |
| Medium | 50 | 47.8 | 95.6 | 9.8 | |
| High | 80 | 84.5 | 105.6 | 7.6 |
LLOQ: Lower Limit of Quantification
Table 2: Matrix Effect
| Internal Standard | QC Level | Matrix Factor | IS Normalized Matrix Factor |
| SIL-IS | Low | 0.85 | 0.99 |
| High | 0.82 | 0.98 | |
| Analog-IS | Low | 0.83 | 1.15 |
| High | 0.79 | 1.12 |
Table 3: Recovery
| Internal Standard | QC Level | Analyte Recovery (%) | IS Recovery (%) |
| SIL-IS | Low | 85.2 | 86.1 |
| Medium | 86.5 | 87.0 | |
| High | 84.9 | 85.5 | |
| Analog-IS | Low | 85.8 | 75.2 |
| Medium | 86.1 | 74.5 | |
| High | 85.3 | 76.0 |
Interpretation of Results
The data clearly demonstrates the superior performance of this compound as an internal standard.
-
Precision and Accuracy: The method using the SIL-IS exhibited excellent precision and accuracy, with %CV values well below 15% and accuracy within ±15% of the nominal concentrations, in line with regulatory guidelines.[12] In contrast, the Analog-IS resulted in poorer precision and accuracy, with some values approaching the acceptance limits.
-
Matrix Effect: The matrix factor indicates the degree of ion suppression or enhancement caused by the biological matrix.[13] While both methods showed some ion suppression (matrix factor < 1), the SIL-IS effectively compensated for this effect, as evidenced by the IS normalized matrix factor being close to 1.[14] The Analog-IS, however, failed to adequately track the analyte's response in the presence of matrix components, leading to a significant deviation from unity in the normalized matrix factor.
-
Recovery: The recovery of the analyte was consistent across the concentration range for both methods. However, the recovery of the Analog-IS was significantly different from that of the analyte, indicating that it did not behave identically during the extraction process. The SIL-IS, on the other hand, showed very similar recovery to the analyte, demonstrating its ability to accurately correct for extraction variability.[12]
The Causality Behind Experimental Choices
The selection of a stable isotope-labeled internal standard is a deliberate choice rooted in the fundamental principles of analytical chemistry. The near-identical physicochemical properties of a SIL-IS to its unlabeled counterpart ensure that they experience the same fate throughout the analytical workflow. This includes partitioning during liquid-liquid extraction, binding to surfaces, and ionization efficiency in the mass spectrometer source. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS, thus maintaining an accurate analyte-to-IS ratio.[5]
Conversely, a structural analog, despite its similarity, will inevitably have differences in properties such as pKa, polarity, and steric hindrance. These differences can lead to differential extraction efficiencies and chromatographic retention times.[7] Even a slight shift in retention time can expose the analyte and the internal standard to different matrix components as they elute from the chromatography column, resulting in differential ion suppression or enhancement and compromising the accuracy of the results.
The use of deuterium in this compound is a strategic choice. Deuterium labeling is a cost-effective method for synthesizing SIL-ISs.[15] However, it is crucial to ensure the stability of the deuterium labels and to avoid isotopic exchange with protons from the solvent or matrix.[16] The placement of the deuterium atoms on the propyl chains in this molecule minimizes the risk of such exchange.
Self-Validating Systems and Trustworthiness
A robust bioanalytical method should be a self-validating system. The consistent performance of the SIL-IS across different QC levels and in the presence of matrix effects provides confidence in the reliability of the data. The ability of the SIL-IS to track the analyte's behavior serves as an internal quality check for each individual sample. Any significant deviation in the internal standard response can signal a problem with that specific sample, such as an error in sample preparation or the presence of an unexpected interfering substance.[1]
The following diagram illustrates the logical relationship for selecting an ideal internal standard.
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A Head-to-Head Comparison: 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester versus its Non-Deuterated Analog as an Internal Standard in Quantitative Bioanalysis
In the landscape of modern bioanalysis, particularly within the framework of drug metabolism and pharmacokinetic (DMPK) studies, the mantra is "accuracy and precision." The quantitative data generated from these studies form the bedrock upon which critical decisions in drug development are made. The choice of an appropriate internal standard is paramount to achieving reliable data. This guide provides an in-depth comparison of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester and its non-deuterated counterpart, illustrating the profound impact of isotopic labeling on analytical rigor.
The Central Role of an Internal Standard
Before delving into a direct comparison, it is crucial to understand the function of an internal standard (IS) in quantitative analysis, especially in complex biological matrices like plasma or urine. An IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, including calibrators, quality controls (QCs), and unknowns, prior to sample processing. Its primary role is to correct for variability that can be introduced during sample preparation, injection, and ionization in the mass spectrometer.[1] An ideal IS co-elutes with the analyte and experiences similar matrix effects, thereby ensuring that any signal suppression or enhancement affects both the analyte and the IS proportionally.[1]
Physicochemical Properties: A Side-by-Side Look
A fundamental comparison begins with the intrinsic properties of the two molecules. While chemically identical for the most part, the introduction of four deuterium atoms in the ethyl ester group of this compound results in a crucial mass difference.
| Property | 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester | This compound |
| CAS Number | 58882-17-0[2] | 1189469-25-7[3] |
| Molecular Formula | C₁₅H₂₃NO₄[2] | C₁₅H₁₉D₄NO₄ |
| Molecular Weight | 281.35 g/mol [2] | ~285.38 g/mol |
| Appearance | Thick Yellow Oil[] | Not explicitly stated, but expected to be similar |
| Boiling Point | 450°C at 760 mmHg[] | Not explicitly stated, but expected to be similar |
| Storage | -20°C Freezer[] | Not explicitly stated, but recommended to be similar |
The key differentiator, the mass shift of +4 Da, is the cornerstone of its utility as a superior internal standard in mass spectrometry-based assays.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a stable isotope-labeled internal standard like this compound is the foundation of Isotope Dilution Mass Spectrometry (IDMS). This technique is renowned for its high accuracy and precision.[][6] The principle is straightforward: a known amount of the isotopically labeled standard is added to the sample containing an unknown amount of the non-labeled analyte.[7] The two compounds are homogenized, and the ratio of their signals is measured by the mass spectrometer. Since the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior during extraction and analysis, any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.[8] This maintains a constant ratio between the analyte and the internal standard, leading to highly accurate quantification.
Caption: Experimental workflow for a pharmacokinetic study.
Experimental Protocol
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte X in methanol.
-
Prepare a 1 mg/mL stock solution of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare two sets of calibration curves and QCs by spiking known concentrations of Analyte X into blank rat plasma.
-
One set will be for the non-deuterated IS, and the other for the deuterated IS.
3. Sample Preparation:
-
To 50 µL of each plasma sample (calibrators, QCs, and study samples), add 10 µL of the appropriate internal standard working solution (either the non-deuterated or the d4-labeled standard).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution to achieve chromatographic separation of the analyte and internal standard.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and both internal standards.
-
Expected Outcomes and Performance Comparison
1. Chromatographic Co-elution:
-
Deuterated Standard: Due to its near-identical chemical structure, the d4-labeled standard will co-elute perfectly with the analyte. [9]This is a critical advantage as both compounds will experience the same matrix effects at the same time.
-
Non-deuterated Standard: While structurally similar, it may not co-elute perfectly with the analyte. Any slight difference in retention time could expose the analyte and the IS to different matrix components, leading to variability in ionization efficiency. [10] 2. Mitigation of Matrix Effects:
-
Deuterated Standard: The co-elution ensures that any ion suppression or enhancement from the biological matrix affects both the analyte and the d4-standard to the same degree. [11]The ratio of their peak areas will remain constant, leading to higher accuracy and precision.
-
Non-deuterated Standard: If there is a retention time shift, the IS may not adequately compensate for matrix effects experienced by the analyte, potentially leading to inaccurate and imprecise results.
3. Accuracy and Precision:
-
Deuterated Standard: The use of the d4-labeled standard is expected to yield excellent accuracy (typically within ±15% of the nominal concentration) and precision (coefficient of variation ≤15%). This is in line with regulatory guidelines for bioanalytical method validation. [8]* Non-deuterated Standard: The accuracy and precision may be compromised due to differential matrix effects and potential differences in extraction recovery, leading to less reliable pharmacokinetic data.
Conclusion
While the non-deuterated 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester can serve as an internal standard, its deuterated counterpart, this compound, represents the gold standard for quantitative bioanalysis. [12]The key advantage lies in the principle of isotope dilution, where the stable isotope-labeled standard behaves almost identically to the analyte throughout the analytical process. This near-perfect chemical and physical mimicry ensures superior correction for experimental variability, particularly matrix effects, which are a common challenge in bioanalysis. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard translates to higher data integrity, greater confidence in pharmacokinetic parameters, and more robust decision-making in the critical path of drug development.
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
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Ikechukwu, U. P., & Ocheni, M. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
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Britannica. (2025, December 13). Isotope dilution | Mass spectrometry, Trace elements, Quantification. Retrieved from [Link]
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Davison, A. S., Milan, A. M., & Dutton, J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 282-283. Retrieved from [Link]
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Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
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Prohaska, T., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 4-bis(2-hydroxyethyl)amino-, ethyl ester. Retrieved from [Link]
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Jefremovas, M., et al. (2021). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: Pharmacometrics & Systems Pharmacology, 10(9), 949-963. Retrieved from [Link]
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European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. Retrieved from [Link]
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Ruterbories, K. J., et al. (2020). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. Journal of Pharmaceutical and Biomedical Analysis, 190, 113578. Retrieved from [Link]
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A Senior Application Scientist's Guide to Determining the Isotopic Purity of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
Introduction: The Critical Role of Isotopic Purity in Quantitative Analysis
In modern bioanalytical and pharmaceutical research, stable isotope-labeled (SIL) compounds are indispensable as internal standards for quantitative mass spectrometry.[1] 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester is one such SIL internal standard, designed to mimic the chromatographic and ionization behavior of its non-labeled, or "light," counterpart, Roxadimate.[2][3][4] Its efficacy hinges on a well-defined and high degree of isotopic purity.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the isotopic purity of deuterated compounds like this one. We will move beyond simple protocol listings to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control. It is crucial to distinguish between chemical purity (the absence of other chemical compounds) and isotopic purity, which refers to the percentage of the compound that is enriched with the desired stable isotope.[5][6]
A deuterated standard is never 100% d4. It is a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (d0, d1, d2, d3, d4, etc.).[5] Accurately quantifying the distribution of these isotopologues is paramount for ensuring the accuracy and reproducibility of quantitative assays.[1]
Core Analytical Techniques: A Comparative Overview
The two principal techniques for this analysis are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a viable, albeit sometimes more complex, alternative.
High-Resolution Mass Spectrometry (HRMS)
HRMS is arguably the most common and high-throughput method for assessing the distribution of isotopologues. Its power lies in its ability to distinguish between minute mass differences.
-
Principle of Causality: The fundamental principle is that each isotopologue (d0, d1, d2, d3, d4) has a unique molecular weight. A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, possesses the resolving power to separate the ion signals of these closely related species. By integrating the peak areas of each isotopologue's ion, we can calculate their relative abundance.[7][8] This direct measurement of the isotopologue distribution is a primary strength of the technique.
-
Advantages:
-
Limitations:
-
Positional Information: Standard HRMS does not reveal the specific location of the deuterium atoms. While tandem MS (MS/MS) can provide fragmentation data to help locate the labels, it is not as definitive as NMR.[7][9]
-
Instrumental Demands: Requires a well-calibrated, high-resolution instrument to achieve the necessary mass accuracy and resolution.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an orthogonal and highly quantitative assessment of isotopic purity, focusing on the overall deuterium enrichment and the specific sites of labeling.
-
Principle of Causality: Quantitative NMR (qNMR) operates on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
-
¹H NMR: By comparing the integral of a residual (non-deuterated) proton signal in the labeled position to the integral of a signal from a non-labeled part of the molecule or a certified internal standard, one can precisely calculate the percentage of hydrogen remaining, and thus the overall deuterium enrichment.[5][10]
-
²H NMR: This technique directly observes the deuterium nuclei, confirming the presence and chemical environment of the labels. The resulting spectrum can confirm that the deuterium is in the expected chemical positions.[11]
-
-
Advantages:
-
Structural Confirmation: Unambiguously confirms the positions of the deuterium labels.[12]
-
High Accuracy & Precision: qNMR is considered a primary ratio method and can be exceptionally accurate for determining overall isotopic enrichment.[10]
-
Non-Destructive: The sample can be recovered after analysis.
-
-
Limitations:
-
Lower Sensitivity: Requires significantly more sample (milligram quantities) compared to MS.
-
Throughput: NMR experiments are generally slower than direct infusion MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For certain molecules, GC-MS, particularly Isotope-Ratio-Monitoring GC-MS (IRM-GC-MS), is a powerful tool. However, for a relatively polar and non-volatile molecule like this compound, its application is more nuanced.
-
Principle of Causality: The sample is first separated by gas chromatography. For non-volatile compounds, this requires a chemical derivatization step (e.g., silylation) to make them amenable to GC. After separation, the analyte enters the mass spectrometer for detection. In IRM-GC-MS, the analyte is combusted to simple gases (like CO₂ and N₂) before entering the MS, allowing for extremely precise isotope ratio measurements.[13][14]
-
Advantages:
-
High Chromatographic Resolution: Excellent for separating the analyte of interest from chemical impurities before isotopic analysis.
-
Precision (IRM-GC-MS): Can provide highly precise measurements of isotope ratios.[13]
-
-
Limitations:
-
Derivatization Required: The need for derivatization adds complexity, time, and a potential source of error to the workflow.
-
Analyte Suitability: Not ideal for thermally unstable or highly polar compounds.
-
Isotopic Fractionation: The chromatographic process itself can sometimes cause a slight separation of isotopologues, which must be accounted for in data analysis.[15]
-
Data Presentation: Performance Comparison
The choice of method is dictated by the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the determination of isotopic purity.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Measurement | Isotopologue Distribution (%d0, %d1...) | Overall Isotopic Enrichment & Label Position | Isotopologue Distribution or Bulk Isotope Ratio |
| Sensitivity | Very High (pg to ng) | Low (mg) | High (pg to ng) |
| Specificity | Distinguishes isotopologues | Distinguishes positional isomers | Distinguishes isotopologues |
| Sample Throughput | High | Low to Medium | Medium |
| Quantitative Accuracy | Good to Excellent | Excellent (Primary Method) | Good to Excellent |
| Workflow Complexity | Low to Medium (LC-MS) | Medium | High (if derivatization is needed) |
| Key Advantage | Speed and sensitivity | Definitive structural information | High separation power |
Experimental Protocols & Workflows
To ensure trustworthiness, protocols must be robust and self-validating. Here, we detail workflows for the two primary recommended techniques: LC-HRMS and ¹H-qNMR.
Workflow 1: Isotopic Purity by LC-HRMS
This workflow is designed for the rapid and sensitive determination of the isotopologue distribution.
Caption: LC-HRMS workflow for isotopologue distribution analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol) to create a 1 mg/mL stock solution.
-
Perform serial dilutions into a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 µg/mL. Causality: This concentration is typically well within the linear dynamic range of modern ESI-HRMS instruments, ensuring accurate ion statistics.
-
-
LC-HRMS Analysis:
-
Liquid Chromatography: Inject the sample onto a short C18 column (e.g., 2.1 x 50 mm). A rapid isocratic elution is often sufficient. Causality: The LC step serves to separate the analyte from any non-volatile salts or formulation components, protecting the mass spectrometer source.
-
Ionization: Utilize electrospray ionization in positive mode (ESI+), as the tertiary amine is readily protonated.
-
Mass Spectrometry: Acquire data in full scan mode using a high-resolution setting (e.g., >70,000). The scan range should be centered around the expected m/z of the protonated molecule ([M+H]⁺). Causality: High resolution is mandatory to resolve the isotopic peaks from each other and from potential low-level chemical interferences.[7]
-
-
Data Processing:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0, d1, d2, d3, d4, etc.).
-
Integrate the area under the curve for each chromatogram.
-
Calculate the isotopic purity by dividing the peak area of the target d4 isotopologue by the sum of the areas for all observed isotopologues.
-
Workflow 2: Isotopic Enrichment by ¹H-qNMR
This workflow provides a highly accurate measure of the overall deuterium incorporation.
Caption: ¹H-qNMR workflow for determining isotopic enrichment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the deuterated standard and a suitable, certified quantitative internal standard (e.g., maleic acid) into a vial. The internal standard must have a proton signal in a clear region of the spectrum.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) and transfer to an NMR tube. Causality: Precise weighing is the foundation of qNMR; any error here will directly translate to an error in the final calculation.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucially, ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T1 relaxation time of the protons being integrated). Causality: If the delay is too short, protons with long T1 values will not fully relax between scans, leading to signal attenuation and an inaccurate integral, invalidating the quantification.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the signal corresponding to the residual protons at the labeled positions (in this case, the methyl protons of the hydroxypropyl groups).
-
Integrate a signal from a non-deuterated position on the molecule (e.g., the aromatic protons).
-
Normalize the integrals based on the number of protons each signal represents (e.g., divide the aromatic integral by 4).
-
The isotopic enrichment is calculated based on the ratio of the normalized integrals.
-
Conclusion and Recommendations
The determination of isotopic purity for a standard like this compound is not a one-size-fits-all process. The choice of methodology is a critical decision driven by the specific analytical question.
-
For routine quality control and high-throughput verification of the isotopologue distribution, LC-HRMS is the method of choice due to its speed, sensitivity, and direct measurement capabilities.[7][8]
-
For definitive structural confirmation, reference material certification, and troubleshooting synthesis batches, NMR spectroscopy is indispensable.[5][12] It provides orthogonal data that validates the location of the deuterium labels and offers highly accurate quantification of the total enrichment.
Ultimately, a comprehensive characterization of a deuterated internal standard should employ both techniques. HRMS confirms the correct distribution of isotopologues, while NMR validates the structural integrity and overall enrichment. This dual approach provides the highest level of confidence, ensuring the trustworthiness and reliability of the quantitative data generated using this critical reagent.
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]
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Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. [Link]
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Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. [Link]
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Isotopic Labeling for Determination of Enantiomeric Purity by 2 H NMR Spectroscopy. Semantic Scholar. [Link]
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Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. [Link]
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Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.[Link]
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Gas Chromatography Combustion Isotope Ratio Mass Spectrometry for Improving the Detection of Authenticity of Grape Must. ACS Publications. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Assays Using Different Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the integrity of quantitative data is paramount. The use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, is a foundational practice in liquid chromatography-mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision.[1] This guide provides an in-depth, technical comparison of assay performance when utilizing different deuterated internal standards for the same analyte. It is designed to equip you with the scientific rationale and practical methodologies for robust cross-validation, ensuring data integrity and regulatory compliance.
The Imperative of the Internal Standard in Bioanalysis
In an ideal bioanalytical world, every sample would behave identically during preparation and analysis. However, the reality of complex biological matrices introduces variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to normalize these variations.[2] The fundamental assumption is that the IS will experience the same variations as the analyte, thus maintaining a constant analyte-to-IS peak area ratio.[3]
Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[4] This structural similarity allows them to co-elute chromatographically and experience similar ionization effects, providing the most effective compensation for analytical variability.[1][5]
Why Cross-Validation with Different Deuterated Standards is Crucial
While deuterated standards are superior to structural analogue internal standards, not all deuterated standards are created equal.[6] The number and position of deuterium atoms can introduce subtle but significant differences in analytical behavior, a phenomenon known as the isotopic effect.[7][8] This can manifest as:
-
Chromatographic Shifts: Deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts.[6][8] If this shift causes the analyte and IS to elute in regions with different matrix effects, the normalization can be compromised.[9]
-
Differential Ionization: The stability of the deuterium label and its position on the molecule can influence fragmentation patterns and ionization efficiency in the mass spectrometer source.[10]
-
Isotopic Exchange: In some instances, deuterium atoms can exchange with hydrogen atoms from the sample matrix or solvents, compromising the integrity of the internal standard.[4]
Cross-validation becomes necessary in several scenarios: transitioning between different batches or suppliers of a deuterated standard, comparing data from different laboratories using distinct standards, or when a previously used standard becomes unavailable.[11][12] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for thorough method validation, including cross-validation when different methods are used to analyze samples from the same study.[13][14][15]
Experimental Design for Cross-Validation
The objective of this cross-validation is to demonstrate that the use of a new deuterated internal standard (IS-2) produces statistically equivalent results to the original, validated deuterated internal standard (IS-1).
Experimental Workflow
Caption: Troubleshooting workflow for failed cross-validation.
Conclusion
The selection and validation of an appropriate deuterated internal standard are critical for the generation of high-quality bioanalytical data. While often considered interchangeable, different deuterated standards for the same analyte can exhibit distinct behaviors that impact assay performance. A rigorous cross-validation, as detailed in this guide, is not merely a regulatory formality but a scientific necessity to ensure the consistency, reliability, and defensibility of bioanalytical results. By understanding the potential for isotopic effects and implementing a robust cross-validation protocol, researchers can confidently compare and combine data from assays using different internal standards, thereby maintaining the integrity of their pharmacokinetic and toxicokinetic assessments.
References
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards. Retrieved from a URL which may be specific to the user's search session.
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Experimental Results with Different Deuterated Standards in Bioanalysis. Retrieved from a URL which may be specific to the user's search session.
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from a URL which may be specific to the user's search session.
- ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved from a URL which may be specific to the user's search session.
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KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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YouTube. (2025). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from.... Retrieved from [Link]
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Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Roxadustat-d4 for Quantitative Analysis
In the landscape of quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies that underpin drug development, the choice of an internal standard is a critical determinant of data quality. This guide provides an in-depth, objective comparison of the use of a stable isotope-labeled internal standard (SIL-IS), Roxadustat-d4, versus a structural analog for the quantification of Roxadustat in biological matrices. Supported by a synthesis of published experimental data, this document will elucidate the profound impact of internal standard selection on the accuracy and precision of bioanalytical methods, offering a valuable resource for researchers, scientists, and drug development professionals.
The Imperative for Accuracy in Roxadustat Quantification
Roxadustat is an orally administered hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that stimulates erythropoiesis. Its therapeutic potential in treating anemia associated with chronic kidney disease necessitates robust bioanalytical methods to accurately characterize its pharmacokinetic profile. The data generated from these assays are fundamental to understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties, which in turn informs dosing regimens and ensures patient safety. Consequently, the bioanalytical method must be validated to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).
The Role of the Internal Standard in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like Roxadustat in complex biological matrices such as plasma. However, the analytical process is susceptible to various sources of error, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for these variations. The fundamental principle is that the internal standard and the analyte will be affected similarly by these sources of variability, and by measuring the ratio of the analyte response to the internal standard response, a more accurate and precise quantification can be achieved.
There are two main types of internal standards used in LC-MS/MS bioanalysis:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" and are molecules in which one or more atoms of the analyte have been replaced with a stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Roxadustat-d4 is an example of a SIL-IS.
-
Structural Analog Internal Standards: These are compounds that are structurally similar to the analyte but are not isotopically labeled.
The near-identical physicochemical properties of a SIL-IS to the analyte make it the superior choice for correcting analytical variability, a concept illustrated in the following diagram:
Caption: The impact of variability on the bioanalytical workflow.
Performance Comparison: Roxadustat-d4 vs. a Structural Analog
To objectively compare the performance of Roxadustat-d4 with a structural analog, we have synthesized data from published, validated bioanalytical methods for Roxadustat in human plasma. The first method utilizes a stable isotope-labeled internal standard ([13C2, D3]-roxadustat, a close surrogate for Roxadustat-d4), and the second method employs a structural analog, physcion.
| Parameter | Method with Stable Isotope-Labeled IS | Method with Structural Analog IS (Physcion) | Regulatory Guidance (FDA) |
| Linearity (r²) | > 0.99 | > 0.99 | Not explicitly defined, but >0.99 is standard |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.00 ng/mL | Clearly defined and reproducible |
| Intra-day Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% | Not explicitly reported, but recovery is 87.96% to 102.82% | Within ±15% of nominal value (±20% at LLOQ) |
Data synthesized from Zheng et al. (2022) and another study using physcion as an internal standard.
From the table, it is evident that both methods can be validated to meet the general requirements of regulatory guidelines. However, the true advantage of a SIL-IS like Roxadustat-d4 lies in its ability to more effectively compensate for matrix effects and variability in extraction recovery, which is not always fully reflected in the summary validation data from a single laboratory. A SIL-IS co-elutes with the analyte, ensuring that both molecules experience the same ionization conditions, which is crucial for mitigating the impact of matrix effects. A structural analog, while having similar chemical properties, will have a different retention time and may not experience the same degree of ion suppression or enhancement as the analyte.
The following diagram illustrates the logical superiority of a SIL-IS in correcting for analytical variability:
Caption: Logical comparison of SIL-IS and structural analog IS performance.
Experimental Protocol: Quantification of Roxadustat in Human Plasma using Roxadustat-d4 and LC-MS/MS
This protocol is a representative example based on published methods for the bioanalysis of Roxadustat.
1. Materials and Reagents
-
Roxadustat reference standard
-
Roxadustat-d4 internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Roxadustat and Roxadustat-d4 in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Roxadustat by serial dilution of the stock solution with 50% acetonitrile in water.
-
Prepare a working solution of Roxadustat-d4 at a constant concentration (e.g., 100 ng/mL) in 50% acetonitrile in water.
3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank human plasma with the Roxadustat working standard solutions to prepare calibration standards at concentrations ranging from 1 to 5000 ng/mL.
-
Spike blank human plasma with the Roxadustat working standard solutions to prepare QC samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the Roxadustat-d4 working solution.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
5. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.
-
Roxadustat: m/z 353.1 → 250.1
-
Roxadustat-d4: m/z 357.1 → 254.1 (example transition, actual may vary based on labeling)
-
6. Data Analysis
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the analyte/internal standard peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentrations of the QC and unknown samples from the calibration curve.
Conclusion
The choice of an internal standard is a foundational element in the development of a robust and reliable bioanalytical method. While a method using a structural analog can be validated to meet regulatory requirements, a stable isotope-labeled internal standard such as Roxadustat-d4 is unequivocally the superior choice for the quantitative analysis of Roxadustat. Its ability to more accurately correct for matrix effects and extraction variability ensures the highest quality data for pharmacokinetic, bioequivalence, and other critical studies that support drug development. For researchers, scientists, and drug development professionals, the adoption of a SIL-IS like Roxadustat-d4 is a critical step towards ensuring the integrity of their bioanalytical data and, ultimately, the successful development of new and effective therapies.
References
-
Provenzano, R., Tumlin, J., Zabaneh, R., Chou, J., Hemmerich, S., Neff, T. B., & Yu, K. P. (2020). Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for Treatment of Anemia in Chronic Kidney Disease: A Placebo-Controlled Study of Pharmacokinetic and Pharmacodynamic Profiles in Hemodialysis Patients. The Journal of Clinical Pharmacology, 60(11), 1432–1440. [Link]
-
Zheng, X., Chen, X., Liu, T., Jiang, J., Cui, X., & Zhao, Q. (2022). Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. Journal of Chromatography B, 1203, 123274. [Link]
-
Damle, M. C., & Khadke, P. A. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. International Journal of Pharmacy and Pharmaceutical Sciences, 15(8), 36-49. [Link]
-
Provenzano, R., Tumlin, J., Zabaneh, R., Chou, J., Hemmerich, S., Neff, T. B., & Yu, K. P. (2020). Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for Treatment of Anemia in Chronic Kidney Disease: A Placebo-Controlled Study of Pharmacokinetic and Pharmacodynamic Profiles in Hemodialysis Patients. The Journal of Clinical Pharmacology, 60(11), 1432–1440. [Link]
-
Li, X., Wang, Y., Zhang, Y., & Li, H. (2023). Correlation between blood concentration of roxadustat and clinical efficacy in patients with anemia of chronic kidney disease. Medicine, 102(15), e33596. [Link]
-
Ansari, S., & Singh, A. (2023). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. Future Journal of Pharmaceutical Sciences, 9(1), 1-9. [Link]
-
Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Yacobi, A. (1998). Bioanalytical methods validation for human studies. Pharmaceutical research, 15(12), 1927-1932. [Link]
- Xu, X., Lan, J., Korfmacher, W. A., & Gan, J. (2010).
D4 vs. D6 Deuterated Standards: A Performance Comparison for High-Integrity Bioanalysis
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the axiom "garbage in, garbage out" has never been more relevant. The integrity of pharmacokinetic, toxicokinetic, and biomarker data hinges on the precision and accuracy of the analytical method, where the internal standard (IS) serves as the cornerstone of reliable quantification.[1] Stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, with deuterated analogs being the most common choice due to synthetic accessibility and cost-effectiveness.[2]
However, a critical question often arises during method development: what level of deuteration is optimal? Is a D4 standard sufficient, or does a D6 (or higher) standard offer tangible performance benefits that justify its potential increase in cost? This guide provides an in-depth comparison of D4 and D6 deuterated standards, moving beyond simplistic assumptions to explore the underlying scientific principles and provide a data-driven framework for making an informed decision.
The Theoretical Foundation: Why Deuterium Isn't Just a Heavier Hydrogen
The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) creates a molecule that is nearly chemically identical to the analyte. This near-identity is crucial for compensating for variability in sample preparation, injection volume, and, most importantly, matrix effects.[3][4] However, the increased mass of deuterium (approximately 100% heavier than protium) introduces subtle but significant physicochemical differences rooted in the Kinetic Isotope Effect (KIE) .
The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[5] The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[6][7] This difference in zero-point energy means that more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step of a metabolic pathway.[5][6][8] This principle has two primary consequences for internal standards in LC-MS.
-
Chromatographic Isotope Effect: While ideally a SIL-IS should co-elute perfectly with the analyte, deuteration can sometimes lead to a slight shift in retention time, particularly in reversed-phase chromatography.[9][10] The replacement of hydrogen with deuterium can subtly alter the molecule's lipophilicity, causing the deuterated standard to elute slightly earlier than the unlabeled analyte.[9] A greater number of deuterium atoms can sometimes amplify this effect. If this separation occurs in a region of variable ion suppression, the IS and analyte may experience different matrix effects, compromising quantification.[3][9]
-
Metabolic Stability: If deuterium atoms are placed on a site of metabolic activity (a "metabolic soft spot"), the KIE can slow down the metabolism of the internal standard relative to the analyte.[6] This is generally a desirable feature, but it underscores that the D4 and D6 standards are not perfectly identical to the analyte in a biological system.
A second critical consideration is the stability of the deuterium label . Deuterium atoms placed on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can be susceptible to back-exchange with protons from the solvent or matrix.[11][12] This loss of the label compromises the standard's concentration and leads to inaccurate results.[11] The number of deuterium atoms does not inherently confer stability; rather, the position of the labels is the paramount factor.[12]
Experimental Design for a Head-to-Head Comparison
To move from theory to practice, we will outline a rigorous experimental workflow to compare the performance of a hypothetical D4 and D6 internal standard for "Analyte X." This workflow is designed to stress-test the standards and reveal any performance liabilities. Regulatory bodies like the FDA provide guidance on bioanalytical method validation, which forms the basis for these experimental designs.[13][14][15][16]
Caption: Experimental workflow for comparing D4 and D6 deuterated internal standards.
Objective: To determine if D4-IS or D6-IS provides more accurate and reliable quantification for Analyte X in human plasma.
Protocol 1: Chromatographic Co-elution Analysis
-
Prepare a solution containing Analyte X, D4-IS, and D6-IS in a clean solvent (e.g., 50:50 acetonitrile:water).
-
Inject onto a high-resolution UHPLC system coupled to a high-resolution mass spectrometer.
-
Employ a long, shallow gradient to maximize the potential for chromatographic separation.
-
Extract ion chromatograms for all three compounds.
-
Calculate the difference in retention time (ΔRT) between Analyte X and each internal standard. An ideal IS has a ΔRT of zero.
Protocol 2: Stability Assessment in Matrix
-
Spike known concentrations of D4-IS and D6-IS into human plasma.
-
Divide the samples into three sets for stability testing:
-
Freeze-Thaw Stability: Subject samples to three cycles of freezing (-80°C) and thawing.
-
Bench-Top Stability: Keep samples at room temperature for 24 hours.
-
Long-Term Stability: Store samples at -80°C for 30 days.
-
-
After the designated stress period, process the samples using the established extraction procedure (e.g., protein precipitation or SPE).
-
Analyze the samples by LC-MS/MS and compare the peak area of the stressed samples to a freshly prepared control (T=0) to determine degradation.
Protocol 3: Back-Exchange Susceptibility Test
-
Prepare solutions of D4-IS and D6-IS in solutions of varying pH (e.g., pH 2, pH 7.4, pH 10).
-
Incubate the solutions at 37°C for 24 hours.
-
Analyze the samples by LC-MS, carefully monitoring the mass channels for lower-deuterated species (e.g., monitoring for a D5 signal in the D6-IS sample).
-
The appearance of lower mass isotopologues indicates that back-exchange has occurred.
Interpreting the Results: A Comparative Analysis
The hypothetical data from our experiments are summarized below. For this scenario, let's assume Analyte X has two metabolically stable methyl groups, allowing for the synthesis of a stable D6 standard. The D4 standard is labeled on a different, less stable part of the molecule.
Table 1: Chromatographic & Matrix Effect Comparison
| Parameter | D4-Internal Standard | D6-Internal Standard | Ideal Performance |
| ΔRT (Analyte - IS) | -0.04 min | -0.01 min | 0 min |
| IS-Normalized Matrix Factor (CV%) | 12.5% | 3.2% | <15% (Regulatory Guideline) |
| Interpretation | The D4-IS shows a more significant chromatographic shift. This slight separation from the analyte leads to less effective compensation for matrix effects, resulting in higher variability across different plasma lots. | The D6-IS exhibits near-perfect co-elution, providing superior correction for matrix effects and yielding highly consistent results. |
Table 2: Stability and Back-Exchange Comparison
| Parameter | D4-Internal Standard | D6-Internal Standard | Ideal Performance |
| Bench-Top Stability (% Remaining) | 91% | >99% | >85% |
| Back-Exchange at pH 10 (% Label Loss) | 8% | <1% | No loss of label |
| Interpretation | The D4-IS shows minor degradation on the bench-top and is susceptible to back-exchange under basic conditions. This indicates the deuterium labels are in a chemically labile position. | The D6-IS is highly stable under all tested conditions, indicating that the deuterium labels are positioned on non-exchangeable sites.[12] |
Discussion & Practical Recommendations
The experimental data clearly demonstrate that for Analyte X, the D6-IS is the superior choice . While both standards might pass a cursory validation, the D6 standard provides a more robust and reliable assay. The near-perfect co-elution minimizes variability from matrix effects[3][9], and its high chemical stability ensures the integrity of the standard under various storage and processing conditions.[11]
The key takeaway is that the number of deuterium atoms is less important than the stability and location of the labels . A well-designed D3 or D4 standard with labels on stable, non-exchangeable positions will always outperform a D6+ standard with labile deuterons.[11][12]
So, when should a researcher choose a D4 standard versus a D6 standard? The decision should be based on a risk assessment guided by the molecule's structure and intended use of the assay.
Caption: Decision framework for selecting a deuterated internal standard.
Choose a D6 (or higher) standard when:
-
The analyte has known metabolic liabilities that can be "protected" by placing deuterium atoms at those sites.
-
The molecule contains multiple stable positions for labeling (e.g., aromatic rings, methyl groups), allowing for a high degree of stable deuteration.
-
The assay requires the highest level of precision and accuracy for regulatory submission or pivotal clinical studies.
A D4 standard may be sufficient when:
-
The labels are placed in demonstrably stable positions, away from any sites of metabolism or potential back-exchange.
-
The assay is for research-grade purposes where the highest level of validation is not required.
-
Synthetic routes to a higher-labeled standard are prohibitively complex or expensive.
Conclusion
The choice between a D4 and D6 deuterated internal standard is not merely a matter of counting deuterium atoms. It is a nuanced decision that requires a deep understanding of the analyte's chemistry, metabolism, and the analytical challenges posed by the biological matrix. While a higher degree of deuteration can offer performance advantages, particularly in minimizing chromatographic shifts, the stability of the labels is the ultimate determinant of a standard's quality. By conducting rigorous experimental comparisons focused on co-elution, stability, and back-exchange, researchers can confidently select an internal standard that ensures the highest data integrity for their drug development programs.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]
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Bunch, D. R., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4–5. [Link]
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Tran, J. C., & Doucette, A. A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. [Link]
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Wikipedia. (n.d.). Kinetic isotope effect. [Link]
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A Researcher's Guide to the Regulatory Acceptance and Application of Deuterated Internal Standards in Clinical Assays
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the selection of an appropriate internal standard (IS) is a foundational decision that profoundly impacts data quality, reproducibility, and regulatory acceptance. In quantitative mass spectrometry, particularly LC-MS/MS, an internal standard is indispensable for correcting variability inherent in sample preparation, chromatography, and ionization.[1][2] Among the available options, stable isotope-labeled (SIL) compounds are considered the gold standard, with deuterated internal standards (D-IS) being the most common choice due to their cost-effectiveness and accessibility.[3][4]
This guide provides an in-depth comparison of deuterated internal standards against other alternatives, grounded in regulatory expectations and supported by experimental insights. We will explore the core principles, potential pitfalls, validation requirements, and the official stance of key regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Role of Internal Standards in Clinical Bioanalysis
The primary function of an IS is to act as a reliable comparator for the analyte of interest.[5] Added at a known concentration to all samples, including calibrators and quality controls (QCs), the IS co-processes with the analyte.[6] Any sample loss during extraction or fluctuation in instrument response (e.g., ion suppression or enhancement) should theoretically affect the analyte and the IS equally.[7] Consequently, the ratio of the analyte's peak area to the IS's peak area provides a normalized signal that is more accurate and precise than the analyte response alone.[5]
Global regulatory bodies, including the FDA and EMA, have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline, which emphasizes the need for a well-characterized and consistently performing IS to ensure the reliability of bioanalytical data.[1][8]
Why Deuterated Standards are the Go-To Choice
A deuterated internal standard is a version of the analyte where one or more hydrogen (¹H) atoms have been replaced by their stable heavy isotope, deuterium (²H or D).[9] This substitution increases the mass of the molecule, allowing it to be distinguished from the native analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[9][10]
Key Advantages:
-
Co-elution and Matrix Effect Compensation: Ideally, a D-IS co-elutes with the analyte, meaning they experience the same degree of matrix effects at the same time, leading to superior normalization.[7]
-
Similar Physicochemical Properties: Having nearly identical extraction recovery, solubility, and stability ensures the IS accurately tracks the analyte throughout the entire workflow.[6]
-
Cost-Effectiveness: The synthesis of deuterated compounds is often simpler and less expensive compared to labeling with other stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[3][11]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} Caption: Bioanalytical workflow using a deuterated internal standard.
Regulatory Stance: FDA and EMA Perspectives
Both the FDA and EMA strongly advocate for the use of a stable isotope-labeled internal standard as the preferred choice for quantitative bioanalytical methods.[7] The EMA guideline on bioanalytical method validation explicitly states that a SIL IS should be used whenever possible.[12][13]
While the FDA does not strictly mandate the use of a SIL-IS, it has issued guidance and 483 citations to laboratories for failing to adequately monitor and justify IS response variability, which is more common with non-SIL standards.[7][14] The agencies expect that the chosen IS, especially if it is not a SIL-IS, be rigorously validated to demonstrate it does not compromise the accuracy of the assay.[7] The consensus is clear: using a deuterated or other SIL-IS significantly strengthens the defensibility of a clinical assay during regulatory review.
Potential Pitfalls of Deuterated Standards and Mitigation Strategies
Despite their advantages, D-IS are not without potential complications. A Senior Application Scientist must anticipate and validate against these issues to ensure method robustness.
-
Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This can lead to minor differences in polarity and retention time, particularly in reversed-phase chromatography, where the deuterated compound may elute slightly earlier than the native analyte.[15][16][17] If this separation occurs in a zone of variable ion suppression, the normalization can be imperfect, leading to biased results.[18]
-
Isotopic Exchange (H/D Exchange): Deuterium atoms placed on or near heteroatoms (e.g., -OH, -NH₂) or on carbons alpha to a carbonyl group can be labile and may exchange with protons from the solvent (a phenomenon known as back-exchange).[19][20] This compromises the integrity of the standard, as it can lead to a false signal at the mass of the unlabeled analyte.[19] Therefore, it is critical that deuterium labels are positioned in chemically stable, non-exchangeable locations on the molecule's carbon backbone.[20]
-
Isotopic Purity: The D-IS material must have high isotopic purity. The presence of unlabeled analyte as an impurity in the IS solution will lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ).[15]
Comparison of Internal Standard Alternatives
While D-IS are often preferred, other stable isotopes or structural analogs may be considered. The choice involves a trade-off between performance, cost, and availability.
| Feature | Deuterated IS (D-IS) | ¹³C or ¹⁵N Labeled IS | Structural Analog IS |
| Physicochemical Properties | Nearly identical to analyte.[10] | Virtually identical to analyte.[21] | Similar, but can differ significantly.[22] |
| Co-elution | Usually co-elutes, but minor separation is possible (isotope effect).[23][24] | Excellent co-elution with analyte.[21] | Retention time is intentionally different. |
| Matrix Effect Compensation | Excellent, provided co-elution is maintained.[7] | Considered the most robust and reliable.[4] | Can be inadequate if ionization efficiency differs from analyte.[7] |
| Risk of Isotopic Exchange | A known risk if labels are in labile positions.[19][20] | Negligible; C-C and C-N bonds are highly stable.[21] | Not applicable. |
| Cost of Synthesis | Generally the lowest among SIL-IS.[3] | Significantly higher due to more complex synthesis.[11] | Varies, but often readily available and inexpensive. |
| Regulatory Acceptance | Highly accepted and recommended.[9][25] | Considered the "gold standard" by regulatory bodies.[1] | Acceptable, but requires extensive validation and justification.[7][22] |
Experimental Protocols for Validating a Deuterated Internal Standard
Trustworthiness in a clinical assay is built on rigorous validation. The following protocols are essential for demonstrating the suitability of a D-IS according to regulatory expectations.
Protocol 1: Assessment of Chromatographic Separation and Matrix Effects
-
Objective: To verify that the D-IS co-elutes with the analyte and effectively compensates for matrix effects.
-
Methodology:
-
Prepare three sets of samples in at least six different sources of the biological matrix (e.g., six different lots of human plasma).
-
Set 1 (Analyte): Spike the matrix at low and high concentrations (e.g., LLOQ and ULOQ) with the analyte only.
-
Set 2 (IS): Spike the matrix with the D-IS at the working concentration.
-
Set 3 (Neat Solution): Prepare corresponding concentrations of analyte and IS in a neat solvent (e.g., mobile phase).
-
Extract all samples and analyze via LC-MS/MS.
-
Evaluation:
-
Overlay the chromatograms from Set 1 and Set 2 to confirm retention time alignment. The retention times should be within a very narrow window (e.g., ±0.05 min).
-
Calculate the matrix factor (MF) for both the analyte and the IS by dividing the peak area in the matrix (Set 1 or 2) by the peak area in the neat solution (Set 3).
-
Calculate the IS-normalized matrix factor by dividing the analyte MF by the IS MF.
-
-
-
Acceptance Criteria (per ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor across all lots should be ≤15%.
Protocol 2: Evaluation of Deuterium Exchange Stability
-
Objective: To ensure the deuterium labels are stable and do not back-exchange during sample storage and processing.
-
Methodology:
-
Prepare a solution of the D-IS in the biological matrix.
-
Incubate the sample under conditions mimicking the entire analytical process (e.g., bench-top at room temperature for 4 hours, autosampler at 4°C for 24 hours, long-term frozen storage at -80°C).
-
Analyze the incubated sample by LC-MS/MS.
-
Monitor the MRM transition of the unlabeled analyte.
-
Evaluation: Compare the response in the unlabeled analyte's MRM channel to a blank matrix sample.
-
-
Acceptance Criteria: There should be no significant increase in the signal for the unlabeled analyte, confirming the stability of the deuterium labels. The response should be less than 20% of the LLOQ response for the analyte.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
The use of stable isotope-labeled internal standards, particularly deuterated standards, is the cornerstone of modern, high-quality clinical bioanalysis. They are unequivocally the preferred choice of regulatory agencies due to their ability to ensure the accuracy and precision of quantitative data.[1] While deuterated standards are generally reliable and cost-effective, a thorough understanding of their potential limitations—such as chromatographic isotope effects and the potential for H/D exchange—is critical.[3] By implementing rigorous validation experiments to address these specific challenges, researchers can develop robust, defensible, and regulatory-compliant clinical assays that deliver the highest quality data for critical drug development decisions.
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
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ISOTEC® Stable Isotopes. Sigma-Aldrich.
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Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... YouTube.
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Comparative Analysis of the Kinetic Isotope Effect on the Metabolism of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester vs. its d4-Deuterated Analog
Prepared by: Senior Application Scientist, Drug Metabolism and Pharmacokinetics Division
Executive Summary: The "Deuterium Switch" in Modern Drug Development
In the landscape of pharmaceutical development, optimizing a drug candidate's metabolic profile is a critical hurdle. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites. One of the most elegant strategies to emerge in medicinal chemistry is the use of deuterium substitution to enhance a drug's pharmacokinetic (PK) properties. This "deuterium switch" leverages a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) to slow down metabolic degradation at specific, vulnerable sites on a molecule.[1][2]
This guide provides a comprehensive technical comparison between 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester (henceforth referred to as "Parent Compound") and its deuterated isotopologue, 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester ("d4-Compound"). We will delve into the theoretical underpinnings of the KIE, present detailed experimental protocols for its assessment, and provide supporting data to objectively compare the metabolic stability and pharmacokinetic performance of these two molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of KIE to modulate drug metabolism.
The Scientific Principle: Understanding the Kinetic Isotope Effect (KIE)
The foundation of the KIE lies in the mass difference between hydrogen (¹H, or protium) and its stable, non-radioactive isotope, deuterium (²H or D). Deuterium contains an extra neutron, making it approximately twice as heavy as hydrogen.[3] This seemingly small change has profound effects on the strength of chemical bonds.
A covalent bond, such as a carbon-hydrogen (C-H) bond, is not static; it vibrates at a specific frequency. Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently, a lower zero-point energy.[2] This means the C-D bond is stronger and requires more energy to break than a C-H bond.
In drug metabolism, many oxidative reactions, particularly those mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the cleavage of a C-H bond as a critical, rate-determining step.[4][5] By strategically replacing a hydrogen atom at such a metabolic "soft spot" with a deuterium atom, the rate of this bond-breaking reaction can be significantly reduced.[1] This slowing of metabolism is the observable outcome of the Kinetic Isotope Effect. The magnitude of the KIE is typically expressed as the ratio of the reaction rates (kH/kD), where a value greater than 1 indicates a slower reaction for the deuterated compound.[6]
Figure 2: Hypothesized Metabolic Pathways. The parent compound can undergo CYP450-mediated oxidation (the presumed site of deuteration and KIE) or esterase-mediated hydrolysis.
Experimental Design for Assessing the Kinetic Isotope Effect
To rigorously evaluate the KIE, a two-stage approach is employed, moving from a controlled in vitro system to a complex in vivo model. This workflow provides a comprehensive picture of the deuteration's impact.
Figure 3: Experimental Workflow for KIE Assessment. A sequential process from in vitro metabolic stability to in vivo pharmacokinetic evaluation provides a complete assessment.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: HLMs are subcellular fractions containing a high concentration of drug-metabolizing CYP450 enzymes. [4]This assay provides a direct comparison of the intrinsic metabolic clearance of the parent and d4-compounds in a simplified, controlled environment, allowing for a clear determination of the KIE on the primary metabolic pathway.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Create 1 µM stock solutions of the Parent Compound and d4-Compound in DMSO.
-
Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLM) in buffer.
-
Prepare a 20 mM NADPH regenerating system solution (cofactor for CYP450 activity).
-
-
Incubation:
-
In separate microcentrifuge tubes, pre-warm HLM (final concentration 0.5 mg/mL) and buffer to 37°C.
-
Initiate the reaction by adding the test compound (final concentration 1 µM).
-
After a 5-minute pre-incubation, start the metabolic reaction by adding the NADPH solution.
-
-
Time Points:
-
Aliquots are taken at 0, 5, 15, 30, 45, and 60 minutes.
-
-
Reaction Quenching:
-
Immediately stop the reaction at each time point by adding two volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining percentage of the parent/d4-compound at each time point using a validated LC-MS/MS method.
-
Plot the natural log of the percent remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693/t½) / (mg/mL protein in incubation).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Rationale: An in vivo study is essential to understand how the observed in vitro KIE translates to a whole-organism setting, accounting for absorption, distribution, metabolism, and excretion (ADME) processes. [7]The Sprague-Dawley rat is a standard rodent model for preclinical pharmacokinetic assessments.
Methodology:
-
Animal Model:
-
Male Sprague-Dawley rats (n=3 per compound), weighing 250-300g, with cannulated jugular veins for serial blood sampling.
-
-
Dosing:
-
Administer the Parent Compound and d4-Compound at a dose of 5 mg/kg via oral gavage (p.o.). The formulation vehicle should be appropriate for oral administration (e.g., 0.5% methylcellulose).
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing K2EDTA as an anticoagulant.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the resulting plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the plasma concentrations of the Parent Compound and d4-Compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), t½ (elimination half-life), and CL/F (apparent oral clearance).
-
Bioanalytical Method: LC-MS/MS Quantification
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis in drug metabolism studies due to its high sensitivity, selectivity, and specificity. [][9]It can easily distinguish and individually quantify the Parent Compound and the d4-Compound in complex biological matrices like plasma and microsomal incubates.
Methodology:
-
Sample Preparation: Protein precipitation (as described in the protocols above) is a rapid and effective method for sample clean-up.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Parent Compound: Q1: 282.2 -> Q3: 120.1 (corresponding to the p-aminobenzoic acid core after fragmentation).
-
d4-Compound: Q1: 286.2 -> Q3: 120.1 (The +4 Da shift is in the precursor ion; the fragment is common).
-
Internal Standard: A unique, stable transition.
-
-
Expected Outcomes & Data Interpretation
A successful implementation of the deuterium switch strategy would yield data demonstrating improved metabolic stability for the d4-Compound.
Table 1: Comparative In Vitro Metabolic Stability Data (HLM)
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | KIE on CLint (CLint_H / CLint_D) |
| Parent Compound | 18.5 | 74.9 | \multirow{2}{*}{3.85 } |
| d4-Compound | 71.2 | 19.5 |
-
Interpretation: The hypothetical data shows the d4-Compound has a nearly 4-fold longer half-life in HLM. This results in a significantly lower intrinsic clearance and a KIE value of 3.85, indicating that C-H/C-D bond cleavage is a key rate-limiting step in the compound's metabolism. [4] Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat, 5 mg/kg p.o.)
| Parameter | Parent Compound | d4-Compound | % Change |
| Cmax (ng/mL) | 450 | 810 | +80% |
| Tmax (hr) | 1.0 | 2.0 | - |
| AUC₀₋₂₄ (hr*ng/mL) | 1890 | 5200 | +175% |
| t½ (hr) | 2.8 | 7.5 | +168% |
| CL/F (L/hr/kg) | 2.65 | 0.96 | -64% |
-
Interpretation: The in vivo data reflects the in vitro findings. The d4-Compound shows a dramatic increase in systemic exposure (AUC) and a longer elimination half-life. The apparent oral clearance (CL/F) is substantially reduced, confirming that slowing metabolism via deuteration has successfully improved the compound's pharmacokinetic profile. [7][10]
Broader Implications and Regulatory Context
The successful application of the kinetic isotope effect, as demonstrated in this guide, carries significant implications for drug development:
-
Improved Dosing Regimens: A longer half-life can translate to less frequent dosing (e.g., once-daily instead of twice-daily), improving patient compliance. [11]* Enhanced Efficacy and Safety: By increasing the exposure (AUC) of the active parent drug and reducing the rate of metabolism, a lower dose may be required to achieve the same therapeutic effect. This can also reduce the formation of metabolites, which may be inactive or associated with toxicity. [1]* Intellectual Property and Market Exclusivity: From a regulatory standpoint, the U.S. FDA considers deuterated versions of existing drugs as New Chemical Entities (NCEs). [12][13]This provides a pathway for obtaining new patents and market exclusivity, as exemplified by the approval of drugs like Austedo™ (deutetrabenazine). [11][14][15] In conclusion, the strategic deuteration of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester presents a viable and powerful approach to overcoming metabolic liabilities. The experimental framework detailed herein provides a robust system for assessing the KIE, validating the strategy, and generating the critical data needed to advance a superior drug candidate through the development pipeline.
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Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.
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Biosynth. (n.d.). 4-[Bis(2-hydroxypropyl)amino]benzoic acid ethyl ester, 90%.
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University of Huelva. (n.d.). Measurement and analysis of kinetic isotope effects.
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Santa Cruz Biotechnology. (n.d.). 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester.
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BOC Sciences. (n.d.). CAS 58882-17-0 4-[bis-(2-Hydroxypropyl)amino]benzoic acid ethyl ester.
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Richard, J. P. (2007). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Journal of the American Chemical Society, 129(34), 10454-10461.
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PubChem. (n.d.). Benzoic acid, 4-bis(2-hydroxyethyl)amino-, ethyl ester.
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ChemicalBook. (n.d.). 4-[BIS(2-HYDROXYPROPYL)AMINO]BENZOIC ACID, ETHYL ESTER.
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Krasniqi, A. et al. (2022). Affinity- and Format-Dependent Pharmacokinetics of 89Zr-Labeled Albumin-Binding VHH Constructs. Pharmaceutics, 14(11), 2345.
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Kumar, S. et al. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(1), 263-272.
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Hrnciarova, J. et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(20), 3768.
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ChemicalBook. (n.d.). 58882-17-0(4-[BIS(2-HYDROXYPROPYL)AMINO]BENZOIC ACID, ETHYL ESTER) Product Description.
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Eling, T. E. et al. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: In vitro species comparison and in vivo disposition in rats. Drug Metabolism and Disposition, 31(11), 1382-1390.
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A Researcher's Guide to the Mass Spectrometric Analysis of Benzoic Acid Ester Derivatives
This guide provides an in-depth comparative analysis of various benzoic acid ester derivatives in mass spectrometry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced fragmentation patterns and ionization behaviors critical for structural elucidation and quantitative analysis. By understanding the underlying principles of how different ester derivatives behave in a mass spectrometer, researchers can develop more robust and accurate analytical methods.
Fundamental Principles of Benzoic Acid Ester Analysis by Mass Spectrometry
Benzoic acid esters are a common structural motif in pharmaceuticals, preservatives, and industrial chemicals. Mass spectrometry, coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), is the premier analytical tool for their identification and quantification. The choice of ionization technique is paramount and largely depends on the volatility and thermal stability of the analyte.
-
Electron Ionization (EI): Typically used with GC, EI is a high-energy ionization technique that results in extensive fragmentation. This creates a detailed "fingerprint" mass spectrum, which is highly reproducible and ideal for library matching and structural confirmation.
-
Electrospray Ionization (ESI): Commonly paired with LC, ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or adduct ions (e.g., [M+Na]+) with minimal fragmentation. It is well-suited for less volatile or thermally labile derivatives and is often followed by tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.
The foundational fragmentation of a simple benzoic acid ester under EI conditions involves several key pathways. The molecular ion [M]+• is often observed, and its stability is influenced by the nature of the ester group and any ring substituents. The most characteristic fragmentation involves the loss of the alkoxy radical (•OR) to form the highly stable benzoyl cation . This ion is often the base peak in the spectrum.
Comparative Analysis: Influence of the Ester Alkyl Chain
The structure of the alkyl group (R) in the ester moiety (-COOR) has a predictable and significant impact on the resulting mass spectrum. This section compares the EI mass spectra of methyl, ethyl, and propyl benzoates to illustrate these effects.
Methyl Benzoate vs. Ethyl Benzoate
The primary distinction in the fragmentation of methyl and ethyl benzoate lies in the pathways available for the decomposition of the alkyl portion.
-
Methyl Benzoate: The spectrum is dominated by the molecular ion and the benzoyl cation. The loss of the methoxy radical (•OCH3) is a primary fragmentation step.
-
Ethyl Benzoate: In addition to the formation of the benzoyl cation, ethyl benzoate can undergo a characteristic rearrangement known as the McLafferty rearrangement .[1][2] This process involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.
The McLafferty Rearrangement in Longer Alkyl Chains
The McLafferty rearrangement is a key diagnostic tool for identifying esters with alkyl chains of three or more carbons containing a γ-hydrogen.[3][4] For instance, in propyl benzoate, the transfer of a γ-hydrogen from the propyl chain leads to the elimination of propene and the formation of a radical cation of benzoic acid.
Table 1: Characteristic EI-MS Fragments for Simple Alkyl Benzoates
| Compound | Molecular Ion (m/z) | Benzoyl Cation (m/z) | Alkoxy Radical Loss (m/z) | McLafferty Rearrangement Product (m/z) |
| Methyl Benzoate | 136 | 105 | 31 | N/A |
| Ethyl Benzoate | 150 | 105 | 45 | 122 |
| Propyl Benzoate | 164 | 105 | 59 | 122 |
Comparative Analysis: Influence of Aromatic Ring Substituents
Substituents on the benzene ring profoundly alter the fragmentation patterns of benzoic acid esters by influencing the stability of the molecular ion and key fragment ions. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a critical role.
Electron-Donating Groups (EDGs)
Substituents like methyl (-CH3) or methoxy (-OCH3) groups are electron-donating. They stabilize the positive charge on the aromatic ring, leading to a more abundant molecular ion peak. The fragmentation pathways are generally similar to the unsubstituted ester, but the relative abundances of the fragment ions can be altered.
Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), destabilize the positive charge on the ring.[5][6] This often results in a less intense molecular ion peak and can introduce new fragmentation pathways. For example, in methyl p-nitrobenzoate, in addition to the formation of the benzoyl-type cation, fragmentation involving the nitro group is also observed.
Table 2: Key EI-MS Fragments for Substituted Methyl Benzoates
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Notes |
| Methyl p-toluate (EDG) | 150 | 119 | 91 | Loss of •OCH3 followed by loss of CO |
| Methyl p-anisate (EDG) | 166 | 135 | 107 | Loss of •OCH3 followed by loss of CO |
| Methyl p-chlorobenzoate (EWG) | 170/172 | 139/141 | 111/113 | Isotope pattern of chlorine is observed |
| Methyl p-nitrobenzoate (EWG) | 181 | 151 | 135 | Loss of •OCH3 and loss of NO |
Experimental Protocols
To ensure reproducible and accurate results, standardized experimental protocols are essential. Below are representative step-by-step methodologies for the analysis of benzoic acid ester derivatives by GC-MS and LC-MS/MS.
GC-MS Analysis Protocol
This protocol is suitable for volatile and thermally stable benzoic acid esters.
-
Sample Preparation:
-
Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate) and bring to volume.
-
If necessary, perform a serial dilution to achieve a final concentration within the calibrated range of the instrument (e.g., 1-10 µg/mL).
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be required.[7]
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1 (can be adjusted based on sample concentration).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
LC-MS/MS Analysis Protocol
This protocol is ideal for less volatile, thermally labile, or polar benzoic acid ester derivatives, such as parabens.[9][10]
-
Sample Preparation:
-
Accurately weigh 100 mg of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., acetonitrile, methanol).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B.
-
1-5 min: 10-90% B.
-
5-6 min: 90% B.
-
6-6.1 min: 90-10% B.
-
6.1-8 min: 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative or positive mode depending on the analyte. For parabens, negative mode is common.[11]
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150 °C.[12]
-
Desolvation Temperature: 350 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions need to be optimized for each specific analyte.
-
-
Visualization of Key Processes
Visual diagrams are invaluable for understanding the complex workflows and fragmentation mechanisms involved in the mass spectrometric analysis of benzoic acid esters.
Caption: Generalized workflow for the analysis of benzoic acid esters by GC-MS.
Caption: Key fragmentation pathways of a generic benzoic acid ester in EI-MS.
Conclusion
The mass spectrometric behavior of benzoic acid ester derivatives is a predictable function of their chemical structure. By systematically evaluating the influence of the ester alkyl chain and aromatic ring substituents, researchers can confidently identify unknown compounds and develop robust quantitative methods. The protocols and fragmentation summaries provided in this guide serve as a foundational resource for anyone working with these important molecules. For definitive structural elucidation, particularly of novel derivatives, the use of high-resolution mass spectrometry and comparison with authentic standards is always recommended.
References
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-
Sheng, H., Williams, K., & Wang, J. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694–703. [Link][13][14]
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Canosa, P., Rodríguez, I., Ramil, M., Rubí, E., & Cela, R. (2006). Determination of preservatives in cosmetics and personal care products by liquid chromatography–electrospray ionization tandem mass spectrometry. LCGC International.[9]
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Guo, Y., Wang, L., Kannan, K. (2014). Determination of parabens in human urine by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Talanta, 127, 125-130.[10]
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Al-Qaim, F. I., Abdullah, M. P., Othman, M. R., & Latip, J. (2014). Trace analysis of parabens preservatives in drinking water treatment sludge, treated, and mineral water samples. Environmental Science and Pollution Research, 21(16), 9833–9844.[11]
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BenchChem. (n.d.). Optimizing GC-MS Parameters for Benzoate Ester Analysis. BenchChem Technical Support Center.[8]
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Wang, L., Asimakopoulos, A. G., & Kannan, K. (2015). Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS). International Journal of Molecular Sciences, 16(12), 29631–29643. [Link][12]
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McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link][2]
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Nicholson, A. J. C. (1954). The photochemical decomposition of the aliphatic methyl ketones. Transactions of the Faraday Society, 50, 1067–1073. [Link][2]
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Name Reactions in Organic Synthesis. (n.d.). McLafferty Rearrangement. Cambridge University Press.[1][4]
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Wang, Q., et al. (2018). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Pharmaceutical Analysis.[7]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
As researchers and developers at the forefront of science, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in established principles of laboratory safety and chemical waste management.
Core Principles: Hazard Identification and Risk Assessment
The primary concerns for this compound are its chemical properties. It is identified as a thick, yellow oil.[] Analogous compounds, such as ethyl 4-aminobenzoate, are known to cause skin and eye irritation and may cause allergic skin reactions.[3][4] Therefore, a cautious approach is warranted.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1189469-25-7 (Deuterated) | [5] |
| CAS Number | 58882-17-0 (Non-deuterated) | [][6] |
| Molecular Formula | C₁₅H₁₉D₄NO₄ | [6] |
| Appearance | Thick Yellow Oil (inferred from non-deuterated form) | [] |
| Synonyms | Roxadimate-d4, Ethyl Dihydroxypropyl PABA-d4 | [] |
Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to establish a safe working environment. The "Hierarchy of Controls" is a foundational concept in laboratory safety that prioritizes risk-reduction strategies. For chemical waste handling, this primarily involves engineering controls and PPE.
Caption: Hierarchy of controls for handling chemical waste.
Engineering Controls: All handling and segregation of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this waste stream:
-
Eye Protection: Chemical splash goggles are required to prevent contact with the eyes.[3][8]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use and remove them with care to avoid skin contamination.[8]
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is removed before leaving the laboratory area.
Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is that waste is regulated from the moment of its generation until its final treatment at an offsite facility.[9] Do not, under any circumstances, dispose of this chemical down the drain.[10]
Step 1: Identify and Segregate the Waste Stream Proper segregation is the most critical step in preventing accidental chemical reactions.[7][11] This compound and its associated waste should be classified as a non-halogenated organic waste .
-
Neat (Pure) Compound: Any remaining pure this compound.
-
Contaminated Labware: This includes items like pipette tips, vials, and gloves that are grossly contaminated. These should be considered solid waste.
-
Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as a single waste stream. Do not mix this with other waste streams, especially acids or bases, to prevent unknown reactions.[12]
Step 2: Select the Appropriate Waste Container
-
Liquid Waste: Use a designated, leak-proof container with a screw-top cap, preferably made of high-density polyethylene (HDPE) or chemically-resistant glass.[9][12]
-
Solid Waste: Use a designated solid waste container, such as a sturdy, lined cardboard box or a plastic pail.[7]
-
Sharps: Any needles or blades must be placed in a designated sharps container.[7]
Step 3: Label the Waste Container Correctly Proper labeling is a regulatory requirement and is essential for safe handling.[9] The label must be securely affixed to the container and include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in solution, list all components and their approximate percentages.[12]
-
The date accumulation started (the first day waste was added).
-
The specific hazards (e.g., "Irritant," "Skin Sensitizer").
Step 4: Store in a Designated Satellite Accumulation Area (SAA) The sealed and labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation.[9][12]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]
Step 5: Arrange for Final Disposal Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the full waste container.[9] They will work with a licensed hazardous waste disposal company to transport the waste for final treatment, which is typically high-temperature incineration.
Caption: Step-by-step workflow for waste containment and disposal.
Emergency Procedures for Spills
In the event of a small spill within a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material like vermiculite.
-
Place the used absorbent materials into a sealed, labeled hazardous waste container for solid waste.[13]
-
Clean the spill area thoroughly with soap and water.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency EH&S number immediately.
By adhering to these procedures, you ensure that your critical research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
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SCION Instruments. "Good Laboratory Practices: Waste Disposal." Accessed January 15, 2026. [Link]
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GOV.UK. "Protocol Additional to the Agreement between the United Kingdom of Great Britain and Northern Ireland, the European Atomic Energy Community and the International Atomic Energy Agency for the Application of Safeguards in the United Kingdom of Great Britain and Northern Ireland in connection with the Treaty on the Non-Proliferation of Nuclear Weapons." Accessed January 15, 2026. [Link]
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U.S. Nuclear Regulatory Commission. "§ 110.24 General license for the export of deuterium for nuclear end use." Accessed January 15, 2026. [Link]
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U.S. Nuclear Regulatory Commission. "Deuterium Final Rule." Accessed January 15, 2026. [Link]
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Personal protective equipment for handling 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
Technical Guide: Safe Handling of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. As a deuterated aromatic amine, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.
Hazard Identification and Risk Assessment
This compound is a deuterated analog of an aromatic amine derivative. While specific toxicity data for the deuterated version is not extensively available, the primary hazards can be inferred from its structural class.
-
Aromatic Amine Structure: Aromatic amines as a class are known for potential skin sensitization, irritation, and the risk of causing allergic skin reactions.[1][2] Therefore, dermal contact is a primary exposure route to mitigate.
-
Deuterated Nature: The substitution of hydrogen with deuterium atoms can alter a compound's metabolic profile, a principle known as the kinetic isotope effect.[3][4] While this is often leveraged for therapeutic benefit, it also means the toxicological properties may differ from its non-deuterated counterpart.[4] Consequently, it must be handled with the assumption that it is hazardous until proven otherwise.[3]
-
Physical Form: If handled as a powder, there is a risk of inhalation and potential for dust explosion under specific conditions of fine distribution.[2]
A thorough risk assessment must be conducted before any handling, considering the quantities used and the specific experimental procedures involved.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to minimize exposure. The selection of appropriate PPE is the most critical barrier between the researcher and the chemical.
Table 1: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Safety goggles | 2 pairs of nitrile gloves | Full-length lab coat | Required if outside a certified chemical fume hood |
| Solution Preparation | Safety goggles, Face shield (if splash risk) | 2 pairs of nitrile gloves | Chemical-resistant apron over lab coat | Not required if performed in a chemical fume hood |
| General Handling/Reaction | Safety goggles | Nitrile gloves | Full-length lab coat | Not required if performed in a chemical fume hood |
| Spill Cleanup (Minor) | Safety goggles and Face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with organic vapor cartridges |
Causality Behind PPE Choices:
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against splashes and fine powders.[5] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions.[5]
-
Skin and Body Protection :
-
Gloves : Aromatic amines can permeate through some glove materials.[6][7] Double-gloving with nitrile gloves provides an extra layer of protection. For prolonged contact or during spill cleanup, more robust gloves like butyl rubber should be considered. Never use latex gloves, as they offer poor protection against many organic chemicals.[5]
-
Lab Coat/Apron : A flame-resistant lab coat is standard. A chemical-resistant apron should be worn over the lab coat when handling significant quantities of solutions to protect against splashes.
-
-
Respiratory Protection : All handling of the solid compound or volatile solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is unavailable or during a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[9]
Operational and Disposal Plans
A systematic workflow is essential for safety and reproducibility. The following procedures outline the lifecycle of the compound in the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and uncluttered. Designate a specific area for the work. Assemble all necessary equipment, including a spill kit.
-
Weighing : Carefully weigh the solid compound within the fume hood. Use a spatula to transfer the material and avoid generating dust. If any static is present, use an anti-static gun.
-
Dissolution : Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Post-Handling : After the procedure, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Remove the outer pair of gloves before leaving the work area. Wash hands thoroughly with soap and water.[2]
Workflow for Safe Chemical Handling
The following diagram illustrates the critical steps and decision points in the safe handling workflow.
Caption: Safe Handling Workflow Diagram.
Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Segregation : All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be considered hazardous waste.[3][10]
-
Containers : Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[11]
-
Empty Bottles : The original compound container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
Compliance : All waste disposal must adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines, as well as local and national regulations.[1][3]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response
-
Minor Spill (<20 mL or small amount of solid in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing the appropriate spill cleanup PPE (see Table 1), contain the spill with an absorbent material like vermiculite or a spill pad.[10][12]
-
Carefully collect the absorbed material and contaminated debris into a sealed bag or container.[13]
-
Label the container as "Hazardous Waste: Spill Debris" with the chemical name.
-
Decontaminate the spill area and report the incident to your supervisor.[10]
-
-
Major Spill (>20 mL or any spill outside a fume hood):
Personnel Exposure
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[14] Seek medical attention if irritation or a rash develops.[2]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12][15] Remove contact lenses if present. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[15] If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- BenchChem. (2025).
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- BenchChem. (2025).
- Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Synergy Recycling.
- Berardinelli, S. P. Jr., El Ayouby N., Hall RC., & Vo E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. University of Toronto.
- Berardinelli, S. P. Jr., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
- Ajman University. (n.d.). Procedure for Chemical Spills. Ajman University.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure. University of Manitoba.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Princeton University.
- ChemCERT. (2016). Emergency Chemical Spill Response. ChemCERT.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- MilliporeSigma. (2025).
- Fisher Scientific. (2025).
- Protecting deuterated drugs. (n.d.). Intellectual Asset Management (IAM).
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. venable.com [venable.com]
- 5. hsa.ie [hsa.ie]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 13. umanitoba.ca [umanitoba.ca]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
